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  • Product: (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine
  • CAS: 72748-99-3

Core Science & Biosynthesis

Foundational

A Technical Guide to (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP): Properties, Synthesis, and Applications in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP), a cornerstone chiral auxiliary in modern orga...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP), a cornerstone chiral auxiliary in modern organic chemistry. We will delve into its fundamental properties, detail its synthesis, and explore its critical role in asymmetric synthesis, particularly in the formation of stereodefined carbon-carbon bonds. This document is designed to be a practical resource for professionals in the fields of fine chemical synthesis, pharmaceutical research, and process development.

Core Concepts: The Power of Chiral Auxiliaries

In the synthesis of chiral molecules, particularly for pharmaceutical applications, achieving high enantiomeric purity is paramount. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate.[1] They function by creating a chiral environment that directs a subsequent chemical transformation to proceed with high stereoselectivity, favoring the formation of one diastereomer over the other. After the desired stereocenter has been established, the auxiliary is cleaved from the molecule and can often be recovered for reuse.

(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP), and its enantiomer (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP), are highly effective chiral auxiliaries derived from the naturally occurring amino acid proline.[2] Their widespread use stems from their ability to confer high levels of stereocontrol in a variety of reactions, most notably the alkylation of aldehydes and ketones.[3][4]

Physicochemical Properties of RAMP

A thorough understanding of a reagent's physical and chemical properties is essential for its effective use in the laboratory. The key characteristics of RAMP are summarized in the table below.

PropertyValue
CAS Number 72748-99-3[5][6]
Molecular Formula C₆H₁₄N₂O[5][6][]
Molecular Weight 130.19 g/mol [5][6][]
Appearance Colorless to almost colorless clear liquid[5]
Boiling Point 42 °C at 1.8 mmHg[5][6]
Density 0.97 - 0.98 g/mL[5][8]
Refractive Index (n20/D) ~1.465[6][8]
Specific Rotation ([α]D) +79° (neat)[6]

Synthesis of RAMP from (S)-Proline

RAMP is synthesized from the readily available and inexpensive chiral starting material, (S)-proline. The synthesis involves a three-step sequence: esterification, N-nitrosation, and subsequent reduction.

Experimental Protocol: Synthesis of RAMP

Step 1: Esterification of (S)-Proline

  • Suspend (S)-proline in methanol.

  • Cool the suspension to 0 °C.

  • Slowly add thionyl chloride (SOCl₂) dropwise while maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

Step 2: N-Nitrosation

  • Dissolve the crude methyl ester hydrochloride in water and cool to 0 °C.

  • Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Extract the N-nitroso product with a suitable organic solvent, such as dichloromethane.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Step 3: Reduction to RAMP

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere.

  • Cool the LiAlH₄ suspension to 0 °C.

  • Slowly add a solution of the N-nitroso compound in the same dry solvent.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC or GC).

  • Carefully quench the reaction by sequential slow addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with the ethereal solvent.

  • Dry the combined filtrate over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure.

  • Purify the crude RAMP by vacuum distillation to yield a colorless to pale yellow liquid.

Causality Behind Experimental Choices:

  • Esterification: The carboxylic acid of proline is protected as a methyl ester to prevent its reduction by LiAlH₄ in the final step.

  • N-Nitrosation: This step is crucial for the eventual formation of the N-amino group. Careful temperature control is necessary to avoid decomposition of the nitrous acid and unwanted side reactions.

  • LiAlH₄ Reduction: This powerful reducing agent efficiently reduces both the ester and the N-nitroso group in a single step to afford the desired product. The specific workup procedure is designed to safely quench the excess hydride and precipitate the aluminum salts for easy removal.

Application in Asymmetric Synthesis: The RAMP-Hydrazone Alkylation

The premier application of RAMP is in the asymmetric α-alkylation of aldehydes and ketones, a method pioneered by Dieter Enders.[4] This powerful C-C bond-forming reaction proceeds via a chiral hydrazone intermediate.[4]

The Three-Stage Workflow

The process can be conceptually divided into three main stages: hydrazone formation, deprotonation and alkylation, and finally, cleavage of the auxiliary to reveal the chiral product.

Caption: The three-stage workflow of RAMP-mediated asymmetric alkylation.

Mechanism of Stereoselection

The high degree of stereoselectivity arises from the rigid, chelated structure of the intermediate metallated hydrazone (azaenolate).[9][10] The lithium cation is coordinated by both the nitrogen of the pyrrolidine and the oxygen of the methoxymethyl group, creating a planar, six-membered ring structure. This conformation, combined with the steric bulk of the pyrrolidine ring, effectively shields one face of the azaenolate, forcing the incoming electrophile to attack from the less hindered face.[10]

Caption: The principle of stereochemical control in RAMP-hydrazone alkylation.

Experimental Protocol: Asymmetric Synthesis of (R)-2-Methylcyclohexanone

Step 1: Hydrazone Formation

  • In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine cyclohexanone (1.0 eq), RAMP (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The crude hydrazone is typically of sufficient purity for the next step.

Step 2: Alkylation

  • Under an inert atmosphere (argon or nitrogen), dissolve the crude hydrazone in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq) in THF via syringe, maintaining the temperature at -78 °C. A color change to deep yellow or orange is typically observed.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Add iodomethane (1.5 eq) dropwise to the solution at -78 °C.

  • Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature overnight.

Step 3: Auxiliary Cleavage

  • Cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude alkylated hydrazone can be cleaved by ozonolysis. Dissolve the crude material in a suitable solvent (e.g., dichloromethane) and cool to -78 °C. Bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen or oxygen to remove excess ozone, then add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) to work up the ozonide.

  • After stirring, the mixture is concentrated, and the resulting (R)-2-methylcyclohexanone is purified by flash column chromatography.

Self-Validating System:

  • Purity of RAMP: The enantiomeric purity of the RAMP auxiliary is critical and should be confirmed by measuring its specific rotation.

  • Reaction Monitoring: Each step can be monitored by thin-layer chromatography (TLC) to ensure completion.

  • Enantiomeric Excess (ee) Determination: The enantiomeric excess of the final product must be determined using a chiral analytical technique, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), to validate the effectiveness of the asymmetric induction.

Conclusion

(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine is a powerful and versatile chiral auxiliary that has proven to be an invaluable tool in asymmetric synthesis. Its ready availability from the chiral pool, coupled with its ability to induce high levels of stereocontrol in the alkylation of carbonyl compounds, makes it a preferred choice for the synthesis of enantiomerically enriched molecules. The well-understood mechanism, based on a rigid, chelation-controlled intermediate, allows for predictable and reliable stereochemical outcomes. The methodologies described in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize RAMP in their synthetic endeavors.

References

  • (S)-(-)-1-AMINO-2-(METHOXYMETHYL)PYRROLIDINE | Cas 59983-39-0. LookChem. Available at: [Link]

  • (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine - Chem-Impex. Chem-Impex International. Available at: [Link]

  • Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. ACS Publications. Available at: [Link]

  • ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT. Available at: [Link]

  • Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia. Available at: [Link]

  • 1-Amino-2-Methoxymethyl-1-Pyrrolidine (RAMP and SAMP) 1. ResearchGate. Available at: [Link]

  • The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. NIH National Center for Biotechnology Information. Available at: [Link]

  • Ender's SAMP/RAMP stereoselective alkylation. YouTube. Available at: [Link]

  • (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine. PubChem. Available at: [Link]

  • The SAMP/RAMP-hydrazone methodology in asymmetric synthesis. ResearchGate. Available at: [Link]

  • SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses. Available at: [Link]

  • Asymmetric-Synthesis. Available at: [Link]

  • Synthesis method of D-proline. Google Patents.
  • Stereoselective Synthesis of Quaternary Proline Analogues. NIH National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

Technical Guide: Structure Elucidation & Quality Assurance of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP)

Executive Summary (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) is the enantiomer of the widely utilized SAMP auxiliary, integral to the Enders hydrazone alkylation methodology. Its utility in asymmetric synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) is the enantiomer of the widely utilized SAMP auxiliary, integral to the Enders hydrazone alkylation methodology. Its utility in asymmetric synthesis relies entirely on its optical purity (>98% ee) and chemical integrity. Impurities such as the N-nitroso intermediate or the demethylated prolinol derivative can catastrophically erode diastereoselectivity in downstream aldol or alkylation reactions.

This guide details the structural elucidation and validation workflow for RAMP. It moves beyond basic identification to rigorous stereochemical qualification, designed for researchers requiring absolute certainty in their chiral pool reagents.

Section 1: Chemical Identity & Synthetic Context

To elucidate the structure, one must understand the genesis of the molecule. RAMP is derived from (R)-Proline (D-Proline). The structural integrity hinges on maintaining the stereocenter at C2 while transforming the carboxylic acid and the secondary amine.

Key Structural Features:

  • Chiral Center: C2 (R-configuration).

  • Functional Groups:

    • Primary Hydrazine (

      
      ): The reactive site for ketone condensation.
      
    • Ether linkage (

      
      ): Provides chelation control (via Lithium) in the transition state of subsequent alkylations.
      
    • Pyrrolidine Ring: Induces conformational rigidity.

The Synthetic Pathway (Critical Control Points)

Understanding the synthesis reveals the likely impurities (e.g., unreduced nitrosamine).

RAMP_Synthesis Pro (R)-Proline (Starting Material) Prolinol (R)-Prolinol (Reduction) Pro->Prolinol LiAlH4 OMe (R)-2-(Methoxymethyl) pyrrolidine Prolinol->OMe 1. Formylation 2. Reduction (or direct O-methylation) Nitroso (R)-N-Nitroso Intermediate OMe->Nitroso HONO (Nitrosation) RAMP RAMP (Target Hydrazine) Nitroso->RAMP LiAlH4 (Reduction)

Figure 1: Synthetic genealogy of RAMP. The final reduction of the N-nitroso compound is the critical step; incomplete reduction leaves carcinogenic nitrosamines.

Section 2: Spectroscopic Characterization

This section outlines the self-validating analytical protocol.

Nuclear Magnetic Resonance (NMR) Strategy

The RAMP molecule exhibits a dynamic conformation due to the pyramidal inversion of the hydrazine nitrogen, though the ring imposes constraints.

Experimental Protocol:

  • Solvent:

    
     (Standard) or 
    
    
    
    (Benzene-d6 often provides better resolution for the methoxy/ring overlap).
  • Concentration: ~15 mg in 0.6 mL.

Assignment Logic (Self-Validation):

  • The "Anchor" Signal: Look for the sharp singlet at

    
     3.35 ppm . This corresponds to the 
    
    
    
    group. If this is a doublet or absent, the ether formation failed.
  • The Stereocenter (H2): The proton at C2 usually appears as a multiplet around

    
     2.5–3.0 ppm . Its complexity arises from coupling to the side chain (
    
    
    
    ) and the ring
    
    
    (C3).
  • The Hydrazine Protons: The

    
     protons are broad and exchangeable. They typically appear between 
    
    
    
    2.0–3.5 ppm
    depending on concentration and water content. Validation: Add
    
    
    ; this signal must disappear.
  • Impurity Check:

    • Nitrosamine: Look for downfield shifts in the ring protons (

      
       4.0+ ppm) due to the electron-withdrawing nitroso group.
      
    • Prolinol:[1][2] Absence of the O-Me singlet; presence of broad OH stretch in IR.

Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Molecular Ion:

    
     or 
    
    
    
    at m/z 130/131 .
  • Fragmentation (EI): Expect a loss of the methoxymethyl group (

    
    ) or the hydrazine fragment.
    
Infrared Spectroscopy (IR)
  • Primary Amine: Two weak bands at 3300–3400

    
     (N-H stretch).
    
  • Ether: Strong band at 1100

    
     (C-O stretch).
    
  • Absence of Carbonyl: No strong bands at 1650–1750

    
     (confirms no unreduced amide or formyl intermediates).
    

Section 3: Stereochemical Validation (The "Gold Standard")

Chemical identity is insufficient; enantiomeric purity is paramount.

Polarimetry (Optical Rotation)

This is the rapid QC method for distinguishing RAMP from SAMP.

  • Parameter: Specific Rotation

    
    .
    
  • Literature Value:

    
     (neat) or approx 
    
    
    
    (c=2.2, hexane) [1][2].
  • Protocol:

    • Equlibrate polarimeter to 589 nm (Na D-line) and 20°C.

    • Prepare a neat sample or precise solution in hexane.

    • Result: A negative rotation indicates SAMP (S-isomer) or contamination. A low positive value indicates racemization.

Enantiomeric Excess (ee) Determination via Derivatization

Direct chiral GC/HPLC of the free hydrazine is difficult due to tailing. The standard industry protocol involves converting RAMP to a hydrazone.

Protocol:

  • Derivatization: React 50 mg RAMP with 1.1 eq of a standard ketone (e.g., cyclohexanone or acetophenone) in

    
    .
    
  • Analysis: Inject the resulting hydrazone onto a Chiral Stationary Phase (CSP) GC or HPLC column.

  • Validation: Compare against a racemic standard (prepared from racemic proline).

  • Acceptance Criteria:

    
    .
    

Section 4: Quantitative Data Summary

PropertyValue / RangeMethodSignificance
Appearance Colorless to pale yellow oilVisualDarkening indicates oxidation/decomposition.
Boiling Point 42°C @ 1.8 mmHgDistillationPurity isolation metric.[3]
Refractive Index

RefractometerQuick purity check.
Optical Rotation

(neat)
PolarimetryDistinguishes (R) from (S).
Chiral Purity

Chiral GC (as hydrazone)Critical for asymmetric induction.
Density

GravimetricReagent calculation.

Section 5: Analytical Workflow Diagram

This decision tree guides the scientist from crude product to qualified reagent.

RAMP_QC_Flow Sample Crude RAMP Sample IR_Check IR Spectroscopy (Check N-H, C-O) Sample->IR_Check NMR_Check 1H NMR (Check OMe singlet, purity) IR_Check->NMR_Check Decision1 Chemical Purity > 95%? NMR_Check->Decision1 Distill Vacuum Distillation (42°C @ 1.8 mmHg) Decision1->Distill No Polarimetry Polarimetry (Must be Positive +) Decision1->Polarimetry Yes Distill->Sample Deriv Derivatization (Hydrazone Formation) Polarimetry->Deriv Pass (+79°) GC Chiral GC Analysis Deriv->GC Final Qualified RAMP Reagent GC->Final ee > 98%

Figure 2: Quality Control Decision Tree for RAMP qualification.

References

  • Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(-)-1-Amino-2-(Methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-Amino-2-(Methoxymethyl)pyrrolidine (RAMP) . Organic Syntheses, 65, 183.

  • Sigma-Aldrich. (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine Product Specification .

  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis . Tetrahedron, 58(12), 2253-2329.

Sources

Foundational

Technical Guide: (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP)

CAS Number: 72748-99-3 Role: Chiral Auxiliary for Asymmetric Alkylation Methodology: Enders SAMP/RAMP Hydrazone Alkylation[1] Executive Summary (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine, commonly known as RAMP , is a...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 72748-99-3 Role: Chiral Auxiliary for Asymmetric Alkylation Methodology: Enders SAMP/RAMP Hydrazone Alkylation[1]

Executive Summary

(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine, commonly known as RAMP , is a pyrrolidine-derived chiral auxiliary.[2] It serves as the enantiomeric complement to SAMP ((S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine). Together, these reagents form the backbone of the Enders SAMP/RAMP hydrazone alkylation , a cornerstone methodology in asymmetric synthesis.

This guide addresses the technical application of RAMP for researchers requiring high enantiomeric excess (ee >95%) in the


-alkylation of aldehydes and ketones.[3] Unlike direct asymmetric organocatalysis, the RAMP methodology relies on stoichiometric control via a rigid chelated transition state, offering superior predictability for complex substrates.
Chemical Identity & Physical Profile[1][2][4][5][6]

RAMP is derived from (R)-Proline (D-Proline). Its efficacy stems from the steric bulk of the pyrrolidine ring combined with the coordinating ability of the methoxymethyl side chain.

PropertySpecification
IUPAC Name (R)-1-Amino-2-(methoxymethyl)pyrrolidine
CAS Number 72748-99-3
Molecular Formula

Molecular Weight 130.19 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 42°C at 1.8 mmHg
Density 0.97 g/mL at 25°C
Optical Rotation

(neat)
Solubility Soluble in alcohols, ether, THF, DCM
Stability Air-sensitive; hygroscopic.[2][4] Store under Argon at 2-8°C.
Mechanism of Action: The Chelation Control Model

The high stereoselectivity of RAMP is not accidental; it is a result of a tightly ordered transition state. When the RAMP-hydrazone is deprotonated by Lithium Diisopropylamide (LDA), it forms an azaenolate .[5][6]

The Critical Role of Lithium

The Lithium cation (


) does not merely act as a counterion. It coordinates simultaneously with:
  • The anionic Nitrogen of the azaenolate.

  • The Oxygen of the methoxymethyl ether side chain.

This coordination locks the molecule into a rigid Z-configuration . The bulky pyrrolidine ring blocks one face of the molecule, forcing the electrophile to attack from the sterically accessible face.

Visualization: The Transition State

The following diagram illustrates the steric blocking and the chelation that enforces the specific geometry.

RAMP_Transition_State Lithium Lithium (Li+) Coordination Center Oxygen Methoxy Oxygen (Chelation Anchor) Lithium->Oxygen Chelation Nitrogen Azaenolate Nitrogen Lithium->Nitrogen Chelation StericBlock Pyrrolidine Ring (Steric Shield) Oxygen->StericBlock Nitrogen->StericBlock Electrophile Electrophile (E+) Attack Vector StericBlock->Electrophile Blocks Bottom Face Forces Top Attack

Figure 1: The rigid chelated transition state of the RAMP-azaenolate. The Li+ cation locks the conformation, while the pyrrolidine ring shields the bottom face.

Operational Workflow: The Alkylation Protocol

The standard protocol involves three distinct phases: Hydrazone Formation , Alkylation , and Cleavage .[1][6]

Phase 1: Hydrazone Formation

The condensation of RAMP with the ketone is generally quantitative.

  • Reagents: Ketone (1.0 eq), RAMP (1.0-1.2 eq), catalytic p-TsOH.

  • Solvent: Benzene or Cyclohexane (with Dean-Stark trap) or DCM (with molecular sieves).

  • Scientist's Note: Ensure the RAMP is distilled and colorless. Yellowing indicates oxidation, which can lower yields.

Phase 2: Metallation and Alkylation

This is the stereodefining step.

  • Deprotonation: Add the hydrazone to LDA in THF at 0°C. Why? Deprotonation at 0°C ensures complete formation of the azaenolate.

  • Cooling: Cool the mixture to -78°C (or -100°C for very sensitive substrates).

  • Addition: Add the alkyl halide (dissolved in THF) dropwise.

  • Quench: Allow to warm to room temperature (usually) before quenching with water/buffer.

Phase 3: Cleavage (Auxiliary Removal)

To recover the alkylated ketone, the C=N bond must be hydrolyzed.

  • Method A (Ozonolysis): The mildest method. Treat with

    
     at -78°C followed by dimethyl sulfide workup. Preserves sensitive functionality.
    
  • Method B (Acid Hydrolysis): Methyl iodide (MeI) followed by HCl. This creates a quaternary ammonium salt which is easily hydrolyzed.

Visualization: The Reaction Cycle

RAMP_Reaction_Cycle Start Ketone/Aldehyde Hydrazone Chiral Hydrazone Start->Hydrazone + RAMP - H2O RAMP RAMP Auxiliary RAMP->Hydrazone Azaenolate Lithiated Azaenolate (Z-isomer) Hydrazone->Azaenolate LDA / THF 0°C Alkylated Alkylated Hydrazone Azaenolate->Alkylated R-X / -78°C Product Alpha-Chiral Ketone (High ee) Alkylated->Product Ozonolysis or HCl Recycle Nitrosamine/RAMP (Recovery) Alkylated->Recycle

Figure 2: The Enders alkylation cycle. Note that the auxiliary can often be recovered (as RAMP or its nitroso-precursor) after cleavage.

Synthesis of the Auxiliary

While commercially available, RAMP can be synthesized from (R)-Proline (D-Proline) to ensure purity or reduce costs for large-scale campaigns.

  • Reduction: (R)-Proline is reduced to (R)-prolinol using

    
    .
    
  • Nitrosation: Reaction with nitrous acid yields N-nitroso-prolinol.

  • Methylation: The hydroxyl group is methylated (NaH/MeI) to form the methoxymethyl ether.

  • Reduction: The N-nitroso group is reduced (usually

    
    ) to the hydrazine (RAMP).
    

Safety Warning: N-nitrosamines are potent carcinogens. All steps involving the nitroso intermediate must be performed in a high-containment fume hood.

Troubleshooting & Optimization
  • The "Leak" in Inert Atmosphere: The azaenolate is extremely moisture-sensitive. If the "Z" conformation is disrupted by protonation (water), stereocontrol is lost. Use freshly distilled THF and titrate your LDA.

  • Temperature Discipline: Do not rush the cooling step. The transition from 0°C (deprotonation) to -78°C (alkylation) allows the chelated structure to thermodynamically settle.

  • Ozonolysis Titration: When using ozone for cleavage, use a dye indicator (like Sudan Red) or monitor carefully. Over-ozonolysis can oxidize the pyrrolidine ring or the product.

  • Recycling RAMP: Post-cleavage, the auxiliary often exists as the nitrosamine. This can be reduced back to RAMP with

    
    , reducing overall project costs.
    
References
  • Enders, D., & Eichenauer, H. (1976). Asymmetric synthesis of aldehydes and ketones by means of chiral hydrazones.[1][6][7] Angewandte Chemie International Edition, 15(9), 549-551.

  • Enders, D., Fey, P., & Kipphardt, H. (1987).[2] (S)-(-)-1-Amino-2-methoxymethylpyrrolidine (SAMP) and (R)-(+)-1-Amino-2-methoxymethylpyrrolidine (RAMP), Versatile Chiral Auxiliaries.[2] Organic Syntheses, 65, 173.[2]

  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis.[3][6][7][8] Tetrahedron, 58(12), 2253-2329.

  • Sigma-Aldrich. (n.d.). (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine Product Sheet.

  • Lazny, R., & Nodzewska, A. (2010). N,N-Dialkylhydrazones in organic synthesis.[1][9] From simple N,N-dimethylhydrazones to supported chiral auxiliaries. Chemical Reviews, 110(3), 1386-1434.

Sources

Exploratory

(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP): The Stereochemical Director in Asymmetric Alkylation

Topic: (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) Mechanism of Action Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) Mechanism of Action Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the landscape of asymmetric synthesis, (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) stands as a foundational chiral auxiliary.[1] Unlike passive reagents, RAMP actively dictates the stereochemical outcome of carbon-carbon bond formation, specifically in the


-alkylation of aldehydes and ketones.

This guide dissects the mechanism of action of RAMP not as a pharmacological agent, but as a stereochemical control unit . Its primary utility lies in the Enders SAMP/RAMP Hydrazone Alkylation , a reaction that allows researchers to synthesize


-chiral carbonyl compounds with high enantiomeric excess (

). This tool is critical in the total synthesis of complex natural products (e.g., epothilones) and pharmaceutical intermediates where absolute stereocontrol is non-negotiable.

The Molecular Architecture: Why RAMP Works

The efficacy of RAMP relies on two structural features that function in tandem during the reaction transition state:

  • The Pyrrolidine Ring (Rigidity): The cyclic amine provides a conformationally restricted framework, reducing the degrees of freedom in the transition state compared to acyclic auxiliaries.

  • The Methoxymethyl Side Chain (The Anchor): This is the functional "hook." The oxygen atom in the methoxy group is a hard Lewis base that coordinates with lithium ions. This chelation locks the intermediate into a rigid, cyclic geometry, which is the prerequisite for high stereoselectivity.

The Mechanism of Action: The Enders Reaction Cycle

The "action" of RAMP occurs through a four-stage cycle: Condensation, Metallation, Alkylation, and Cleavage .

Step 1: Hydrazone Formation (The Setup)

RAMP acts as a nucleophile, condensing with a prochiral ketone or aldehyde to form a hydrazone .[2] This step converts the


 carbonyl carbon into a 

bond, temporarily masking the carbonyl while installing the chiral director.
Step 2: Metallation (The Trigger)

Treatment with a strong base, typically Lithium Diisopropylamide (LDA), deprotonates the


-carbon.
  • Critical Mechanistic Detail: The resulting anion is not a free species.[3] It forms a lithiated azaenolate . The lithium ion simultaneously coordinates to the nitrogen of the azaenolate and the oxygen of the RAMP methoxymethyl group.

  • Result: A rigid, chelated 5-membered ring (or similar cyclic transition state) is formed. This "locking" mechanism prevents bond rotation and differentiates the two faces of the double bond.

Step 3: Electrophilic Substitution (The Stereoselection)

When an electrophile (alkyl halide) is introduced, it approaches the azaenolate.[2]

  • The "Action": The pyrrolidine ring of RAMP creates significant steric hindrance on one face of the molecule. The electrophile is forced to attack from the sterically accessible face (opposite the auxiliary's bulk).

  • Outcome: The new carbon-carbon bond is formed with predictable absolute configuration. For RAMP, this typically yields the

    
    -product (dependent on Cahn-Ingold-Prelog priority), whereas its enantiomer, SAMP, yields the 
    
    
    
    -product.
Step 4: Cleavage (The Release)

The auxiliary is removed via ozonolysis or acid hydrolysis, regenerating the carbonyl group and releasing the now


-alkylated product.

Visualization of the Pathway

The following diagram illustrates the complete reaction cycle and the stereochemical logic.

EndersReaction Start Prochiral Ketone (Substrate) Hydrazone Chiral Hydrazone (Intermediate) Start->Hydrazone Condensation (-H2O) RAMP RAMP Reagent (Auxiliary) RAMP->Hydrazone Azaenolate Lithiated Azaenolate (Chelated TS) Hydrazone->Azaenolate LDA / THF (Deprotonation) Alkylated Alkylated Hydrazone (New Stereocenter) Azaenolate->Alkylated R-X (Electrophile) (Steric Blocking) Product Alpha-Chiral Ketone (Final Product) Alkylated->Product Ozonolysis or Hydrolysis Recycle Auxiliary Recovery (Optional) Alkylated->Recycle Cleavage

Figure 1: The Enders RAMP Hydrazone Alkylation Cycle.[1][2][4][5] The RAMP auxiliary is installed, directs the alkylation via a chelated lithium intermediate, and is subsequently removed.

Technical Protocol: -Alkylation of a Ketone

Objective: Synthesis of an


-chiral ketone with 

ee. Safety Warning: LDA is pyrophoric. Alkyl iodides are potential carcinogens. Ozonolysis requires rigorous temperature control to prevent explosion.
Phase A: Hydrazone Formation[2][3][6]
  • Setup: Flame-dry a 3-neck round-bottom flask under Argon.

  • Mixing: Add 1.0 eq of the ketone and 1.1 eq of RAMP (neat or in cyclohexane).

  • Reaction: Stir at 60°C for 4-12 hours. Monitor via TLC or NMR (disappearance of carbonyl signal).

  • Purification: Distill the crude hydrazone to remove excess RAMP. Note: Purity here is critical for the final ee.

Phase B: Metallation and Alkylation (The Critical Step)
  • Deprotonation:

    • Dissolve the hydrazone in anhydrous THF under Argon.

    • Cool to 0°C . Add 1.1 eq of LDA dropwise.

    • Self-Validation: The solution typically turns bright yellow/orange, indicating azaenolate formation. Stir for 2-4 hours to ensure complete lithiation.

  • Chelation Control:

    • Cool the mixture to -78°C (or -110°C for maximum selectivity). This low temperature stabilizes the specific lithium chelate geometry.

  • Alkylation:

    • Add the alkyl halide (electrophile) slowly (dissolved in THF).

    • Allow to warm slowly to room temperature overnight.

    • Causality: The slow warming allows the reaction to proceed only when the electrophile overcomes the activation energy barrier of the favored pathway, maximizing selectivity.

Phase C: Cleavage
  • Ozonolysis (Standard for Ketones):

    • Cool crude alkylated hydrazone in

      
       to -78°C.
      
    • Bubble Ozone (

      
      ) until a blue color persists (indicating saturation).
      
    • Quench with dimethyl sulfide.

  • Workup: Standard aqueous extraction yields the chiral ketone.

Data Presentation: Stereoselectivity Factors

The following table summarizes how experimental variables impact the mechanism and stereochemical outcome.

VariableMechanistic ImpactRecommended Condition
Temperature Kinetic control of the face-selective attack. Lower temps favor the major diastereomer.

to

Solvent THF coordinates Li+, but too much polarity can disrupt the internal RAMP-Li chelation.Anhydrous THF (Ether can be used)
Base Must be bulky and non-nucleophilic to prevent attack on the

bond.
LDA (Lithium Diisopropylamide)
Leaving Group Reactivity of the electrophile dictates the rate.Iodides > Bromides > Tosylates

Applications in Drug Discovery

While RAMP is a reagent, its "mechanism" enables the synthesis of pharmacologically active agents.

  • Natural Product Synthesis: RAMP was instrumental in the total synthesis of Epothilone A , a potent microtubule-stabilizing agent investigated for cancer therapy. The auxiliary established the stereocenters in the polyketide backbone.

  • Pheromone Synthesis: Used to synthesize insect pheromones (e.g., Atta texana alarm pheromone) where biological activity is strictly limited to a single enantiomer.

  • Statin Precursors: The methodology is applicable to the synthesis of chiral side chains found in HMG-CoA reductase inhibitors.

References

  • Enders, D., & Eichenauer, H. (1976). Asymmetric synthesis of

    
    -substituted ketones by metallation and alkylation of chiral hydrazones. Angewandte Chemie International Edition in English, 15(9), 549-551. 
    
  • Enders, D., Fey, P., & Kipphardt, H. (1987).[1] (S)-(-)-1-Amino-2-methoxymethylpyrrolidine (SAMP) and (R)-(+)-1-Amino-2-methoxymethylpyrrolidine (RAMP), Versatile Chiral Auxiliaries.[1] Organic Syntheses, 65, 173.[1]

  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis.[1][5][6][7][8] Tetrahedron, 58(12), 2253-2329.

  • Nicolaou, K. C., et al. (1997). Total Synthesis of Epothilone A: The Macrolactonization Approach. Angewandte Chemie International Edition, 36(5), 525-527.

Sources

Foundational

The Enduring Legacy of RAMP Chiral Auxiliaries: A Technical Guide to Asymmetric Synthesis

In the landscape of asymmetric synthesis, the ability to selectively generate a single enantiomer of a chiral molecule is paramount, particularly in the realm of drug development and materials science. Among the myriad o...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the ability to selectively generate a single enantiomer of a chiral molecule is paramount, particularly in the realm of drug development and materials science. Among the myriad of strategies developed to achieve this stereochemical control, the use of chiral auxiliaries remains a cornerstone methodology. Pioneered and extensively developed by E. J. Corey and Dieter Enders, the (R)- and (S)-1-amino-2-methoxymethylpyrrolidine (RAMP and SAMP, respectively) chiral auxiliaries have established themselves as remarkably robust and versatile tools for the asymmetric α-alkylation of carbonyl compounds.[1][2] This technical guide provides an in-depth exploration of the RAMP chiral auxiliary, from its foundational principles and mechanistic underpinnings to practical, field-proven protocols and its impactful applications in complex molecule synthesis.

Core Principles: The Logic of Hydrazone-Mediated Asymmetric Alkylation

The power of the RAMP/SAMP methodology lies in its capacity to temporarily install a chiral directing group onto a prochiral carbonyl compound, guide a stereoselective bond formation, and then be cleanly removed to reveal the desired α-substituted chiral product.[1][2] The entire process is a testament to elegant stereochemical control, operating through a well-defined, three-stage sequence.[1][2]

Stage 1: Formation of the Chiral Hydrazone

The journey begins with the condensation of a ketone or aldehyde with the RAMP (or SAMP) auxiliary to form a chiral hydrazone.[1][2] This initial step is crucial as it tethers the chiral information of the auxiliary to the carbonyl substrate. The reaction is typically a straightforward condensation, often driven to completion by the removal of water.

Stage 2: Deprotonation and the Formation of a Rigid Azaenolate

The key to the high stereoselectivity of this method is the formation of a conformationally rigid intermediate.[2] The chiral hydrazone is deprotonated at the α-carbon using a strong, non-nucleophilic base, most commonly lithium diisopropylamide (LDA), to generate a resonance-stabilized azaenolate.[1][2][3] The genius of the RAMP/SAMP auxiliary design becomes apparent at this stage. The methoxymethyl group on the pyrrolidine ring acts as an internal chelating agent, coordinating to the lithium cation.[2] This chelation, along with the inherent steric properties of the pyrrolidine ring, forces the azaenolate into a rigid, planar, five-membered ring structure.[2]

This locked conformation effectively shields one face of the azaenolate, leaving the other face preferentially exposed to electrophilic attack.[2] The stereochemical outcome is therefore highly predictable: the (R)-auxiliary (RAMP) generally directs the electrophile to the Si face, leading to the formation of a new stereocenter with the (S)-configuration, while the (S)-auxiliary (SAMP) directs attack to the Re face, yielding the (R)-configuration.[2][4]

Stage 3: Stereoselective Alkylation and Auxiliary Cleavage

With the chiral azaenolate formed, the introduction of an electrophile, such as an alkyl halide, proceeds with a high degree of diastereoselectivity.[1] The electrophile approaches from the less sterically hindered face, leading to the formation of the α-alkylated hydrazone.[2]

The final, critical step is the removal of the chiral auxiliary to unveil the desired chiral ketone or aldehyde.[1] This is most commonly achieved through ozonolysis, which cleaves the C=N bond, or through hydrolysis under acidic conditions.[1][2] Milder, non-racemizing cleavage methods, such as the use of oxalic acid, have also been developed, which are compatible with sensitive functional groups.[4][5] A significant advantage of this methodology is the potential to recover and recycle the chiral auxiliary, enhancing the overall efficiency and cost-effectiveness of the process.[5][6]

Experimental Protocols: A Practical Guide

The successful implementation of the RAMP-hydrazone methodology hinges on careful experimental execution under anhydrous conditions. The following protocols provide a detailed, step-by-step guide for the key stages of the process.

Synthesis of the RAMP Auxiliary

A significant advancement in the accessibility of RAMP and SAMP auxiliaries was the development of a synthetic route that avoids the use of hazardous nitrosamine intermediates.[7] The procedure, starting from (R)-proline, involves a six-step sequence that can be completed within a week with good overall yields.[7]

Diagram: Simplified Synthetic Workflow for RAMP

Proline (R)-Proline Step1 Esterification Proline->Step1 Step2 Reduction Step1->Step2 Step3 O-Methylation Step2->Step3 Step4 N-Urethanization Step3->Step4 Step5 Hofmann Degradation Step4->Step5 RAMP RAMP Step5->RAMP

Caption: Synthetic pathway to RAMP from (R)-proline.

Protocol for Asymmetric α-Alkylation of a Ketone

This protocol outlines the general procedure for the asymmetric alkylation of a ketone using the RAMP auxiliary.

Diagram: Experimental Workflow for RAMP-Mediated Alkylation

Start Ketone + RAMP Hydrazone 1. Hydrazone Formation (Heat, Ar atmosphere) Start->Hydrazone Deprotonation 2. Deprotonation (LDA, THF, -78 °C) Hydrazone->Deprotonation Alkylation 3. Alkylation (R-X, -110 °C to RT) Deprotonation->Alkylation Cleavage 4. Auxiliary Cleavage (Ozonolysis or Acid Hydrolysis) Alkylation->Cleavage Product α-Alkylated Ketone Cleavage->Product

Caption: Step-by-step workflow for asymmetric alkylation.

Step-by-Step Methodology:

  • Hydrazone Formation:

    • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, combine the ketone (1.0 eq) and RAMP (1.2 eq).[1]

    • Heat the mixture at 60 °C overnight.[6][8]

    • Purify the crude hydrazone by distillation or recrystallization to yield the pure RAMP-hydrazone.[1]

  • Deprotonation and Alkylation:

    • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.

    • In a separate flame-dried flask under argon, dissolve the RAMP-hydrazone (1.0 eq) in anhydrous THF and cool the solution to 0 °C.[1]

    • Slowly add the hydrazone solution to the LDA solution at -78 °C.

    • Stir the resulting mixture at -78 °C for 2-4 hours to ensure complete formation of the azaenolate.

    • Cool the reaction mixture to -110 °C and slowly add the alkyl halide (1.2 eq).[1]

    • Allow the reaction to slowly warm to room temperature and stir for 12 hours.[1]

    • Quench the reaction with water and extract the product with diethyl ether. The organic layers are then dried and concentrated.[9]

  • Auxiliary Cleavage (Ozonolysis):

    • Dissolve the crude alkylated hydrazone in dichloromethane at -78 °C.

    • Bubble ozone through the solution until a blue color persists.

    • Purge the solution with argon or nitrogen to remove excess ozone.

    • Add a reducing agent (e.g., triphenylphosphine or dimethyl sulfide) to work up the ozonide.

    • Purify the resulting α-alkylated ketone by flash column chromatography.[1]

Data Presentation: Representative Diastereoselectivities

Ketone/AldehydeElectrophileDiastereomeric Excess (de)Enantiomeric Excess (ee)Reference
CyclohexanoneMethyl Iodide>95%>95%[6]
PropanalBenzyl Bromide>98%>98%[6]
3-PentanonePropyl Iodide>97%95%[6]
Oxetan-3-oneBenzyl Bromide76%84%[4]

Applications in Complex Molecule Synthesis: A Testament to Robustness

The RAMP/SAMP hydrazone methodology has proven its mettle in the total synthesis of numerous biologically active natural products, where the precise installation of stereocenters is critical.[1][2]

  • Zaragozic Acid A: This potent inhibitor of sterol synthesis features a key chiral center that was established with high diastereoselectivity (>95% de) using an Enders hydrazone alkylation.[1][2]

  • (-)-Denticulatin A and B: The synthesis of these polypropionate metabolites utilized the RAMP/SAMP methodology to introduce crucial chirality early in the synthetic sequence.[1][2]

  • Epothilones A and B: In the first total synthesis of these potent anticancer agents, the stereogenic center at C8 was installed with high yield and diastereoselectivity using the Enders alkylation reaction.[1][2]

  • (-)-C10-demethyl arteannuin B: A structural analog of the antimalarial drug artemisinin was synthesized employing this chiral auxiliary-based method to achieve a diastereomerically pure intermediate (>95% de).[1][2]

Conclusion: An Enduring and Evolving Methodology

The RAMP chiral auxiliary, along with its enantiomer SAMP, represents a landmark achievement in asymmetric synthesis. The methodology's high degree of stereocontrol, broad applicability, and the predictability of its outcomes have solidified its position as a go-to strategy for the asymmetric α-functionalization of carbonyl compounds.[2] The continuous development of milder cleavage conditions and the successful application of this method in the synthesis of complex, medicinally relevant molecules underscore its enduring legacy and ongoing importance in the field of organic chemistry.[2][10] For researchers and drug development professionals, a thorough understanding of the principles and practicalities of the RAMP-hydrazone methodology is an invaluable asset in the quest for novel, enantiomerically pure molecules.

References

  • The Enduring Legacy of (S)-Prolinol Type Chiral Auxiliaries: An In-depth Technical Guide - Benchchem.
  • ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE - MIT.
  • Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia. Available at: [Link]

  • Application Notes and Protocols for Chiral Ketone Synthesis via the SAMP/RAMP Hydrazone Method - Benchchem.
  • SAMP – A Versatile Auxiliary in Asymmetric Synthesis | Request PDF - ResearchGate. Available at: [Link]

  • Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary - ResearchGate. Available at: [Link]

  • Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis | Request PDF - ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Submitted by Dieter Enders, Peter Fey, and Helmut Kipphardt - Organic Syntheses Procedure. Available at: [Link]

  • Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. Available at: [Link]

  • Ender's SAMP/RAMP stereoselective alkylation - YouTube. Available at: [Link]

  • The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC - NIH. Available at: [Link]

  • The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm we - Iranian chemical communication. Available at: [Link]

Sources

Exploratory

The Advent of SAMP/RAMP Hydrazones: A Technical Guide to Their Discovery, Mechanism, and Application in Asymmetric Synthesis

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Among the myriad of tools available for asymmetric synthesis, the us...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Among the myriad of tools available for asymmetric synthesis, the use of chiral auxiliaries remains a powerful and reliable strategy. This in-depth technical guide delves into the discovery, history, and core principles of one of the most successful classes of chiral auxiliaries: SAMP and RAMP hydrazones. Pioneered by the seminal work of E. J. Corey and Dieter Enders in 1976, this methodology provides a robust and highly stereoselective route for the α-alkylation of aldehydes and ketones.[1] This guide will not only detail the historical context and mechanistic underpinnings of this transformative methodology but also provide field-proven insights and detailed experimental protocols to empower researchers in their own synthetic endeavors.

A Foundational Leap in Asymmetric Synthesis: The Genesis of SAMP and RAMP

The mid-1970s was a period of intense innovation in the field of asymmetric synthesis. Building upon the foundational principles of using chiral molecules to induce stereoselectivity, chemists were actively seeking practical and efficient methods to control the formation of new stereocenters. It was within this fertile scientific landscape that (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) emerged as game-changing chiral auxiliaries.

The groundbreaking work, initiated by E. J. Corey and further developed extensively by Dieter Enders and his group, introduced a three-step sequence that has become a classic in the organic chemistry repertoire.[1] This sequence involves the formation of a hydrazone between the chiral auxiliary and a carbonyl compound, followed by a highly diastereoselective α-alkylation, and concluding with the cleavage of the auxiliary to yield the desired chiral product and allow for the recovery of the valuable auxiliary.

The brilliance of the SAMP/RAMP system lies in its ability to temporarily transform an achiral aldehyde or ketone into a chiral hydrazone, which then directs the approach of an electrophile with remarkable precision. This "chiral memory" is then erased upon removal of the auxiliary, leaving behind an enantiomerically enriched product.

The Core Methodology: A Three-Act Play of Stereocontrol

The Enders SAMP/RAMP hydrazone alkylation reaction is a testament to elegant and effective chemical design. The entire process can be conceptualized as a three-part workflow, each step meticulously optimized to ensure high yields and exceptional stereoselectivity.

Workflow Start Achiral Aldehyde or Ketone HydrazoneFormation Step 1: Hydrazone Formation with SAMP or RAMP Start->HydrazoneFormation ChiralHydrazone Chiral Hydrazone HydrazoneFormation->ChiralHydrazone DeprotonationAlkylation Step 2: Deprotonation (LDA) & Diastereoselective Alkylation (R'-X) ChiralHydrazone->DeprotonationAlkylation AlkylatedHydrazone α-Alkylated Chiral Hydrazone DeprotonationAlkylation->AlkylatedHydrazone Cleavage Step 3: Auxiliary Cleavage (e.g., Ozonolysis) AlkylatedHydrazone->Cleavage Product Enantiomerically Enriched Aldehyde or Ketone Cleavage->Product Auxiliary Recovered SAMP/RAMP Cleavage->Auxiliary

Caption: The three-step workflow of the Enders SAMP/RAMP hydrazone alkylation.

Step 1: Formation of the Chiral Hydrazone

The journey begins with the condensation of an achiral aldehyde or ketone with either SAMP or RAMP. This reaction, typically carried out under inert atmosphere, forms the corresponding chiral hydrazone. The choice between SAMP and RAMP is critical as it dictates the absolute configuration of the final product.

Experimental Protocol: Hydrazone Formation

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde or ketone and a slight excess (1.1 equivalents) of either SAMP or RAMP.

  • Solvent and Conditions: The reaction is often performed neat or in a suitable solvent such as diethyl ether or cyclohexane. The mixture is typically stirred at room temperature or gently heated (e.g., 60 °C) for several hours to overnight to ensure complete conversion.[2]

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with a nonpolar solvent like diethyl ether and washed with water to remove any unreacted auxiliary. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude hydrazone can often be used directly in the next step or purified further by distillation or chromatography.[2]

Step 2: Diastereoselective α-Alkylation

This is the heart of the SAMP/RAMP methodology, where the new stereocenter is created with high fidelity. The chiral hydrazone is first deprotonated at the α-carbon using a strong, non-nucleophilic base, most commonly lithium diisopropylamide (LDA), to form a chiral azaenolate. This intermediate then reacts with an electrophile, such as an alkyl halide, from the sterically less hindered face, leading to the formation of the α-alkylated hydrazone with a high degree of diastereoselectivity.

The Causality Behind Stereoselectivity:

The high stereoselectivity of the alkylation step is a direct consequence of the rigid, chelated structure of the lithium azaenolate intermediate. The methoxymethyl group on the pyrrolidine ring of the auxiliary coordinates to the lithium cation, creating a conformationally locked six-membered ring. This rigid structure effectively blocks one face of the azaenolate, forcing the incoming electrophile to approach from the opposite, less sterically encumbered face.[3] This well-defined transition state is the key to the predictable and high levels of asymmetric induction.

Mechanism Hydrazone Chiral Hydrazone α-Proton Azaenolate Lithium Azaenolate Rigid Chelated Structure Hydrazone->Azaenolate + LDA LDA LDA Alkylated α-Alkylated Hydrazone New Stereocenter Azaenolate->Alkylated + R'-X (Electrophile) Electrophile R'-X

Caption: The mechanism of diastereoselective alkylation via a rigid lithium azaenolate.

Experimental Protocol: α-Alkylation

  • Azaenolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the chiral hydrazone in a dry, ethereal solvent such as tetrahydrofuran (THF) or diethyl ether. Cool the solution to a low temperature, typically -78 °C. To this solution, slowly add a freshly prepared solution of LDA (1.1-1.2 equivalents). Stir the mixture at this temperature for 2-4 hours to ensure complete formation of the azaenolate.

  • Alkylation: Cool the azaenolate solution to an even lower temperature, often -100 °C or -110 °C, before slowly adding the electrophile (e.g., an alkyl iodide or bromide).[4] The reaction is typically stirred at this low temperature for several hours and then allowed to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. The crude alkylated hydrazone is often of sufficient purity for the subsequent cleavage step.

Step 3: Cleavage of the Chiral Auxiliary

The final step involves the liberation of the enantiomerically enriched aldehyde or ketone from the alkylated hydrazone. This is a crucial step, and the choice of cleavage method is dependent on the stability of the product and the nature of the hydrazone. The most common and effective method is ozonolysis, which cleanly cleaves the C=N double bond.

Experimental Protocol: Ozonolytic Cleavage

  • Ozonolysis: Dissolve the crude α-alkylated hydrazone in a suitable solvent, such as dichloromethane, and cool the solution to -78 °C. Bubble ozone through the solution until the characteristic blue color of excess ozone persists.

  • Reductive Work-up: Purge the solution with an inert gas (e.g., nitrogen or oxygen) to remove the excess ozone. A reductive work-up is then performed, often by the addition of a reducing agent like triphenylphosphine or dimethyl sulfide, to quench the ozonide intermediate.

  • Purification: After work-up, the desired chiral aldehyde or ketone can be purified by standard techniques such as distillation or column chromatography. The chiral auxiliary can also be recovered from the reaction mixture, a key feature that enhances the economic viability of this methodology.

Alternative Cleavage Methods:

While ozonolysis is highly effective, other methods for hydrazone cleavage can be employed, particularly for sensitive substrates. These include:

  • Hydrolysis with Aqueous Oxalic Acid: For some substrates, simple hydrolysis with a mild acid like oxalic acid can efficiently cleave the hydrazone.[3]

  • Oxidative Hydrolysis with Selenium Dioxide and Hydrogen Peroxide: A buffered system using SeO₂ and H₂O₂ provides a mild and efficient method for the oxidative cleavage of SAMP hydrazones, particularly for aldol products that are prone to dehydration or retro-aldol reactions.[5][6]

  • Cupric Ion-Catalyzed Hydrolysis: This method offers a facile conversion of N,N-dimethylhydrazones to carbonyl compounds and can be applicable to SAMP/RAMP derivatives.[7]

Applications in Complex Molecule Synthesis

The reliability and high stereoselectivity of the SAMP/RAMP hydrazone methodology have made it a valuable tool in the synthesis of a wide range of complex and medicinally important natural products. The ability to predictably set a stereocenter adjacent to a carbonyl group is a common and critical transformation in many synthetic routes. Examples of natural products synthesized using this methodology include the antimalarial agent arteannuin and the potent anticancer drugs epothilone A and B.[1]

Data Summary

StepKey ReagentsTypical ConditionsOutcome
Hydrazone Formation Aldehyde/Ketone, SAMP/RAMPNeat or solvent, RT to 60 °CChiral Hydrazone
α-Alkylation Chiral Hydrazone, LDA, R'-XTHF or Et₂O, -78 °C to RTα-Alkylated Chiral Hydrazone (high de)
Cleavage (Ozonolysis) α-Alkylated Hydrazone, O₃CH₂Cl₂, -78 °CEnantiomerically Enriched Aldehyde/Ketone

Conclusion

The discovery of SAMP and RAMP hydrazones by Corey and Enders marked a pivotal moment in the evolution of asymmetric synthesis. The methodology provides a robust, predictable, and highly stereoselective means of synthesizing chiral aldehydes and ketones, which are fundamental building blocks in organic chemistry and drug discovery. The elegance of the three-step process, coupled with the detailed mechanistic understanding of the key stereodetermining step, has ensured its enduring legacy and continued application in both academic and industrial research. By understanding the core principles and mastering the experimental protocols outlined in this guide, researchers can effectively harness the power of SAMP and RAMP hydrazones to advance their own synthetic goals.

References

  • Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Saeidian, H., Enders, D., & Mirjafary, Z. (2014). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm weevils.
  • Corey, E. J., & Enders, D. (1976). Applications of N,N-dimethylhydrazones to synthesis. Use in efficient, positionally and stereochemically selective C-C bond formation; oxidative hydrolysis to carbonyl compounds. Tetrahedron Letters, 17(1), 3-6.
  • Enders, D., Kipphardt, H., & Fey, P. (1987). Asymmetric syntheses using the SAMP-/RAMP-hydrazone method: (S)-(+)-4-methyl-3-heptanone. Organic Syntheses, 65, 173.
  • Smith, A. B., III, & Adams, C. M. (2007). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Synlett, 2007(14), 2233–2236.
  • Brasted, K., & Seden, T. P. (2013). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 78(21), 11068–11074.
  • Smith, A. B., 3rd, & Adams, C. M. (2007). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Synlett, (14), 2233–2236.
  • Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(-)-1-AMINO-2-(METHOXYMETHYL)PYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-(METHOXYMETHYL)PYRROLIDINE (RAMP). Organic Syntheses, 65, 173.
  • Smith, A. B., 3rd, & Adams, C. M. (2007). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Synlett, (14), 2233–2236.
  • Corey, E. J., & Knapp, S. (1976). Facile conversion of N,N-dimethylhydrazones to carbonyl compounds by cupric ion-catalyzed hydrolysis. Tetrahedron Letters, 17(41), 3667-3668.

Sources

Foundational

The Stereochemistry of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine: A Comprehensive Technical Guide for Synthetic Chemists

Introduction: The Pivotal Role of RAMP in Asymmetric Synthesis In the landscape of modern organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of RAMP in Asymmetric Synthesis

In the landscape of modern organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development. (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine, commonly referred to by the acronym RAMP, stands as a cornerstone chiral auxiliary, enabling chemists to exert precise control over stereochemical outcomes in a variety of carbon-carbon bond-forming reactions.[1][2] Developed as part of the groundbreaking work on chiral hydrazones by E. J. Corey and Dieter Enders, RAMP and its enantiomer, SAMP, have become indispensable tools for the asymmetric α-alkylation of ketones and aldehydes.[3][4]

This technical guide provides an in-depth exploration of the stereochemistry, synthesis, and application of RAMP. It is designed for researchers, scientists, and drug development professionals who seek not only to employ this versatile auxiliary but also to understand the fundamental principles that govern its efficacy. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure the highest level of scientific integrity.

Decoding the Stereochemistry of RAMP: (R) Configuration and Dextrorotation

The nomenclature of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine succinctly encapsulates its key stereochemical features. The "(R)" designation refers to the absolute configuration at the C2 stereocenter of the pyrrolidine ring, as determined by the Cahn-Ingold-Prelog priority rules. The "(+)" symbol, conversely, indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction.[5] It is a critical point of understanding that the (R)/(S) designation and the direction of optical rotation (+)/(-) are not inherently correlated and must be determined experimentally.[5]

The power of RAMP as a chiral auxiliary lies in its C2-symmetric-like structure upon formation of the hydrazone and subsequent chelation to a metal cation, which creates a highly ordered and sterically defined environment. This rigid conformation is the key to inducing high levels of stereoselectivity in subsequent reactions.

Synthesis of Enantiopure RAMP: A Validated Protocol

The preparation of enantiomerically pure RAMP is a well-established procedure, typically starting from the corresponding enantiomer of the amino acid proline. The following protocol is adapted from the highly reliable "Organic Syntheses" collection, ensuring its robustness and reproducibility.[6] While the original procedure details the synthesis of SAMP from (S)-proline, the synthesis of RAMP is achieved by simply starting with (R)-proline.

Experimental Protocol: Synthesis of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine

This multi-step synthesis should be performed by chemists with appropriate training in handling hazardous reagents.

Step 1: Reduction of (R)-Proline to (R)-Prolinol

  • Rationale: The carboxylic acid of (R)-proline is reduced to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.

  • Procedure: In a dried flask under an inert atmosphere, a suspension of LiAlH4 in anhydrous tetrahydrofuran (THF) is prepared. To this stirred suspension, powdered (R)-proline is added portion-wise at a rate that maintains a gentle reflux. After the addition is complete, the reaction is refluxed for an additional hour. The reaction is then carefully quenched with an aqueous solution of potassium hydroxide, leading to the precipitation of aluminum salts. The product, (R)-prolinol, is isolated from the organic phase.

Step 2: O-Methylation of (R)-Prolinol

  • Rationale: The hydroxyl group of (R)-prolinol is converted to a methoxy ether. This is a crucial step as the methoxy group is essential for the stereodirecting capabilities of the final auxiliary.

  • Procedure: The crude (R)-prolinol is dissolved in THF and converted to its sodium salt using sodium hydride. Methyl iodide is then added to the reaction mixture to effect the methylation.

Step 3: Nitrosation of (R)-2-(Methoxymethyl)pyrrolidine

  • Rationale: The secondary amine of the pyrrolidine ring is nitrosated to form an N-nitrosamine, which is a precursor to the desired N-amino group.

  • Procedure: The crude (R)-2-(methoxymethyl)pyrrolidine is treated with an aqueous solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures.

Step 4: Reduction of the N-Nitrosamine

  • Rationale: The N-nitrosamine is reduced to the corresponding hydrazine, RAMP.

  • Procedure: The crude N-nitroso-2-(methoxymethyl)pyrrolidine is reduced with LiAlH4 in anhydrous THF.

Step 5: Purification

  • Rationale: The final product is purified by distillation to remove any remaining starting materials or byproducts.

  • Procedure: The crude RAMP is purified by vacuum distillation to yield a colorless liquid.[6]

Table 1: Physicochemical Properties of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine

PropertyValueReference(s)
CAS Number 72748-99-3[5]
Molecular Formula C₆H₁₄N₂O[5]
Molecular Weight 130.19 g/mol [5]
Appearance Colorless liquid[6]
Boiling Point 42 °C at 1.8 mmHg[5]
Density 0.97 g/mL at 25 °C[5]
Specific Rotation [α]D +79° to +81.5° (neat)[5]

The Core Application: Asymmetric Alkylation via RAMP Hydrazones

The premier application of RAMP is the asymmetric α-alkylation of carbonyl compounds. This process involves three key stages: formation of the RAMP-hydrazone, diastereoselective alkylation, and subsequent cleavage to reveal the α-alkylated carbonyl compound and recover the chiral auxiliary.[3][4]

Mechanism of Stereochemical Induction

The high degree of stereoselectivity observed in RAMP-hydrazone alkylations is a direct consequence of a well-defined transition state.[7]

  • Hydrazone Formation: The reaction of a ketone or aldehyde with RAMP yields the corresponding RAMP-hydrazone.

  • Azaenolate Formation: Deprotonation of the hydrazone with a strong base, typically lithium diisopropylamide (LDA), generates a lithium azaenolate.

  • Chelation and Steric Shielding: The lithium cation is chelated by the nitrogen atom of the azaenolate and the oxygen atom of the methoxymethyl group. This chelation creates a rigid, five-membered ring structure.[3] This conformationally locked intermediate effectively blocks one face of the azaenolate with the pyrrolidine ring.

  • Diastereoselective Alkylation: The electrophile (e.g., an alkyl halide) can then only approach from the less sterically hindered face, leading to a highly diastereoselective alkylation.[7]

G cluster_0 Asymmetric Alkylation Workflow Start Ketone/Aldehyde + RAMP Hydrazone Formation of RAMP-Hydrazone Start->Hydrazone Deprotonation Deprotonation with LDA to form Azaenolate Hydrazone->Deprotonation Chelation Rigid Chelated Intermediate Deprotonation->Chelation Alkylation Electrophilic Attack (Alkyl Halide) Chelation->Alkylation Attack from less hindered face Alkylated_Hydrazone Diastereomerically Enriched Alkylated Hydrazone Alkylation->Alkylated_Hydrazone Cleavage Auxiliary Cleavage (e.g., Ozonolysis) Alkylated_Hydrazone->Cleavage Product Enantiomerically Enriched α-Alkylated Ketone/Aldehyde Cleavage->Product Recovered_RAMP Recovered RAMP Cleavage->Recovered_RAMP

Caption: Workflow for RAMP-mediated asymmetric alkylation.

Experimental Protocol: Asymmetric Alkylation and Auxiliary Cleavage

The following is a general procedure for the asymmetric alkylation of a ketone using RAMP.

Step 1: Hydrazone Formation

  • Procedure: The ketone and a slight excess of RAMP are stirred together, typically without solvent or in a non-polar solvent like diethyl ether, until the reaction is complete (often monitored by the disappearance of the ketone by TLC or GC). The crude hydrazone can be purified by distillation or used directly.

Step 2: Diastereoselective Alkylation

  • Procedure: The RAMP-hydrazone is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) and cooled to -78 °C under an inert atmosphere. A solution of LDA is added dropwise, and the mixture is stirred to form the azaenolate. The alkylating agent (e.g., an alkyl iodide) is then added, and the reaction is allowed to proceed at low temperature before slowly warming to room temperature. The reaction is quenched with water, and the alkylated hydrazone is extracted.

Step 3: Auxiliary Cleavage

  • Rationale: The chiral auxiliary must be cleaved to release the desired α-alkylated carbonyl compound. Ozonolysis is a common and efficient method.

  • Procedure: The purified alkylated hydrazone is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to -78 °C. Ozone is bubbled through the solution until a persistent blue color indicates the consumption of the hydrazone. The excess ozone is removed by purging with an inert gas, and the ozonide is worked up to yield the final product, which is then purified by chromatography or distillation. The chiral auxiliary can often be recovered from the reaction mixture.

Analytical Characterization: Ensuring Stereochemical Integrity

The stereochemical purity of RAMP and the success of the asymmetric alkylation are confirmed through a combination of analytical techniques.

1. Optical Rotation:

  • Principle: The specific rotation of a chiral compound is a characteristic physical property. For RAMP, a positive value confirms the presence of the dextrorotatory enantiomer.

  • Measurement: The optical rotation is measured using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm), temperature, and concentration. The specific rotation is calculated from the observed rotation.

2. NMR Spectroscopy:

  • 1H and 13C NMR: These techniques are used to confirm the chemical structure of RAMP and the resulting hydrazones and alkylated products. While standard NMR does not differentiate between enantiomers, it is essential for confirming the successful outcome of each chemical transformation.

  • Chiral Shift Reagents: In some cases, chiral lanthanide shift reagents can be used in NMR to differentiate between enantiomers by inducing chemical shift differences.

3. Chiral High-Performance Liquid Chromatography (HPLC):

  • Principle: Chiral HPLC is the most common and accurate method for determining the enantiomeric excess (ee) of a chiral compound.[8][9] The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to their separation.

  • Protocol Outline:

    • Column Selection: A suitable chiral column (e.g., based on polysaccharide derivatives) is chosen.

    • Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used. The ratio is optimized to achieve good separation and reasonable retention times.

    • Detection: A UV detector is commonly used for detection.

    • Quantification: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Safety and Handling

(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as a combustible liquid and can cause skin and serious eye irritation.[6] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine is a powerful and versatile chiral auxiliary that has had a profound impact on the field of asymmetric synthesis. Its well-defined stereochemistry and the predictable nature of the stereochemical outcomes it induces make it an invaluable tool for the synthesis of enantiomerically pure compounds. A thorough understanding of its synthesis, the mechanism of its application, and the analytical methods for its characterization, as detailed in this guide, is essential for its effective and reliable use in research and development.

References

  • Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Organic Syntheses, 65, 173. doi:10.15227/orgsyn.065.0173
  • Wikipedia contributors. (2023, December 28). Enders SAMP/RAMP hydrazone-alkylation reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]

  • Job, A., & Enders, D. (2002). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis. Tetrahedron, 58(41), 8177–8208.
  • Saeidian, H., et al. (2014). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm weevils.
  • Enders, D., Kipphardt, H., & Fey, P. (1987). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses, 65, 183. doi:10.15227/orgsyn.065.0183
  • Keresztes, I., et al. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. Journal of the American Chemical Society, 132(45), 16049–16059.
  • PubChem. (n.d.). (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine. Retrieved February 7, 2026, from [Link]

  • Enders, D., Pieter, R., Renger, B., & Seebach, D. (1978). NUCLEOPHILIC α-sec-AMINOALKYLATION: 2-(DIPHENYLHYDROXYMETHYL)PYRROLIDINE. Organic Syntheses, 58, 113. doi:10.15227/orgsyn.058.0113
  • Nikolic, N. A., & Beak, P. (1997). (R)-(+)-2-(DIPHENYLHYDROXYMETHYL)PYRROLIDINE. Organic Syntheses, 74, 23. doi:10.15227/orgsyn.074.0023
  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved February 7, 2026, from [Link]

  • Pharmaguideline. (2011, September 4). Determination of Optical Rotation and Specific Optical Rotation. Retrieved February 7, 2026, from [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 3(1), 8.
  • Zhang, B., et al. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Journal of the Chilean Chemical Society, 60(1), 2770-2774.
  • ResearchGate. (n.d.). IR spectrum of 1-amino pyrrolidine-2-one. Retrieved February 7, 2026, from [Link]

  • Hiraga, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1033.
  • YouTube. (2023, July 31). Ender's SAMP/RAMP stereoselective alkylation. Chemistry lover. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Chiral HPLC chromatograms of D‐amino acids before (black) and after.... Retrieved February 7, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine in asymmetric synthesis

Application Note: Asymmetric -Alkylation via (R)-RAMP Hydrazones Executive Summary (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) is a powerful chiral auxiliary used to facilitate high-precision asymmetric carbon-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric -Alkylation via (R)-RAMP Hydrazones

Executive Summary

(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) is a powerful chiral auxiliary used to facilitate high-precision asymmetric carbon-carbon bond formation. Developed by Dieter Enders, the SAMP/RAMP hydrazone methodology allows for the


-alkylation of aldehydes and ketones with enantiomeric excesses (ee) typically exceeding 90–98%. This guide details the mechanistic principles, a validated Standard Operating Procedure (SOP) for 

-alkylation, and critical troubleshooting parameters for drug development workflows.

Mechanistic Principles

The efficacy of RAMP relies on its ability to convert a prochiral carbonyl substrate into a chiral hydrazone. Upon deprotonation, this hydrazone forms a rigid, chelated azaenolate that discriminates between the two faces of the molecule during electrophilic attack.

The Stereochemical Model
  • Hydrazone Formation: Condensation of RAMP with a ketone yields a hydrazone.[1][2] Steric factors favor the formation of the (

    
    )-isomer regarding the C=N bond.
    
  • Metallation: Treatment with Lithium Diisopropylamide (LDA) generates a lithium azaenolate.[3]

  • Chelation Control: The lithium cation is internally chelated by the methoxy oxygen of the RAMP side chain and the nitrogen of the azaenolate. This "rigidifies" the transition state.

  • Face Differentiation: The bulky pyrrolidine ring and the chelated methoxymethyl group shield one face of the azaenolate, forcing the electrophile (

    
    ) to attack from the sterically accessible face.
    
Mechanism Diagram

The following diagram illustrates the transformation pathway and the chelated transition state responsible for stereocontrol.

EndersMechanism RAMP (R)-RAMP (Chiral Auxiliary) Hydrazone Chiral Hydrazone (E-isomer) RAMP->Hydrazone Condensation (-H2O) Ketone Prochiral Ketone Ketone->Hydrazone Condensation (-H2O) Azaenolate Lithiated Azaenolate (Rigid Chelate) Hydrazone->Azaenolate LDA / THF 0°C Alkylated Alkylated Hydrazone Azaenolate->Alkylated R-X / -110°C (Stereoselective) Product Alpha-Chiral Ketone (>98% ee) Alkylated->Product Ozonolysis (Cleavage) Recycle RAMP Recovery Alkylated->Recycle Hydrolysis

Figure 1: The Enders SAMP/RAMP Hydrazone workflow. Note the critical low-temperature alkylation step.

Validated Protocol: Asymmetric -Alkylation

Objective: Synthesis of an


-chiral ketone from a symmetrical ketone using (R)-RAMP.
Scale:  10 mmol (adaptable).
Reagents & Equipment
  • (R)-RAMP: >98% ee, stored under Argon.

  • Base: Lithium Diisopropylamide (LDA), freshly prepared or high-quality commercial solution (2.0 M).

  • Solvent: Anhydrous THF (distilled over Na/Benzophenone) or Diethyl Ether.

  • Electrophile: Alkyl halide (e.g., Benzyl bromide, Methyl iodide).

  • Cleavage Agent: Ozone generator or Methyl Iodide/HCl.

  • Cryogenics: Liquid nitrogen/ethanol bath (for -110°C) or acetone/dry ice (-78°C).

Step-by-Step Methodology
Phase 1: Hydrazone Formation[1][2]
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a Dean-Stark trap (if azeotropic removal is needed) or use molecular sieves. Purge with Argon.

  • Addition: Add (R)-RAMP (10 mmol, 1.0 eq) and the Ketone (10 mmol, 1.0 eq) to the flask.

  • Reaction: Stir the mixture.

    • Note: For reactive ketones, stirring at room temperature for 2–12 hours is sufficient. For hindered ketones, heat to 60°C in cyclohexane or benzene with a catalytic amount of p-TsOH to remove water.

  • Purification: Distill the crude hydrazone under high vacuum (Kugelrohr) to obtain a pure oil.

    • Checkpoint: Verify purity via

      
      H NMR.[4] The hydrazone must be chemically pure before metallation.
      
Phase 2: Metallation (Azaenolate Formation)[3]
  • Base Preparation: In a Schlenk flask under Argon, prepare LDA (11 mmol, 1.1 eq) in anhydrous THF (30 mL) at 0°C.

  • Addition: Add the purified Hydrazone (dissolved in minimal THF) dropwise to the LDA solution at 0°C.

  • Aging: Stir at 0°C for 2–4 hours.

    • Mechanism:[1][2][5][6][7] This ensures complete deprotonation and formation of the chelated lithium species.

Phase 3: Asymmetric Alkylation
  • Cooling: Cool the azaenolate solution to -110°C (using liquid N

    
    /ethanol or specialized cryostat).
    
    • Critical: Temperatures above -100°C can lead to significant erosion of enantioselectivity due to fluxional behavior of the chelate.

  • Electrophile Addition: Add the Alkyl Halide (11 mmol, 1.1 eq) slowly (dropwise) down the side of the flask to precool it.

  • Reaction: Allow the mixture to warm slowly to room temperature overnight (approx. 12–15 hours).

  • Quench: Pour the mixture into pH 7 phosphate buffer/ether. Extract with ether, dry over MgSO

    
    , and concentrate.[4]
    
Phase 4: Cleavage (Regeneration of Carbonyl)

Method A: Ozonolysis (Mildest, preserves stereocenter)

  • Dissolve the alkylated hydrazone in CH

    
    Cl
    
    
    
    at -78°C.
  • Bubble Ozone (O

    
    ) through the solution until a blue color persists (indicating excess ozone).
    
  • Purge with Argon to remove excess O

    
    .
    
  • Add Dimethyl Sulfide (DMS) to quench ozonides and warm to room temperature.

  • Concentrate and purify via flash chromatography.

Method B: Acid Hydrolysis (Alternative)

  • Dissolve hydrazone in THF. Add excess Methyl Iodide (MeI) and reflux to form the hydrazonium salt.

  • Hydrolyze with 1N HCl in a two-phase system (Pentane/HCl) to release the ketone and the auxiliary salt.

Performance Data & Troubleshooting

Typical Enantioselectivity

The following table summarizes expected outcomes for standard electrophiles using this protocol.

Substrate (Ketone)ElectrophileYield (%)ee (%)Configuration
Diethyl ketoneMeI75-85>98(R) or (S)*
CyclohexanoneBenzyl Bromide70-80>96

-subst.
2,2-Dimethyl-3-pentanoneAllyl Bromide65-75>98

-subst.

*Configuration depends on the priority of the R groups (Cahn-Ingold-Prelog rules), but the spatial induction is consistent.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low ee% Temperature too high during alkylation.Ensure reaction is cooled to -100°C or lower before adding electrophile.
Low Yield Incomplete hydrazone formation.Use Dean-Stark trap or molecular sieves; ensure starting RAMP is pure.
Racemization Harsh cleavage conditions.Switch from acid hydrolysis to Ozonolysis (Method A).
Side Products Polyalkylation.Use exactly 1.05–1.1 eq of base; do not use large excess of electrophile.

References

  • Enders, D., et al. (1987).[6] "(S)-(-)-1-Amino-2-methoxymethylpyrrolidine (SAMP) and (R)-(+)-1-Amino-2-methoxymethylpyrrolidine (RAMP), Versatile Chiral Auxiliaries".[6] Organic Syntheses, 65, 173.[6]

  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). "The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis". Tetrahedron, 58(12), 2253-2329.

  • Lázár, L., & Fülöp, F. (2003). "Recent developments in the Enders SAMP/RAMP hydrazone methodology". European Journal of Organic Chemistry.

  • Biosynth. "(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine Product Page". [8]

Sources

Application

Application Note: Diastereoselective Alkylation of Ketones via RAMP/SAMP Hydrazone Method

Introduction: The Challenge of Asymmetric Carbon-Carbon Bond Formation The construction of stereochemically defined carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of pha...

Author: BenchChem Technical Support Team. Date: February 2026

Affiliation: Advanced Organic Synthesis Group, Gemini Labs

Introduction: The Challenge of Asymmetric Carbon-Carbon Bond Formation

The construction of stereochemically defined carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents and complex natural products where biological activity is often dictated by absolute stereochemistry. The α-alkylation of carbonyl compounds represents a powerful tool for C-C bond formation, yet controlling the stereochemistry at the newly formed chiral center remains a significant challenge. The Enders RAMP/SAMP hydrazone method, a robust and highly predictable strategy, has emerged as a gold-standard for the diastereoselective alkylation of ketones and aldehydes.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical principles and practical application of (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) for the diastereoselective alkylation of ketones. We will delve into the mechanistic underpinnings of this methodology, provide detailed, field-tested protocols, and discuss the scope and limitations of the reaction, enabling users to confidently apply this powerful synthetic tool.

Mechanistic Principles: A Tale of Steric Control

The success of the RAMP/SAMP methodology hinges on the temporary installation of a chiral auxiliary to a prochiral ketone, which directs the approach of an incoming electrophile. This process can be broken down into three key stages: hydrazone formation, metalation and alkylation, and auxiliary cleavage.

Hydrazone Formation

The initial step involves the condensation of the ketone with the chiral auxiliary, RAMP (or its enantiomer, SAMP), to form a chiral hydrazone. This reaction is typically acid-catalyzed and proceeds with the loss of water.

Metalation and Diastereoselective Alkylation

The resulting hydrazone is then deprotonated at the α-carbon using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), to form a resonance-stabilized aza-enolate. The stereochemistry of this intermediate is crucial. The lithium cation chelates to the nitrogen atoms of the hydrazone and the methoxy group of the pyrrolidine ring, creating a rigid, planar six-membered ring structure. This conformation sterically shields one face of the aza-enolate.

The subsequent addition of an alkylating agent (e.g., an alkyl halide) results in the electrophile approaching from the less sterically hindered face, leading to the formation of the new carbon-carbon bond with a high degree of diastereoselectivity. The (R)-configuration of the RAMP auxiliary directs the formation of the (R)-configured α-alkylated ketone.

Auxiliary Cleavage

The final step involves the removal of the chiral auxiliary to reveal the α-alkylated ketone and regenerate the RAMP auxiliary. This is most commonly achieved through ozonolysis or by treatment with an acid.

Below is a graphical representation of the overall workflow:

RAMP Alkylation Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Auxiliary Cleavage ketone Prochiral Ketone hydrazone Chiral Hydrazone ketone->hydrazone + RAMP - H2O ramp RAMP Auxiliary ramp->hydrazone azaenolate Metallo-aza-enolate hydrazone->azaenolate + LDA alkylated_hydrazone Alkylated Hydrazone azaenolate->alkylated_hydrazone + R'-X alkyl_halide Alkyl Halide (R'-X) alkyl_halide->alkylated_hydrazone chiral_ketone α-Alkylated Ketone alkylated_hydrazone->chiral_ketone Ozonolysis or Acid Hydrolysis regenerated_ramp Regenerated RAMP alkylated_hydrazone->regenerated_ramp

Figure 1: Overall workflow of RAMP-mediated diastereoselective alkylation of ketones.

Detailed Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Formation of the RAMP-Hydrazone
  • To a solution of the ketone (1.0 equiv) in anhydrous diethyl ether (0.5 M), add (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) (1.2 equiv).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC or GC-MS until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude hydrazone can often be used directly in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation
  • Prepare a solution of lithium diisopropylamide (LDA) (1.5 equiv) in anhydrous THF at -78 °C.

  • To this solution, add a solution of the RAMP-hydrazone (1.0 equiv) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting orange to reddish-brown solution at -78 °C for 2-4 hours.

  • Add the alkylating agent (1.5 equiv) dropwise at -78 °C.

  • Slowly warm the reaction mixture to room temperature and stir overnight.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Cleavage of the Alkylated Hydrazone by Ozonolysis
  • Dissolve the crude alkylated hydrazone in dichloromethane (0.1 M) and cool the solution to -78 °C.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add dimethyl sulfide (2.0 equiv) and allow the mixture to warm to room temperature.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting α-alkylated ketone by column chromatography. The diastereomeric excess can be determined by chiral GC or HPLC analysis.

Substrate Scope and Performance

The RAMP/SAMP hydrazone method is applicable to a wide range of ketones and alkylating agents. High diastereoselectivities are generally observed.

Ketone Alkylating Agent Yield (%) Diastereomeric Excess (de, %) Reference
CyclohexanoneMethyl iodide85>98
CyclopentanoneEthyl iodide8296
PropiophenoneBenzyl bromide7895
2-PentanonePropyl iodide8894

Table 1: Representative examples of RAMP-assisted diastereoselective alkylation of ketones.

Mechanistic Rationale for Stereoselectivity

The high level of stereocontrol is a direct consequence of the rigid, chelated structure of the metallo-aza-enolate intermediate.

Figure 2: Stereochemical model for the diastereoselective alkylation of a RAMP-hydrazone.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical for the success of the reaction, as LDA is highly sensitive to moisture.

  • Slow Addition: The dropwise addition of reagents at low temperatures helps to control the exothermicity of the reactions and prevent side reactions.

  • Choice of Base: While LDA is the most common base, other bases such as lithium 2,2,6,6-tetramethylpiperidide (LTMP) can sometimes provide improved selectivity.

  • Auxiliary Removal: Ozonolysis is generally a clean and efficient method for auxiliary cleavage. However, for sensitive substrates, alternative methods such as hydrolysis with oxalic acid or cupric acetate can be employed.

Conclusion

The RAMP/SAMP hydrazone methodology provides a reliable and highly stereoselective route to α-alkylated ketones. Its broad substrate scope, predictable stereochemical outcome, and the commercial availability of both enantiomers of the chiral auxiliary make it an invaluable tool in modern asymmetric synthesis. By understanding the underlying mechanistic principles and adhering to carefully controlled experimental conditions, researchers can effectively leverage this powerful transformation in their synthetic endeavors.

References

  • Enders, D., & Eichenauer, H. (1979). Asymmetric Synthesis of α-Alkyl-Cycloalkanones with Practically 100% Enantiomeric Purity. Angewandte Chemie International Edition in English, 18(5), 397-399. [Link]

  • Enders, D., & Fey, P. (1985). Asymmetric synthesis of α-alkylated ketones via SAMP-/RAMP-hydrazones. Dianions as reactive intermediates. Tetrahedron Letters, 26(32), 3833-3836. [Link]

  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The Enders SAMP/RAMP-Hydrazone Methodology in Asymmetric Synthesis. Tetrahedron, 58(12), 2253-2329. [Link]

  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis (2nd ed.). Elsevier. [Link]

  • Enders, D., Eichenauer, H., & Pieter, R. (1979). Enantioselective Synthesis of α-Substituted Ketones by Alkylation of Chiral Hydrazones. Chemische Berichte, 112(11), 3703-3714. [Link]

  • Enders, D., & Welzel, P. (1981). Asymmetric Synthesis of (+)-(S)-4-Methyl-3-heptanone, the Principal Alarm Pheromone of the Leaf-Cutting Ant Atta texana. Liebigs Annalen der Chemie, 1981(7), 1327-1333. [Link]

  • Enders, D., & Tiebes, J. (1993). A new mild method for the cleavage of SAMP/RAMP hydrazones. Tetrahedron Letters, 34(3), 507-510. [Link]

Method

detailed protocol for the SAMP/RAMP hydrazone method

An Application Guide to Asymmetric Synthesis via the SAMP/RAMP Hydrazone Method Abstract This document provides a detailed protocol and technical guide for the asymmetric α-alkylation of aldehydes and ketones utilizing t...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Asymmetric Synthesis via the SAMP/RAMP Hydrazone Method

Abstract

This document provides a detailed protocol and technical guide for the asymmetric α-alkylation of aldehydes and ketones utilizing the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) chiral auxiliaries. Developed by Dieter Enders and his group, this method has become a cornerstone of modern asymmetric synthesis, enabling the reliable and predictable formation of new stereocenters with high enantiomeric purity. This guide covers the underlying mechanism, provides a detailed step-by-step experimental workflow, offers insights into the causality of procedural choices, and presents expected outcomes for various substrates. It is intended for researchers, chemists, and drug development professionals engaged in stereoselective synthesis.

Introduction: The Challenge of Asymmetric Synthesis

The biological activity of chiral molecules is often dictated by their absolute stereochemistry. Consequently, the ability to selectively synthesize one enantiomer over another is a critical challenge in pharmaceutical and agrochemical research. The Enders SAMP/RAMP hydrazone method addresses this by temporarily installing a chiral auxiliary onto a prochiral carbonyl compound. This auxiliary directs the approach of an incoming electrophile, leading to the formation of a new stereocenter with a strong preference for one configuration. The subsequent removal of the auxiliary reveals the α-functionalized aldehyde or ketone in high enantiomeric excess (ee).

The power of this method lies in its broad applicability, high stereoselectivity, and the ability to access both enantiomers of the final product by simply choosing between the (S)-auxiliary (SAMP) or the (R)-auxiliary (RAMP).

Mechanism of Stereoselection

The stereochemical outcome of the SAMP/RAMP method is governed by a rigid, chelated six-membered ring transition state formed during the alkylation step. The process can be broken down into three key stages:

  • Hydrazone Formation: The carbonyl compound reacts with the chiral auxiliary (SAMP or RAMP) to form a chiral hydrazone. This step converts the prochiral carbonyl into a chiral intermediate.

  • Deprotonation and Chelation: A strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), selectively abstracts the α-proton syn to the large methoxymethyl group of the auxiliary. The resulting lithium azaenolate is stabilized by chelation between the lithium cation, the nitrogen atom, and the oxygen atom of the methoxymethyl group. This chelation locks the molecule into a rigid conformation.

  • Stereoselective Alkylation: The electrophile (e.g., an alkyl halide) is introduced. Due to steric hindrance from the pyrrolidine ring and the methoxymethyl group, the electrophile preferentially attacks the α-carbon from the face opposite to the bulky auxiliary group. This directed attack ensures high stereoselectivity.

  • Auxiliary Cleavage: The chiral auxiliary is removed to yield the final α-substituted carbonyl compound. Ozonolysis is a common and efficient method for this cleavage, regenerating the starting auxiliary and yielding the desired product.

Visualizing the Workflow

The following diagram illustrates the complete cycle of the SAMP/RAMP hydrazone alkylation process.

SAMP_RAMP_Workflow cluster_prep Stage 1: Hydrazone Formation cluster_reaction Stage 2: Asymmetric Alkylation cluster_cleavage Stage 3: Auxiliary Cleavage carbonyl Prochiral Aldehyde or Ketone auxiliary SAMP or RAMP Auxiliary hydrazone Chiral SAMP/RAMP Hydrazone carbonyl->hydrazone + H₂O auxiliary->hydrazone deprotonation Deprotonation (LDA, -78 °C) hydrazone->deprotonation chelate Chelated Lithium Azaenolate deprotonation->chelate cleavage Cleavage (e.g., Ozonolysis) alkylation Alkylation (R'-X) chelate->alkylation alkyl_hydrazone α-Alkylated Hydrazone alkylation->alkyl_hydrazone alkyl_hydrazone->cleavage product Enantioenriched Carbonyl Product cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Application

Application Note: (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) in Asymmetric Drug Discovery

Executive Summary & Strategic Utility (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP, CAS: 72748-99-3) is a robust chiral auxiliary used primarily to introduce stereochemical complexity into achiral ketones and aldeh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP, CAS: 72748-99-3) is a robust chiral auxiliary used primarily to introduce stereochemical complexity into achiral ketones and aldehydes. Unlike chiral pool synthesis which relies on naturally occurring starting materials, RAMP allows for the de novo generation of stereocenters with high enantiomeric excess (ee >95%) via the Enders SAMP/RAMP hydrazone alkylation reaction.

In modern drug discovery, RAMP is critical for:

  • Enantioselective

    
    -Alkylation:  Generating chiral centers alpha to a carbonyl group, a motif ubiquitous in polyketides and peptidomimetics.
    
  • Predictable Stereocontrol: The rigid "Z-aza-enolate" chelation mechanism provides a highly predictable stereochemical outcome, essential for SAR (Structure-Activity Relationship) studies where specific enantiomers are required.

  • Auxiliary Recovery: The pyrrolidine moiety can often be recovered and recycled, improving process economy during scale-up.

Chemical Profile
PropertySpecification
IUPAC Name (R)-2-(Methoxymethyl)pyrrolidin-1-amine
CAS Number 72748-99-3
Molecular Weight 130.19 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 42 °C (at 1.8 mmHg)
Optical Rotation

to

(neat)
Stability Hygroscopic; Air-sensitive (stored under Argon)

Mechanistic Logic: The Chelation Control Model

The high stereoselectivity of RAMP is not accidental; it is driven by a strict chelation-controlled transition state. Understanding this mechanism is vital for troubleshooting low ee results.

The Mechanism of Action[1]
  • Hydrazone Formation: RAMP condenses with a ketone to form a hydrazone.[1]

  • Metallation (Lithiation): Treatment with Lithium Diisopropylamide (LDA) generates an aza-enolate.[2]

  • The Critical Chelation: The lithium cation (

    
    ) coordinates simultaneously with the pyrrolidine nitrogen , the hydrazone nitrogen , and the methoxy oxygen . This locks the molecule into a rigid cyclic transition state.
    
  • Stereoselective Attack: The electrophile (R-X) approaches from the face opposite to the bulky pyrrolidine ring (steric blocking), ensuring single-enantiomer formation.

Visualization: The Enders Workflow

The following diagram illustrates the complete cycle from achiral ketone to chiral product, highlighting the recovery loop.

EndersReaction Start Achiral Ketone (Substrate) Hydrazone Chiral Hydrazone (Intermediate) Start->Hydrazone Condensation (-H2O) RAMP RAMP Auxiliary (Reagent) RAMP->Hydrazone AzaEnolate Lithiated Aza-Enolate (Rigid Chelate) Hydrazone->AzaEnolate LDA, THF 0°C Alkylated Alkylated Hydrazone (New Stereocenter) AzaEnolate->Alkylated Electrophile (R-X) -110°C to -78°C Cleavage Cleavage Step (Ozonolysis/Hydrolysis) Alkylated->Cleavage Product Chiral u03b1-Substituted Ketone (Target) Cleavage->Product Release Recycle RAMP Recovery (Recycling) Cleavage->Recycle Extraction Recycle->RAMP Purification

Figure 1: The Enders SAMP/RAMP Hydrazone Alkylation Cycle.[3] Note the recycling loop which allows for the recovery of the chiral auxiliary.

Detailed Experimental Protocols

Safety Warning: Hydrazines and nitrosamines are potential carcinogens.[4][5] All procedures must be performed in a fume hood. LDA is pyrophoric; moisture exclusion is mandatory.

Protocol A: Synthesis of the RAMP-Hydrazone

Objective: Condensation of RAMP with the substrate ketone.[2]

  • Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar, an argon inlet, and a Dean-Stark trap (or use molecular sieves).

  • Stoichiometry: Add 1.0 equiv of the ketone and 1.05 equiv of RAMP.

  • Solvent: Dissolve in anhydrous Benzene or Cyclohexane (approx. 0.5 M concentration).

    • Expert Note: While benzene is traditional, cyclohexane is a safer alternative. If the reaction is slow, add catalytic p-TsOH.

  • Reaction: Reflux until water evolution ceases (typically 4–12 hours).

  • Workup: Cool to room temperature. Wash with water to remove excess RAMP. Dry over

    
    , filter, and concentrate.
    
  • Purification: Distillation is preferred to ensure high purity for the next sensitive step.

Protocol B: Asymmetric Alkylation (The Critical Step)

Objective: Metallation and stereoselective alkylation.[6]

  • LDA Preparation: In a flame-dried Schlenk flask under Argon, dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool to 0°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 15 mins.

  • Hydrazone Addition: Cool the LDA solution to 0°C. Add the RAMP-hydrazone (from Protocol A, dissolved in minimal THF) dropwise.

    • Causality: The mixture is stirred at 0°C for 2-4 hours. This relatively high temperature (for lithiation) is required to ensure complete deprotonation and formation of the specific Z-aza-enolate geometry.

  • Cooling: Cool the mixture to -78°C (or -100°C if possible using ether/liquid

    
    ).
    
  • Alkylation: Add the alkyl halide (electrophile, 1.1 equiv) dropwise.

    • Tip: Reactive electrophiles (MeI, Allyl bromide) react instantly. Less reactive ones may require warming to -20°C slowly.

  • Quench: Pour the mixture into saturated

    
     solution. Extract with ether.[1][2]
    
Protocol C: Cleavage and Recovery

Objective: Removing the auxiliary to release the chiral ketone.

Select the method based on substrate stability:

MethodConditionsProsCons
Ozonolysis

in

, -78°C
Highest yields; Mildest for sensitive stereocenters.[2]Requires ozone generator; Oxidative conditions.[2]
Acid Hydrolysis 2N HCl / Pentane, biphasic stirSimple; Inexpensive.Risk of racemization if the

-center is acidic.
Methyl Iodide 1. MeI, 60°C (form salt)2. 1N HCl hydrolysisVery effective for hindered ketones.Multi-step; MeI is toxic.

Standard Ozonolysis Procedure:

  • Dissolve alkylated hydrazone in

    
     at -78°C.
    
  • Bubble ozone until a blue color persists (indicating saturation).

  • Purge with Argon to remove excess ozone.

  • Quench with dimethyl sulfide (DMS) or

    
    . Allow to warm to RT.
    
  • Wash with water. The organic layer contains the Chiral Ketone . The aqueous layer (if acid workup used) or residue contains the nitrosamine/auxiliary degradation products.

Application Note: Troubleshooting & Optimization

The Stereochemical Model

To predict the outcome, use the transition state model below. The lithium locks the conformation, forcing the electrophile to attack from the "bottom" (Si-face) relative to the diagram orientation.

TransitionState Li Li+ N1 N (Hydrazone) Li->N1 Coordination O O (Methoxy) Li->O Coordination N2 N (Pyrrolidine) N1->N2 DoubleBond C=C (Enolate) N1->DoubleBond N2->O Linker Electrophile Electrophile (E+) Attacks from back DoubleBond->Electrophile Sterically Accessible Face

Figure 2: The Z-Aza-Enolate Transition State. Lithium coordination to the methoxy group is the key driver of stereoselectivity.

Common Failure Modes
  • Low Yield in Alkylation: Usually due to incomplete metallation. Ensure LDA is fresh and the hydrazone is allowed to metallate at 0°C for at least 2 hours before cooling.

  • Low ee:

    • Temperature Shock: Adding the electrophile too fast causes local heating.

    • Wet Solvents: Proton sources destroy the aza-enolate, leading to racemic background reaction.

  • Racemization during Cleavage: If using acid hydrolysis, monitor time strictly. Switch to ozonolysis if the

    
    -proton is highly acidic.
    

Safety & Regulatory Compliance (Nitrosamines)

Critical Advisory: Secondary amines and hydrazine derivatives are precursors to Nitrosamines , a class of potent carcinogens heavily regulated by the FDA and EMA (ICH M7 guidelines).

  • Risk: Oxidative cleavage of RAMP hydrazones can generate N-nitroso species (e.g., nitrosopyrrolidines).

  • Mitigation:

    • Quench ozonolysis reactions thoroughly with reductive agents (DMS) to prevent N-oxide/nitroso formation.

    • Separate the aqueous waste stream (containing the auxiliary/nitrosamine) immediately from the product organic layer.

    • Testing: Final drug substances synthesized using this method must be screened for trace hydrazine and nitrosamine impurities using LC-MS/MS.

References

  • Enders, D., & Eichenauer, H. (1976).[7] Asymmetric synthesis of α-substituted ketones by metallation and alkylation of chiral hydrazones. Angewandte Chemie International Edition, 15(9), 549-551.

  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis.[1][3][8][9] Tetrahedron, 58(12), 2253-2329.

  • FDA Guidance for Industry. (2020). Control of Nitrosamine Impurities in Human Drugs.

  • Organic Syntheses. (1987). (S)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP). Org.[7][8] Synth. 65, 183.

  • Lázár, L., & Fülöp, F. (2003). Recent developments in the Enders SAMP/RAMP hydrazone methodology. European Journal of Organic Chemistry.

Sources

Method

guide to enantioselective synthesis using (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine

-Alkylation using (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) Executive Summary This technical guide details the protocol for high-precision enantioselective -alkylation of ketones and aldehydes using (R)-(+)-1-A...

Author: BenchChem Technical Support Team. Date: February 2026


-Alkylation using (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP)

Executive Summary

This technical guide details the protocol for high-precision enantioselective


-alkylation of ketones and aldehydes using (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) . As the enantiomeric counterpart to the widely used SAMP auxiliary, RAMP enables access to 

-configured carbonyl compounds (assuming Cahn-Ingold-Prelog priority of the electrophile

proton).

The "Enders' Hydrazone Methodology" remains a benchmark in asymmetric synthesis due to its operational reliability, high enantiomeric excesses (


), and the recoverability of the chiral auxiliary. This guide covers the three-stage workflow: Hydrazone Formation , Metallation/Alkylation , and Auxiliary Cleavage .

Mechanistic Principles & Stereochemical Rationale

The high stereoselectivity of RAMP-mediated alkylation relies on the formation of a rigid, chelated lithium aza-enolate. Understanding this transition state is critical for predicting stereochemical outcomes.

The Chelated Transition State

Upon deprotonation with Lithium Diisopropylamide (LDA), the hydrazone adopts a rigid structure:

  • Lithium Chelation: The lithium cation coordinates simultaneously to the aza-enolate nitrogen and the ether oxygen of the methoxymethyl side chain.

  • Steric Blocking: The pyrrolidine ring orients itself to minimize steric strain, effectively blocking one face of the enolate.

  • Topicity: The electrophile (

    
    ) is forced to attack from the less hindered face, resulting in predictable absolute stereochemistry.
    
Pathway Visualization

The following diagram illustrates the complete cycle and the critical transition state geometry.

RAMP_Cycle cluster_cycle Enders' RAMP Alkylation Cycle Ketone Prochiral Ketone (Starting Material) Hydrazone RAMP-Hydrazone (Chiral Intermediate) Ketone->Hydrazone Condensation (-H2O) RAMP RAMP Auxiliary (R)-(+)-1-Amino-2- (methoxymethyl)pyrrolidine RAMP->Hydrazone AzaEnolate Lithiated Aza-Enolate (Rigid Chelate) Hydrazone->AzaEnolate LDA, THF -78°C Alkylated Alkylated Hydrazone (New Chiral Center) AzaEnolate->Alkylated R-X (Electrophile) Steric Control Alkylated->RAMP Recovery Product Alpha-Chiral Ketone (High ee) Alkylated->Product Ozonolysis or Acid Hydrolysis

Figure 1: The RAMP alkylation cycle showing the transformation from prochiral ketone to chiral product with auxiliary recovery.

Experimental Protocols

Phase I: Synthesis of the RAMP-Hydrazone

Objective: Condense the ketone with RAMP to form the chiral hydrazone. Pre-requisites: RAMP is air-sensitive; store under argon at 2–8°C.

Reagents:

  • Ketone (1.0 equiv)

  • (R)-RAMP (1.0–1.05 equiv)

  • Solvent: Cyclohexane or Benzene (if azeotropic removal of water is required), or neat.

  • Catalyst: p-Toluenesulfonic acid (catalytic), if necessary.

Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap (if using solvent) and an argon inlet.

  • Addition: Add the ketone and (R)-RAMP to the flask. If the ketone is sterically hindered, use cyclohexane as solvent.

  • Reaction: Stir at room temperature (for aldehydes) or reflux (for ketones) until water evolution ceases (typically 2–12 hours).

  • Workup: Cool to room temperature. If solvent was used, remove in vacuo.

  • Purification: Purify the crude hydrazone via short-path distillation under high vacuum.

    • Note: Hydrazones are generally stable but should be stored under argon to prevent hydrolysis.

Phase II: Asymmetric Metallation and Alkylation

Objective: Generate the aza-enolate and introduce the electrophile. Critical Parameter: Temperature control at -78°C is vital to maintain the specific geometry of the aza-enolate.

Reagents:

  • RAMP-Hydrazone (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (1.1 equiv)

  • Alkyl Halide (Electrophile) (1.1–1.5 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Base Preparation: Generate LDA freshly by adding

    
    -BuLi to diisopropylamine in THF at -78°C.
    
  • Metallation: Add the RAMP-hydrazone (dissolved in minimal THF) dropwise to the LDA solution at 0°C.

    • Observation: A color change (often yellow to bright orange/red) indicates aza-enolate formation.

    • Aging: Stir at 0°C for 2–4 hours to ensure complete deprotonation.

  • Cooling: Cool the mixture to -78°C (or -100°C for very high selectivity).

  • Alkylation: Add the alkyl halide (dissolved in THF) slowly down the side of the flask.

  • Reaction: Stir at -78°C for 4–6 hours, then allow to warm slowly to room temperature overnight.

  • Quench: Pour into saturated aqueous NH

    
    Cl. Extract with diethyl ether.
    
Phase III: Cleavage and Recovery

Objective: Remove the auxiliary to release the chiral ketone without racemization.

Method A: Ozonolysis (Preferred for high stereochemical integrity)

  • Dissolve the alkylated hydrazone in CH

    
    Cl
    
    
    
    at -78°C.
  • Bubble Ozone (

    
    ) through the solution until a blue color persists (indicating excess ozone).
    
  • Purge with Argon to remove excess ozone.

  • Briefly warm to room temperature to decompose the ozonide/nitrosamine intermediates (Safety: Ensure good ventilation).

  • Concentrate and purify via column chromatography.

Method B: Acid Hydrolysis (Two-Phase System)

  • Dissolve hydrazone in pentane or diethyl ether.

  • Add 2N HCl (aqueous).

  • Stir vigorously until the organic layer clears (hydrazone is converted to water-soluble hydrazine salt).

  • Separate layers. The organic layer contains the chiral ketone.

  • Basify the aqueous layer (pH > 12) and extract with ether to recover the RAMP auxiliary.

Data Interpretation & Optimization

Cleavage Method Comparison

Select the cleavage method based on substrate stability.

ParameterOzonolysisAcid Hydrolysis (HCl)Methyl Iodide / HCl
Conditions Neutral, Oxidative, -78°CAcidic, Aqueous, RTAlkylating, then Acidic
Racemization Risk LowestLow to ModerateLow
Yield High (>80%)Moderate to HighHigh
Compatibility Sensitive to alkenes (cleaves them)Incompatible with acetalsGood for sterically hindered hydrazones
Troubleshooting Guide
  • Problem: Low Enantiomeric Excess (

    
    ).
    
    • Cause: Incomplete deprotonation or temperature fluctuation during alkylation.

    • Solution: Ensure LDA is fresh. Keep temperature strictly at -78°C during electrophile addition.

  • Problem: Low Yield during Cleavage.

    • Cause: Incomplete hydrolysis or over-oxidation.

    • Solution: Monitor reaction by TLC. If using ozonolysis, do not over-saturate; stop immediately upon color change.

Safety & Handling Protocols

RAMP Specific Hazards:

  • Toxicity: Like many hydrazine derivatives, RAMP and its nitrosamine byproducts (formed during ozonolysis) are potentially carcinogenic and toxic. Handle in a fume hood.

  • Flammability: RAMP is a combustible liquid.[1][2]

  • Air Sensitivity: Oxidizes slowly in air; store under inert atmosphere.

Process Safety:

  • Ozonolysis: Ozonides are explosive. Never concentrate the ozonolysis reaction mixture to dryness without first verifying the decomposition of peroxides.

  • Lithium Reagents:

    
    -BuLi and 
    
    
    
    -BuLi are pyrophoric. Use standard Schlenk techniques.

References

  • Enders, D., & Eichenauer, H. (1976). Asymmetric synthesis of

    
    -substituted ketones by metallated chiral hydrazones. Angewandte Chemie International Edition in English, 15(9), 549-551. 
    
  • Enders, D., et al. (1987). Asymmetric Synthesis using the SAMP-/RAMP-Hydrazone Method: (S)-(+)-4-Methyl-3-Heptanone. Organic Syntheses, 65, 183.

  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis.[3][4][5][6] Tetrahedron, 58(12), 2253-2329.

  • Thermo Fisher Scientific. (2021).[2] Safety Data Sheet: (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine.[1]

Sources

Application

Application Notes & Protocols: The RAMP-Hydrazone Method in Asymmetric Synthesis

A Senior Application Scientist's Guide to the Regioselective Asymmetric Michael Addition (RAMP) for the Synthesis of Bioactive Molecules and Natural Products. This document provides an in-depth exploration of the RAMP (R...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Regioselective Asymmetric Michael Addition (RAMP) for the Synthesis of Bioactive Molecules and Natural Products.

This document provides an in-depth exploration of the RAMP (Regioselective Asymmetric Michael Addition) methodology, a cornerstone of modern asymmetric synthesis. Developed by Dieter Enders and his research group, this technique leverages chiral hydrazones to achieve highly stereocontrolled carbon-carbon bond formations. The protocols and principles outlined herein are designed for researchers, scientists, and drug development professionals seeking to construct complex chiral molecules with precision and efficiency.

Introduction: The Power of Asymmetric Michael Additions

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental C-C bond-forming reaction. Controlling its stereochemical outcome is crucial for the synthesis of enantiomerically pure bioactive compounds, where biological activity is often confined to a single stereoisomer. The RAMP/SAMP hydrazone methodology provides a robust and reliable solution to this challenge.

This method utilizes chiral auxiliaries, (R)- and (S)-1-amino-2-(methoxymethyl)pyrrolidine, which are condensed with aldehydes or ketones to form chiral hydrazones. These hydrazones are then metalated to generate a chiral, non-racemic aza-enolate, which acts as the key nucleophile in the Michael addition. The steric bulk and coordinating ability of the methoxymethyl group on the pyrrolidine ring effectively shield one face of the aza-enolate, directing the incoming electrophile to the opposite face and thus ensuring high stereoselectivity. Upon completion of the reaction, the chiral auxiliary can be cleaved, often under mild conditions, to reveal the desired chiral product, and the auxiliary itself can be recovered.

Core Principle: The Mechanism of Stereodirection

The efficacy of the RAMP/SAMP methodology is rooted in a well-defined, chelation-controlled transition state. The process can be broken down into three key stages:

  • Hydrazone Formation: A carbonyl compound is condensed with the chiral auxiliary (RAMP or SAMP) to form the corresponding hydrazone.

  • Aza-enolate Generation: The hydrazone is deprotonated using a strong base, typically lithium diisopropylamide (LDA), to form a lithiated aza-enolate. In this intermediate, the lithium cation is chelated by both the nitrogen atom and the oxygen atom of the methoxymethyl side chain. This rigid, six-membered ring structure is critical for stereocontrol.

  • Stereoselective Alkylation/Addition: The aza-enolate reacts with an electrophile (in this case, a Michael acceptor). The pre-formed chelate structure sterically blocks one face of the nucleophilic carbon, forcing the electrophile to approach from the less hindered face, thereby establishing the new stereocenter with high fidelity.

  • Auxiliary Cleavage: The chiral auxiliary is removed, typically by ozonolysis or acid hydrolysis, to yield the final chiral product.

Below is a diagram illustrating the generally accepted chelation-controlled transition state that governs the stereochemical outcome.

Caption: Chelation of lithium by the aza-enolate and the auxiliary's side chain creates a rigid structure directing electrophilic attack.

Application Note: Synthesis of a Bioactive β-Substituted Carbonyl Compound

The RAMP-hydrazone method is exceptionally well-suited for the synthesis of chiral β-substituted ketones, aldehydes, and carboxylic acids, which are common motifs in natural products and pharmaceuticals. A prominent example is its application in the synthesis of intermediates for insect pheromones or polyketide natural products.

Case Study: Synthesis of (R)-4-methyl-3-heptanone

This protocol details the asymmetric synthesis of (R)-4-methyl-3-heptanone, a pheromone component for several insect species, using a RAMP-Michael addition strategy. The key step involves the conjugate addition of a methyl group (from methylmagnesium bromide in the presence of a copper catalyst) to an α,β-unsaturated RAMP-hydrazone.

Experimental Workflow

The overall process follows a clear sequence of transformations, each requiring careful control of conditions to ensure high yield and stereochemical purity.

RAMP_Workflow Fig. 2: General Experimental Workflow Start Propanal + RAMP Auxiliary Hydrazone 1. Form RAMP-Hydrazone (Condensation) Start->Hydrazone Unsaturated 2. α,β-Unsaturated Hydrazone Formation (Wittig-Horner or similar) Hydrazone->Unsaturated Michael 3. Asymmetric Michael Addition (e.g., MeMgBr/CuI, -78 °C) Unsaturated->Michael Cleavage 4. Auxiliary Cleavage (Ozonolysis, O3) Michael->Cleavage Product Final Product: (R)-4-methyl-3-heptanone Cleavage->Product

Caption: Sequential workflow for the synthesis of a chiral ketone using the RAMP-Michael addition methodology.

Detailed Laboratory Protocol

Objective: To synthesize (R)-4-methyl-3-heptanone via asymmetric conjugate addition to an α,β-unsaturated RAMP-hydrazone.

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.

Part A: Synthesis of the (R,E)-N-(Hex-1-en-3-ylidene)-1-amino-2-(methoxymethyl)pyrrolidine
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add dry diethyl ether (100 mL).

  • Reagents: Add propanal (7.3 mL, 100 mmol) to the flask. Cool the solution to 0 °C in an ice bath.

  • Auxiliary Addition: Add (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) (13.0 g, 100 mmol) dropwise over 15 minutes.

  • Drying & Reaction: Add anhydrous magnesium sulfate (approx. 15 g) to the solution to scavenge the water formed during condensation. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Filter the mixture through a pad of Celite, washing with diethyl ether. Concentrate the filtrate under reduced pressure to obtain the crude propanal RAMP-hydrazone, which is used directly in the next step.

  • Unsaturation Step (Wittig-Horner):

    • In a separate flame-dried flask, prepare a solution of the crude hydrazone in dry THF (150 mL) and cool to -78 °C (dry ice/acetone bath).

    • Add n-butyllithium (1.6 M in hexanes, 65.6 mL, 105 mmol) dropwise, maintaining the temperature below -70 °C. The solution should turn deep yellow/orange, indicating aza-enolate formation. Stir for 4 hours at -78 °C.

    • Add diethyl chlorophosphate (15.2 mL, 105 mmol) dropwise.

    • After 30 minutes, add a pre-cooled (-78 °C) solution of propanal (7.6 mL, 105 mmol) in THF.

    • Allow the reaction to slowly warm to room temperature overnight.

  • Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NH4Cl solution. Extract the product with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the α,β-unsaturated RAMP-hydrazone.

Part B: Asymmetric Michael Addition
  • Setup: To a flame-dried 250 mL Schlenk flask under argon, add copper(I) iodide (CuI) (190 mg, 1.0 mmol).

  • Reagent Preparation: Add dry THF (50 mL) and cool the suspension to -78 °C. Add methylmagnesium bromide (3.0 M in diethyl ether, 17.5 mL, 52.5 mmol) dropwise. Stir the resulting solution for 30 minutes.

  • Substrate Addition: Add a solution of the α,β-unsaturated RAMP-hydrazone (10.5 g, 50 mmol) from Part A in dry THF (50 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: Stir the mixture at -78 °C for 6 hours.

  • Quenching: Quench the reaction at -78 °C by slowly adding a 9:1 mixture of saturated aqueous NH4Cl and concentrated NH4OH.

  • Workup: Allow the mixture to warm to room temperature. Extract with diethyl ether (3 x 100 mL). Combine the organic phases, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. The crude product is used directly for cleavage.

Part C: Auxiliary Cleavage by Ozonolysis
  • Setup: Dissolve the crude hydrazone from Part B in dichloromethane (DCM, 200 mL) in a three-necked flask equipped with a gas inlet tube and an outlet connected to a bleach trap. Add a small amount of Sudan Red 7B as an indicator.

  • Ozonolysis: Cool the solution to -78 °C. Bubble ozone (O3) through the solution. The reaction is complete when the red color of the indicator disappears, indicating consumption of the hydrazone.

  • Reductive Workup: Bubble argon through the solution for 20 minutes to remove excess ozone. Add dimethyl sulfide (DMS, 7.4 mL, 100 mmol) and allow the solution to warm to room temperature and stir for 4 hours.

  • Purification: Concentrate the solvent under reduced pressure. Purify the residue by flash column chromatography (silica gel, pentane/diethyl ether gradient) to afford the final product, (R)-4-methyl-3-heptanone.

Expected Results & Data

The RAMP-Michael addition protocol is known for its high stereoselectivity and good chemical yields. The following table summarizes typical outcomes for this class of transformation.

Substrate (R' in Michael Acceptor)Electrophile (R'')Diastereomeric Excess (de)Enantiomeric Excess (ee) of ProductTypical YieldReference
EthylMethyl (from MeMgBr/CuI)>96%>96%70-85%
PropylEthyl (from Et2Zn/CuCN)>95%>95%75-90%
PhenylMethyl (from Me2CuLi)>98%>98%80-92%

Note: Enantiomeric excess should be determined experimentally via chiral HPLC or GC analysis.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The formation of the lithium aza-enolate is highly sensitive to moisture. Ensure all glassware is flame-dried and all solvents and reagents are anhydrous.

  • Temperature Control: Maintaining low temperatures (-78 °C) during aza-enolate formation and the Michael addition is critical for achieving high stereoselectivity. Deviations can lead to reduced de/ee values.

  • Slow Addition: Dropwise addition of organometallic reagents and electrophiles is crucial to control the reaction exotherm and prevent side reactions.

  • Auxiliary Cleavage: While ozonolysis is highly effective, it can be harsh on other functional groups. Alternative cleavage methods, such as acid hydrolysis (e.g., aq. HCl/THF) or oxidative cleavage with sodium periodate, can be employed depending on the substrate.

Conclusion

The RAMP/SAMP-hydrazone methodology represents a powerful and versatile tool in the arsenal of the synthetic chemist. Its reliability, high stereocontrol, and the commercial availability of both enantiomers of the chiral auxiliary make it an attractive strategy for the synthesis of a wide array of chiral building blocks, natural products, and active pharmaceutical ingredients. The protocols detailed here provide a validated starting point for researchers to leverage this chemistry in their own synthetic endeavors.

References

  • Enders, D., & Klatt, M. (2012). The SAMP/RAMP-Hydrazone Method in Asymmetric Synthesis. In Comprehensive Chirality (pp. 473-511). Elsevier. [Link]

  • Enders, D., et al. (1987). Asymmetric Synthesis of α-Alkylated Carbonyl Compounds via Metalated Chiral Hydrazones. Tetrahedron, 43(11), 2533-2544. [Link]

  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP-Hydrazone Methodology in Asymmetric Synthesis. Tetrahedron, 58(12), 2253-2329. [Link]

  • Enders, D., & Eichenauer, H. (1979). Asymmetric Synthesis of Ant Alarm Pheromones: (R)-(+)-4-Methyl-3-heptanone and (R,Z)-(+)-4-Methyl-3-hepten-2-one. Angewandte Chemie International Edition in English, 18(5), 397-399. [Link]

  • Enders, D., & Papadopoulos, K. (1983). Asymmetric Synthesis of β-Substituted Ketones by Michael Addition of Organozinc Compounds to α,β-Unsaturated Hydrazones. Tetrahedron Letters, 24(45), 4967-4970. [Link]

Method

experimental procedure for RAMP hydrazone formation with aldehydes

Application Note: High-Fidelity Synthesis of RAMP Hydrazones from Aldehydes Executive Summary This application note details the optimized protocol for the condensation of aldehydes with the chiral auxiliary (R)-1-amino-2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of RAMP Hydrazones from Aldehydes

Executive Summary

This application note details the optimized protocol for the condensation of aldehydes with the chiral auxiliary (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) . This reaction is the critical entry point into the Enders SAMP/RAMP hydrazone alkylation methodology, enabling high enantioselective formation of


-alkylated aldehydes. Unlike generic Schiff base formations, this protocol emphasizes moisture control and purification rigor to prevent azine formation and ensure the integrity of the chiral auxiliary for subsequent metallation steps.

Mechanistic Principles

The formation of the RAMP hydrazone is a condensation reaction between the primary amino group of the pyrrolidine auxiliary and the carbonyl carbon of the aldehyde. The reaction is reversible and governed by equilibrium dynamics.[1]

Key Mechanistic Drivers:

  • Nucleophilic Attack: The hydrazine nitrogen attacks the carbonyl, forming a hemiaminal intermediate.

  • Water Elimination: The driving force is the elimination of water to form the

    
     double bond.
    
  • Equilibrium Management: Because water is a byproduct, its removal via drying agents (Na

    
    SO
    
    
    
    or Molecular Sieves) or azeotropic distillation is non-negotiable to drive conversion to completion (Le Chatelier’s principle).
Figure 1: Reaction Mechanism & Pathway

RAMP_Mechanism RAMP RAMP Auxiliary (Primary Amine) Intermediate Hemiaminal Intermediate RAMP->Intermediate Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Transition - H2O (Elimination) Intermediate->Transition Product RAMP-Hydrazone (E-isomer major) Transition->Product Equilibrium Shift

Caption: Step-wise formation of the hydrazone species. Water removal is the critical rate-determining factor.

Experimental Design Strategy

Reagent Selection & Stoichiometry
  • Aldehyde (1.0 equiv): Must be freshly distilled if unstable.

  • RAMP (1.05 - 1.1 equiv): A slight excess ensures complete consumption of the aldehyde, which is often harder to separate from the product than the auxiliary.

  • Solvent: Dichloromethane (DCM) is preferred for its volatility and ability to dissolve both reactants. Diethyl ether is a viable alternative.

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO

    
    ) or Sodium Sulfate (Na
    
    
    
    SO
    
    
    ) serves a dual purpose: removing the water byproduct and acting as a mild desiccant for the solvent.
Temperature Control

While ketones often require heating (reflux), aldehydes are more reactive. The reaction is initiated at 0°C to control exothermicity and prevent side reactions (such as self-aldol condensation of the aldehyde), then warmed to room temperature (25°C) to ensure completion.

Detailed Protocol: RAMP Hydrazone Formation

Safety Warning: Hydrazines are potential carcinogens and toxic. Handle RAMP in a fume hood. Avoid skin contact.

Phase A: Reaction Setup
  • Glassware Prep: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Flush with Argon or Nitrogen.

  • Solvent Charge: Add Dichloromethane (DCM) (concentration ~0.5 M relative to aldehyde).

  • Auxiliary Addition: Add RAMP (1.05 equiv) via syringe.

  • Cooling: Submerge the flask in an ice bath (

    
    C) and stir for 10 minutes.
    
  • Desiccant: Add anhydrous MgSO

    
      (approx. 0.5 g per mmol of aldehyde) directly to the flask. Note: This "in-situ" drying method is superior to Dean-Stark for small-scale, volatile aldehydes.
    
Phase B: Addition & Monitoring
  • Aldehyde Addition: Add the Aldehyde (1.0 equiv) dropwise over 5–10 minutes.

    • Reasoning: Slow addition prevents localized heating and suppresses azine formation (dimerization of the hydrazine).

  • Reaction: Allow the mixture to warm naturally to Room Temperature (RT). Stir for 4–12 hours .

  • QC Check: Monitor by TLC. The hydrazone is typically less polar than the free amine but more polar than the aldehyde. Stain with Anisaldehyde or Ninhydrin.

Phase C: Workup & Purification[1][2]
  • Filtration: Filter the mixture through a sintered glass funnel (or a pad of Celite) to remove the hydrated MgSO

    
    . Rinse the cake with DCM.
    
  • Concentration: Remove solvent under reduced pressure (Rotavap) at

    
    C.
    
  • Purification (Crucial):

    • Method A (Preferred): Kugelrohr or Short-Path Distillation under high vacuum (0.1 – 0.5 mmHg). This yields the chemically pure hydrazone necessary for high-fidelity lithiation.

    • Method B (Alternative): Flash Column Chromatography (SiO

      
      ).[2] Warning: Some hydrazones hydrolyze on acidic silica. Use silica deactivated with 1% Triethylamine if distillation is not possible.
      

Process Workflow Visualization

Figure 2: Experimental Workflow

Workflow Start Start: Inert Atmosphere (Ar/N2) Mix Mix RAMP + DCM + MgSO4 (0°C) Start->Mix Add Add Aldehyde Dropwise (Prevent Exotherm) Mix->Add React Stir RT (4-12h) Monitor TLC Add->React Filter Filter Solids (Remove MgSO4.nH2O) React->Filter Conc Concentrate (Rotavap) Filter->Conc Purify Distillation / Chromatography Conc->Purify Final Pure RAMP-Hydrazone (Store under Ar at -20°C) Purify->Final

Caption: Operational sequence from inert setup to isolated product. Green nodes indicate critical purification steps.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Conversion Equilibrium not shifted; Wet solvent.Add fresh MgSOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

or Molecular Sieves (4Å). Ensure solvent is anhydrous.
Azine Formation Stoichiometry imbalance; Localized excess of aldehyde.Ensure RAMP is in slight excess. Add aldehyde slowly at 0°C.
Product Hydrolysis Acidic silica during chromatography.Deactivate silica with 1-2% Et

N or switch to Distillation (Method A).
Racemization High temperature exposure.[3]Keep workup temperature

C. Store at -20°C immediately.

Data Validation (NMR):

  • 
    H NMR:  Look for the hydrazone proton (
    
    
    
    ). It typically appears as a singlet (or doublet due to coupling) in the 6.5 – 7.5 ppm region, distinct from the aldehyde signal (
    
    
    ppm).
  • 
    C NMR:  The hydrazone carbon (
    
    
    
    ) typically resonates between 130 – 145 ppm .

References

  • Enders, D., et al. (2002).[3] "The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis." Tetrahedron, 58(12), 2253-2329.

  • Enders, D., Fey, P., & Kipphardt, H. (1987). "Preparation of (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP)." Organic Syntheses, 65, 183; Coll. Vol. 8, 403.

  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002).[3] "The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis." Tetrahedron, 58(12), 2253–2329. (Review).

  • Lázár, L., & Fülöp, F. (2003). "Recent developments in the application of SAMP/RAMP hydrazones." Current Organic Chemistry, 7(16).

Sources

Application

Application Notes & Protocols: Asymmetric Aldol Reactions Utilizing RAMP Hydrazone Azaenolates

Prepared by: Gemini, Senior Application Scientist Introduction: Mastering Stereocontrol in Carbon-Carbon Bond Formation The aldol reaction is a cornerstone of organic synthesis, enabling the construction of complex molec...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Mastering Stereocontrol in Carbon-Carbon Bond Formation

The aldol reaction is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures through the formation of carbon-carbon bonds. However, controlling the absolute and relative stereochemistry of the newly formed chiral centers has historically posed a significant challenge. Among the most reliable and powerful solutions to this problem is the use of chiral auxiliaries. Pioneered and extensively developed by Dieter Enders and his group, the SAMP/RAMP hydrazone methodology stands as a testament to the power of auxiliary-based stereocontrol.[1][2]

This guide provides an in-depth exploration of the asymmetric aldol reaction mediated by (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) hydrazones. We will dissect the underlying mechanism that governs the reaction's high fidelity, present a detailed, field-proven experimental protocol, and offer expert insights to ensure successful implementation. This method transforms simple ketones into chiral lithium azaenolates, which serve as highly effective and stereoselective nucleophiles for reactions with aldehydes, yielding valuable β-hydroxy ketones with excellent optical purity.[1][3]

Mechanism and Stereochemical Rationale

The remarkable efficiency and predictability of the RAMP-hydrazone aldol reaction hinge on a well-defined mechanistic pathway that rigidly controls the spatial orientation of the reactants.[2] The entire process can be understood in three distinct phases: azaenolate formation, the stereodetermining C-C bond formation, and auxiliary cleavage.

Phase 1: Hydrazone and Azaenolate Formation First, a ketone is condensed with the chiral auxiliary, RAMP, to form a chiral hydrazone.[1] This step is typically straightforward and high-yielding. Subsequent deprotonation of the α-carbon using a strong, non-nucleophilic base, most commonly lithium diisopropylamide (LDA), generates a resonance-stabilized lithium azaenolate.[1]

Phase 2: The Stereodetermining Aldol Addition The lithium azaenolate is the key nucleophilic species. The high stereoselectivity of the reaction is attributed to the formation of a rigid, chair-like six-membered transition state, analogous to the Zimmerman-Traxler model for enolate reactions. The lithium cation chelates to both the oxygen atom of the azaenolate and the oxygen of the incoming aldehyde. The steric bulk of the pyrrolidine ring and its methoxymethyl sidearm effectively shields one face of the azaenolate, forcing the aldehyde to approach from the less-hindered side. This controlled approach dictates the absolute configuration of the two newly formed stereocenters. Performing the reaction at low temperatures (typically -78 °C or colder) is critical to favor this kinetically controlled pathway.[4][5]

Phase 3: Auxiliary Cleavage After the aldol addition, the chiral auxiliary must be removed to reveal the desired β-hydroxy ketone. Oxidative cleavage using ozone (ozonolysis) at low temperatures is the most common and reliable method, as it proceeds without epimerization of the newly generated, base-sensitive chiral centers.[1][5]

RAMP Hydrazone Aldol Reaction Mechanism Mechanism of RAMP-Mediated Asymmetric Aldol Reaction Ketone Ketone (R1-CO-CH2R2) Hydrazone RAMP Hydrazone Ketone->Hydrazone Condensation RAMP RAMP Auxiliary RAMP->Hydrazone Azaenolate Lithium Azaenolate (Chelated Intermediate) Hydrazone->Azaenolate Deprotonation LDA LDA LDA->Azaenolate TransitionState Rigid Chair-like Transition State (TS) Azaenolate->TransitionState Aldol Addition Aldehyde Aldehyde (R3CHO) Aldehyde->TransitionState Adduct Hydrazone-Aldol Adduct TransitionState->Adduct C-C Bond Formation Product β-Hydroxy Ketone (Chiral Product) Adduct->Product Auxiliary Cleavage Ozone Ozonolysis (O3) Ozone->Product

Caption: The reaction proceeds via a chiral hydrazone and a highly organized, chelated lithium azaenolate intermediate.

Detailed Experimental Protocol

This protocol describes a general procedure for the asymmetric aldol reaction between a ketone and an aldehyde using the RAMP auxiliary.

Materials and Reagents:

  • Starting Ketone

  • (R)-1-amino-2-methoxymethylpyrrolidine (RAMP)

  • Anhydrous Diethyl Ether (Et2O) or Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA), 2.0 M solution in heptane/THF/ethylbenzene

  • Aldehyde (freshly distilled or purified)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Saturated aqueous NH4Cl, NaCl (brine), and NaHCO3 solutions

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for anhydrous reactions (Schlenk flasks, syringes, etc.)

  • Dry ice/acetone or cryocooler for low-temperature baths

Step 1: Formation of the RAMP Hydrazone
  • Expert Insight: This initial step is critical for the success of the entire sequence. Ensuring complete formation of the hydrazone prevents side reactions from the unreacted ketone in the subsequent steps.

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ketone (1.0 eq) and RAMP (1.1 - 1.2 eq).[5]

  • If the ketone is a solid, add a minimal amount of a suitable solvent like diethyl ether. For liquid ketones, no solvent is necessary.

  • Heat the mixture at 60 °C under an argon atmosphere and stir for 12-20 hours.[3][5]

  • Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting ketone.

  • Upon completion, cool the mixture to room temperature. The crude hydrazone is often of sufficient purity for the next step. For sensitive substrates, purification by short-path distillation or column chromatography may be necessary.[1]

Step 2: Asymmetric Aldol Addition
  • Expert Insight: Maintaining strict anhydrous conditions and low temperatures is paramount for achieving high stereoselectivity. The slow addition of reagents prevents temperature fluctuations and unwanted side reactions.

  • Dissolve the RAMP hydrazone (1.0 eq) in anhydrous diethyl ether (or THF) in a flame-dried Schlenk flask under argon.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add LDA solution (1.1 eq) dropwise via syringe over 15-20 minutes. The solution typically turns yellow or orange, indicating the formation of the azaenolate. Stir for 2-3 hours at 0 °C.[5]

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • In a separate flask, prepare a solution of the aldehyde (1.1 eq) in anhydrous diethyl ether.

  • Add the aldehyde solution to the azaenolate solution dropwise over 30 minutes at -78 °C.

  • Stir the reaction mixture at -78 °C for 3-4 hours, then allow it to warm slowly to room temperature overnight (approx. 12 hours).[1]

  • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude hydrazone-aldol adduct.[3]

Step 3: Cleavage of the Chiral Auxiliary by Ozonolysis
  • Expert Insight: Ozonolysis is a robust method for cleavage. A color change from colorless to a persistent blue indicates that the reaction is complete and excess ozone is present.[5] Flushing with argon or nitrogen afterward is crucial to remove excess ozone, which can be hazardous.

  • Dissolve the crude adduct from the previous step in anhydrous dichloromethane (CH2Cl2) and cool the solution to -78 °C.

  • Bubble a gentle stream of ozone (O3) through the solution. Monitor the reaction by TLC. The reaction is complete when the starting material is consumed, and the solution typically retains a pale blue color.[5]

  • Stop the ozone flow and bubble argon or nitrogen through the solution for 15-20 minutes to remove excess ozone as the flask warms to room temperature.

  • Concentrate the solution under reduced pressure.

  • Purify the resulting crude β-hydroxy ketone by flash column chromatography on silica gel to obtain the final product.

G cluster_0 Phase 1: Hydrazone Formation cluster_1 Phase 2: Aldol Reaction cluster_2 Phase 3: Cleavage & Purification A1 Combine Ketone & RAMP A2 Heat at 60°C, 12-20h (under Argon) A1->A2 A3 Cool & Purify (if needed) A2->A3 B1 Dissolve Hydrazone in Et2O A3->B1 To Aldol Step B2 Cool to 0°C B1->B2 B3 Add LDA dropwise (Stir 2-3h at 0°C) B2->B3 B4 Cool to -78°C B3->B4 B5 Add Aldehyde solution (dropwise) B4->B5 B6 Stir 3-4h, then warm to RT B5->B6 B7 Quench & Aqueous Workup B6->B7 C1 Dissolve Adduct in CH2Cl2 B7->C1 To Cleavage Step C2 Cool to -78°C C1->C2 C3 Bubble O3 until blue C2->C3 C4 Purge with Argon C3->C4 C5 Purify by Chromatography C4->C5 End End C5->End Final Chiral Product

Sources

Method

Application Notes & Protocols: Asymmetric Synthesis of Chiral Amines Utilizing (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP)

Introduction: The Imperative of Chirality in Amine Synthesis Chiral amines are ubiquitous structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Amine Synthesis

Chiral amines are ubiquitous structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The specific three-dimensional arrangement of substituents around a stereogenic carbon atom bearing an amino group is often critical for molecular recognition and, consequently, for therapeutic efficacy. The synthesis of enantiomerically pure amines, therefore, constitutes a pivotal challenge in modern organic and medicinal chemistry.[1][2][3] Among the myriad of strategies developed, the use of chiral auxiliaries remains a robust and reliable method for establishing stereocontrol.

This guide details the application of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine, commonly known as RAMP, a highly effective chiral auxiliary for the asymmetric synthesis of α-branched primary amines. Developed and popularized by E. J. Corey and Dieter Enders, the RAMP hydrazone methodology provides a powerful tool for the enantioselective formation of C-C bonds adjacent to a nitrogen atom.[4][5] This document will provide a comprehensive overview of the underlying principles, detailed experimental protocols, and a summary of the expected outcomes for researchers in synthetic and pharmaceutical sciences.

Principle of the Method: The RAMP Hydrazone Alkylation Strategy

The synthetic route to chiral amines using RAMP is a sequential three-stage process that masterfully controls the stereochemical outcome of an α-alkylation reaction. The core of this strategy lies in the temporary installation of the chiral RAMP auxiliary onto an achiral aldehyde or ketone, which then directs the stereoselective introduction of a new substituent. The auxiliary is subsequently cleaved to reveal the desired chiral amine.

The overall transformation can be summarized as follows:

  • Hydrazone Formation: The commercially available RAMP auxiliary is condensed with an aldehyde or ketone to form a chiral RAMP hydrazone.

  • Diastereoselective Alkylation: The hydrazone is deprotonated at the α-carbon using a strong base, typically lithium diisopropylamide (LDA), to form a chiral azaenolate. This intermediate is then alkylated with an electrophile, such as an alkyl halide, with high diastereoselectivity.

  • Reductive Cleavage: The N-N bond of the alkylated hydrazone is reductively cleaved to yield the target chiral primary amine and the recoverable RAMP auxiliary.

The remarkable stereocontrol exerted by the RAMP auxiliary is attributed to the formation of a rigid, chelated azaenolate intermediate. The lithium cation is believed to chelate to both the nitrogen of the azaenolate and the oxygen of the methoxymethyl group, creating a conformationally locked system. This steric arrangement effectively shields one face of the azaenolate, directing the incoming electrophile to the opposite, less-hindered face.[5]

Visualizing the Workflow: The RAMP Method for Chiral Amine Synthesis

The following diagram illustrates the key steps in the asymmetric synthesis of chiral amines using the RAMP hydrazone methodology.

RAMP_Workflow cluster_0 Stage 1: Hydrazone Formation cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Reductive Cleavage Start Aldehyde/Ketone + RAMP Hydrazone Chiral RAMP Hydrazone Start->Hydrazone Condensation Deprotonation Deprotonation (LDA) Hydrazone->Deprotonation Azaenolate Chelated Azaenolate Deprotonation->Azaenolate Alkylation Alkylation (R'-X) Azaenolate->Alkylation Alkylated_Hydrazone Alkylated Hydrazone Alkylation->Alkylated_Hydrazone Cleavage N-N Bond Cleavage (e.g., Raney Ni, H₂) Alkylated_Hydrazone->Cleavage Products Chiral Primary Amine + Recovered RAMP Cleavage->Products

Caption: Overall workflow of the RAMP hydrazone method.

Experimental Protocols

Protocol 1: Formation of the (R)-RAMP Hydrazone

This protocol describes the initial condensation of an aldehyde with RAMP to form the corresponding chiral hydrazone.

Materials:

  • Aldehyde (1.0 equiv)

  • (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) (1.1 equiv)

  • Anhydrous diethyl ether (Et₂O) or Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of the aldehyde (1.0 equiv) in anhydrous Et₂O or toluene, add RAMP (1.1 equiv).

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC or GC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and add water.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude RAMP hydrazone.

  • The crude hydrazone can often be used in the next step without further purification. If necessary, purify by distillation or flash column chromatography.

Causality: The use of a slight excess of RAMP ensures complete conversion of the aldehyde. The azeotropic removal of water, particularly when using toluene as a solvent with a Dean-Stark trap, drives the equilibrium towards the formation of the hydrazone.

Protocol 2: Diastereoselective α-Alkylation of the RAMP Hydrazone

This protocol details the critical deprotonation and alkylation steps to create the new stereocenter.

Materials:

  • RAMP Hydrazone (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.1 equiv)

  • Diisopropylamine (1.1 equiv)

  • Alkyl halide (electrophile) (1.2 equiv)

  • Schlenk flask and syringe techniques

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.1 equiv) to a solution of diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C. Stir for 30 minutes.

  • Cool the LDA solution to -78 °C and slowly add a solution of the RAMP hydrazone (1.0 equiv) in anhydrous THF via cannula.

  • Stir the resulting orange to reddish solution at -78 °C for 2-4 hours to ensure complete formation of the azaenolate.

  • Add the alkyl halide (1.2 equiv) dropwise to the azaenolate solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 4-6 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude alkylated hydrazone is typically used directly in the cleavage step.

Causality: The use of LDA as a strong, non-nucleophilic base is crucial for the efficient and clean deprotonation of the hydrazone without competing side reactions. The low reaction temperature (-78 °C) is critical for maintaining the kinetic control necessary for high diastereoselectivity by "freezing out" the less stable azaenolate conformers.

Protocol 3: Reductive Cleavage to the Chiral Primary Amine

This protocol outlines the final step of cleaving the N-N bond to release the chiral amine and recover the RAMP auxiliary. The use of Raney Nickel is highlighted here.[6]

Materials:

  • Alkylated RAMP Hydrazone (1.0 equiv)

  • Raney Nickel (W-2, slurry in water)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Filter agent (e.g., Celite®)

Procedure:

  • Dissolve the crude alkylated hydrazone in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of Raney Nickel slurry (approximately 50% by weight of the hydrazone). Caution: Raney Nickel is pyrophoric and should be handled with care under a moist atmosphere.

  • Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (e.g., with a balloon) or use a standard hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Caution: Do not allow the filter cake to dry completely as it can become pyrophoric. Wash the filter cake thoroughly with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue contains the chiral primary amine and the RAMP auxiliary. The amine can be purified by acid-base extraction or by chromatography. For example, dissolve the residue in diethyl ether and extract with 1M HCl. The aqueous layer containing the protonated amine can then be basified and re-extracted to isolate the pure amine.

Causality: Raney Nickel is an effective catalyst for the hydrogenolysis of the N-N bond.[6] The hydrogen gas provides the necessary reducing equivalents. The careful filtration is essential for safety and to remove the catalyst before product isolation.

Expected Outcomes and Substrate Scope

The RAMP hydrazone methodology is a versatile and highly reliable method for the synthesis of a wide range of α-chiral primary amines with excellent enantioselectivity.

Aldehyde/Ketone PrecursorElectrophile (R'-X)Cleavage ReagentOverall Yield (%)Enantiomeric Excess (ee%)ConfigurationReference
PropanalC₆H₁₃BrCatecholborane, Raney Ni63>95(S)[6]
3,3-Dimethyl-2-butanoneCH₃ILiAlH₄6090(S)[6]
BenzaldehydeBuLi-5685(R)[6]
2,2-DimethylpropanalMeLi-4187(R)[6]

Note: The table is illustrative and adapted from literature data. Yields and ee's can vary based on specific substrates and reaction conditions.[6]

The method is generally applicable to a variety of aldehydes and ketones, as well as a broad range of electrophiles including primary and secondary alkyl halides, and benzyl halides.

Mechanism of Stereocontrol: A Deeper Look

The high degree of stereoselectivity in the RAMP hydrazone alkylation is a direct consequence of the rigid, five-membered chelate ring formed in the azaenolate intermediate.

Caption: Stereochemical model for the alkylation of the RAMP-derived azaenolate.

In this model, the lithium ion is coordinated to the nitrogen of the azaenolate and the oxygen of the methoxymethyl side chain of the RAMP auxiliary. This chelation creates a rigid bicyclic-like structure. The pyrrolidine ring of the RAMP auxiliary effectively blocks the re-face of the azaenolate, forcing the incoming electrophile to approach from the less sterically encumbered si-face. This directed attack leads to the preferential formation of one diastereomer of the alkylated hydrazone, which upon cleavage, yields the chiral amine in high enantiomeric excess.

Conclusion

The use of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) as a chiral auxiliary offers a robust, predictable, and highly efficient method for the asymmetric synthesis of α-chiral primary amines. The methodology is characterized by its broad substrate scope, excellent stereocontrol, and the ability to recover the chiral auxiliary. The detailed protocols provided herein serve as a practical guide for researchers aiming to employ this powerful synthetic tool in their research and development endeavors.

References

  • Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia. Available at: [Link]

  • (2025-08-07) Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary - ResearchGate. Available at: [Link]

  • (2020-05-05) Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - PMC. Available at: [Link]

  • Submitted by Dieter Enders, Peter Fey, and Helmut Kipphardt - Organic Syntheses Procedure. Available at: [Link]

  • (2010-11-11) The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC - NIH. Available at: [Link]

  • Asymmetric Synthesis of α-Branched Primary Amines on Solid Support via Novel Hydrazine Resins | Organic Letters - ACS Publications. Available at: [Link]

  • RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study - RSC Publishing. Available at: [Link]

  • Deoxygenation of .alpha.,.beta.-unsaturated aldehydes and ketones via the catecholborane reduction of the corresponding tosylhydrazones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC - NIH. Available at: [Link]

  • ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE - MIT. Available at: [Link]

  • Conversion of Amides into Amines with LiAlH4 - Chemistry LibreTexts. Available at: [Link]

  • The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions - PMC. Available at: [Link]

  • Direct catalytic asymmetric synthesis of α-chiral primary amines - RSC Publishing. Available at: [Link]

  • Catecholborane Reductions of Ditosylhydrozones to the Corresponding Methylene Derivatives - ScholarWorks@UARK. Available at: [Link]

  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess | Request PDF - ResearchGate. Available at: [Link]

  • Catecholborane - Organic Chemistry Portal. Available at: [Link]

  • Amide Reduction Mechanism by LiAlH4 - Chemistry Steps. Available at: [Link]

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC. Available at: [Link]

  • Ch20: Reduction of Amides using LiAlH4 to amines - University of Calgary. Available at: [Link]

  • Exploration of C-H Transformations of Aldehyde Hydrazones: Radical Strategies and Beyond - PubMed. Available at: [Link]

  • Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones - MDPI. Available at: [Link]

  • Asymmetric synthesis of \alpha-(heteroaryl)alkylamines and \alpha -amino acids via nucleophilic 1,2-addition of lithiated heterocycles to aldehyde SAMP-hydrazones - TÜBİTAK Academic Journals. Available at: [Link]

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers - MDPI. Available at: [Link]

  • Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes - PMC. Available at: [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed. Available at: [Link]

  • CN1605388A - Process for the preparation of Raney nickel catalysts and their use in the hydrogenation of organic compounds - Google Patents.
  • CONJUGATE REDUCTION OF α,β-UNSATURATED p-TOLUENESULFONYLHYDRAZONES TO ALKENES WITH - Organic Syntheses Procedure. Available at: [Link]

  • ChemInform Abstract: Amide Activation by TMSCl: Reduction of Amides to Amines by LiAlH4 under Mild Conditions. | Request PDF - ResearchGate. Available at: [Link]

  • Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - NIH. Available at: [Link]

  • reduction of primary amides to amines with lithium aluminum hydride - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

  • Direct catalytic asymmetric synthesis of α-chiral primary amines - ResearchGate. Available at: [Link]

Sources

Application

application of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine in complex molecule synthesis

Application Note: Precision Asymmetric Alkylation via Enders RAMP Hydrazone Methodology Executive Summary (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP ) is a powerful chiral auxiliary used to convert achiral aldehy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Asymmetric Alkylation via Enders RAMP Hydrazone Methodology

Executive Summary

(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP ) is a powerful chiral auxiliary used to convert achiral aldehydes and ketones into enantiomerically pure


-substituted carbonyl compounds. Originally developed by Dieter Enders, the SAMP/RAMP hydrazone methodology  remains a gold standard in total synthesis for generating carbon-carbon bonds with high stereocontrol (typically >95% ee).

This guide details the mechanistic underpinnings, step-by-step protocols for alkylation and cleavage, and a specific case study on the synthesis of insect pheromones to demonstrate its utility in complex target synthesis.

Mechanistic Principles: The "Why" of Stereocontrol

The high enantioselectivity of the RAMP methodology relies on the formation of a rigid, chelated aza-enolate intermediate.

  • Hydrazone Formation: Condensation of RAMP with a ketone forms a hydrazone.[1][2]

  • Metallation: Deprotonation with Lithium Diisopropylamide (LDA) generates an aza-enolate.[1]

  • Chelation Control: The lithium cation (

    
    ) coordinates simultaneously with the aza-enolate nitrogen and the ether oxygen of the methoxymethyl side chain. This locks the molecule into a rigid, cyclic transition state.
    
  • Steric Blocking: The pyrrolidine ring and the coordinated side chain sterically shield one face of the enolate.

  • Electrophilic Attack: The electrophile is forced to attack from the less hindered face, establishing the new stereocenter.

Visualization: The Chelated Transition State

RAMP_Mechanism cluster_0 Step 1: Metallation cluster_1 Step 2: The Chelated Intermediate cluster_2 Step 3: Alkylation Hydrazone RAMP-Hydrazone (Achiral Ketone Precursor) TS Rigid Li-Chelated Aza-Enolate (Face-Selective) Hydrazone->TS Deprotonation LDA LDA / THF (0°C) LDA->TS Product Alkylated Hydrazone (>98% de) TS->Product Stereoselective Attack Electrophile Electrophile (R-X) (-110°C to -78°C) Electrophile->Product

Figure 1: Mechanistic flow of the Enders RAMP alkylation. The yellow node represents the critical lithium-chelated intermediate that enforces stereochemistry.

Experimental Protocols

Protocol A: Synthesis of the RAMP-Hydrazone

Objective: Condense the ketone substrate with the auxiliary.

  • Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and an argon inlet.

  • Reagents: Add the ketone (1.0 equiv) and RAMP (1.0–1.05 equiv).

    • Note: RAMP is hygroscopic; handle under inert atmosphere.

  • Reaction: Stir the mixture.

    • For reactive ketones: Stir at room temperature (neat or in

      
      ) for 2–12 hours.
      
    • For hindered ketones: Heat to 60°C in cyclohexane with a Dean-Stark trap to remove water.

  • Workup: Dilute with diethyl ether, wash with water/brine, dry over

    
    , and concentrate.
    
  • Purification: Distillation or flash chromatography (if stable) is recommended to ensure the starting material is pure.

Protocol B: Asymmetric -Alkylation (The Critical Step)

Objective: Introduce the new carbon chain with high stereocontrol.

  • Generation of LDA:

    • In a flame-dried Schlenk flask under Argon, add dry THF.

    • Add diisopropylamine (1.1 equiv).

    • Cool to 0°C. Add

      
      -BuLi (1.1 equiv) dropwise. Stir for 15 min.
      
  • Metallation:

    • Add the RAMP-hydrazone (from Protocol A, dissolved in minimal THF) dropwise to the LDA solution at 0°C.

    • Observation: The solution typically turns bright yellow or orange, indicating aza-enolate formation.

    • Stir at 0°C for 2–4 hours to ensure complete deprotonation and chelation.

  • Alkylation:

    • CRITICAL: Cool the mixture to -78°C (dry ice/acetone) or -100°C (liquid

      
      /ethanol) depending on the required selectivity. Lower temperatures generally yield higher ee.
      
    • Add the alkyl halide (electrophile, 1.1–1.5 equiv) slowly.

    • Allow the reaction to warm slowly to room temperature overnight (or maintain low temp if the product is epimerizable).

  • Quench: Pour into saturated aqueous

    
    . Extract with ether.[1][3]
    
Protocol C: Cleavage of the Auxiliary

Objective: Release the chiral ketone and remove the RAMP moiety.

Method 1: Ozonolysis (Preferred for stability)

  • Conditions: Dissolve alkylated hydrazone in

    
     at -78°C. Bubble ozone until a blue color persists. Purge with argon.
    
  • Workup: Quench with dimethyl sulfide (DMS) or triphenylphosphine. Warm to RT.

  • Result: Clean cleavage to the ketone; nitrosamine byproduct formed.

Method 2: Methyl Iodide / Hydrolysis (Non-oxidative)

  • Step 1: Reflux hydrazone with excess MeI (forming the hydrazonium iodide).

  • Step 2: Stir with 1N HCl (two-phase system, e.g., pentane/HCl) to hydrolyze.

  • Advantage: Allows recovery of the auxiliary (as the hydrazine salt) in some cases, though RAMP recovery is challenging.

Case Study: Synthesis of 4S-Ferrugineone

Target: 4S-Ferrugineone (Aggregation pheromone of the palm weevil). Challenge: Installing a chiral methyl group at the C4 position.

Experimental Workflow:

  • Substrate: 5-Nonanone.

  • Auxiliary: (R)-RAMP.

  • Electrophile: Methyl Iodide (MeI).[1]

ParameterCondition / Result
Step 1: Hydrazone Formation 5-Nonanone + RAMP (neat, 60°C).[2] Yield: 92%.
Step 2: Metallation LDA, ether, 0°C.
Step 3: Alkylation Cool to -110°C; add MeI. Warm to RT.
Step 4: Cleavage Ozonolysis (

, -78°C).
Final Outcome (S)-4-Methyl-5-nonanone (Ferrugineone).[2]
Stereoselectivity 96% ee
Yield 57% (overall from ketone)
Workflow Diagram: Ferrugineone Synthesis

Ferrugineone_Synthesis Start Start: 5-Nonanone (Achiral) Hydrazone Intermediate 1: RAMP-Hydrazone Start->Hydrazone Condensation RAMP Reagent: (R)-RAMP RAMP->Hydrazone Alkylation Step 2: Alkylation 1. LDA, 0°C 2. MeI, -110°C Hydrazone->Alkylation Chiral_Hydrazone Intermediate 2: Alkylated Hydrazone (New Stereocenter Set) Alkylation->Chiral_Hydrazone Cleavage Step 3: Ozonolysis O3, -78°C Chiral_Hydrazone->Cleavage Product Final Product: (S)-4-Ferrugineone 96% ee Cleavage->Product

Figure 2: Synthetic route for 4S-Ferrugineone utilizing RAMP to induce chirality at the C4 position.[4]

Troubleshooting & Expert Insights

  • Racemization Risk: The most common failure point is Step 2 (Metallation). If the temperature rises above 0°C after adding the hydrazone but before cooling for alkylation, the chelated structure may degrade. Always maintain strict temperature control.

  • Electrophile Reactivity: Unreactive electrophiles (e.g., hindered alkyl halides) may require the addition of HMPA or DMPU as cosolvents, though this can sometimes erode ee by disrupting the tight lithium chelation.

  • Auxiliary Recovery: While RAMP is expensive, recovery via ozonolysis destroys the auxiliary (forming the nitrosamine). If cost is a driver, use the MeI/HCl cleavage method to attempt recovery, or switch to the pseudo-enantiomeric SAMP if it is more readily available for the desired target stereochemistry.

  • Storage: RAMP oxidizes slowly in air. Store under Argon at 4°C. If the liquid turns dark brown, distill before use to ensure high optical purity.

References

  • Enders, D., et al. (1987). "(S)-(−)-1-Amino-2-methoxymethylpyrrolidine (SAMP) and (R)-(+)-1-Amino-2-methoxymethylpyrrolidine (RAMP), Versatile Chiral Auxiliaries."[5][6] Organic Syntheses, 65, 173.[6]

  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002).[2] "The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis." Tetrahedron, 58(12), 2253-2329.

  • Enders, D., & Fey, P. (1995). "Asymmetric Synthesis of 4S-Ferrugineone." Organic Syntheses, Coll.[6][7] Vol. 8, p. 26.

  • Nicolaou, K. C., et al. (1997). "Total Syntheses of Epothilones A and B via a Macrolactonization-Based Strategy." Journal of the American Chemical Society, 119(34), 7974–7991. (Demonstrates application in polyketide synthesis).

Sources

Method

Application Note: High-Precision Asymmetric Scaffold Construction via SAMP/RAMP Hydrazone Alkylation

The following Application Note and Protocol guide addresses the SAMP/RAMP Hydrazone Alkylation methodology. While "RAMP" can refer to Receptor Activity Modifying Proteins in a biological context, the phrasing "RAMP appli...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide addresses the SAMP/RAMP Hydrazone Alkylation methodology. While "RAMP" can refer to Receptor Activity Modifying Proteins in a biological context, the phrasing "RAMP applications... for novel scaffolds" in a medicinal chemistry context specifically points to the (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) chiral auxiliary method (pioneered by Dieter Enders). This methodology is a cornerstone for synthesizing sp³-rich, chiral novel scaffolds , a critical requirement in modern drug discovery to escape "flatland" (purely aromatic structures) and improve physicochemical properties.

Executive Summary

In the pursuit of novel chemical entities (NCEs), medicinal chemistry has shifted focus from flat, aromatic-heavy compounds to three-dimensional, sp³-rich scaffolds . These complex architectures offer improved solubility, selectivity, and patentability. The SAMP/RAMP hydrazone methodology remains one of the most reliable and versatile protocols for the asymmetric


-alkylation of aldehydes and ketones.

This guide details the application of the RAMP auxiliary ((R)-1-amino-2-(methoxymethyl)pyrrolidine) to generate enantiomerically pure scaffolds with quaternary stereocenters—structures often inaccessible via standard catalytic methods.

Scientific Foundation & Mechanism

The "Escape from Flatland"

Modern drug development emphasizes increasing the fraction of sp³ hybridized carbons (


) to improve clinical success rates. RAMP-mediated alkylation allows for the precise installation of chiral centers 

to carbonyls, enabling the construction of:
  • Chiral Quaternary Centers: Critical for restricting conformational flexibility.

  • Polypropionate Motifs: Common in macrolide antibiotics and cytotoxic agents.

  • Functionalized Heterocycles: Precursors for pyrrolidines and piperidines.

Mechanistic Principle: The Azaenolate Chelate

The high stereoselectivity (often >98% ee) of this method relies on the formation of a rigid, internally chelated lithium azaenolate intermediate.

  • Condensation: The ketone/aldehyde reacts with RAMP to form a hydrazone.[1]

  • Metallation: Treatment with LDA generates the azaenolate.[1] The lithium cation is chelated by the hydrazone nitrogen and the methoxy oxygen of the pyrrolidine ring.

  • Stereochemical Lock: This chelation locks the intermediate in a specific geometry (

    
    , 
    
    
    
    ), forcing the electrophile to attack from the least hindered face (steric blocking by the pyrrolidine ring).
Mechanistic Pathway Diagram

RAMP_Mechanism Substrate Prochiral Ketone/Aldehyde Hydrazone Chiral Hydrazone Substrate->Hydrazone + RAMP - H2O RAMP RAMP Auxiliary (R)-1-amino-2-(methoxymethyl)pyrrolidine RAMP->Hydrazone Azaenolate Lithium Azaenolate (Rigid Chelate) Hydrazone->Azaenolate + LDA -78°C Alkylated Alkylated Hydrazone (New Chiral Center) Azaenolate->Alkylated + Electrophile (R-X) Steric Control Product Novel Scaffold (α-Chiral Ketone) Alkylated->Product Ozonolysis or Hydrolysis Recycle Auxiliary Recovery Alkylated->Recycle Cleavage

Figure 1: The RAMP-mediated asymmetric alkylation pathway, highlighting the critical chelation step that ensures high enantioselectivity.

Detailed Experimental Protocol

Reagents and Equipment
  • Auxiliary: (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) [Commercial Grade >98%].

  • Base: Lithium Diisopropylamide (LDA), freshly prepared or titrated commercial solution (2.0 M in THF).

  • Solvent: Anhydrous Tetrahydrofuran (THF), distilled over Na/Benzophenone or from a solvent purification system.

  • Atmosphere: Argon or Nitrogen (strictly moisture-free).

  • Cryogenics: Acetone/Dry Ice bath (-78°C).

Step-by-Step Methodology
Phase 1: Hydrazone Formation

Objective: Attach the chiral auxiliary to the substrate.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (if azeotropic removal is used) or molecular sieves.

  • Addition: Dissolve the prochiral ketone (10 mmol) in pentane or cyclohexane (50 mL). Add RAMP (10.5 mmol, 1.05 eq).

  • Reaction: Stir at room temperature (or reflux with water removal) until TLC indicates consumption of the starting ketone (typically 2–12 hours).

  • Workup: Remove solvent under reduced pressure. The crude hydrazone is often pure enough for the next step. If not, purify via short-path distillation (avoid silica gel as hydrazones can be sensitive).

Phase 2: Metallation and Alkylation (The Critical Step)

Objective: Generate the chiral center.[1]

  • LDA Preparation: In a flame-dried Schlenk flask under Argon, add anhydrous THF (30 mL) and diisopropylamine (11 mmol). Cool to 0°C. Dropwise add n-BuLi (11 mmol). Stir for 15 min.

  • Azaenolate Formation: Cool the LDA solution to -78°C . Dissolve the RAMP-hydrazone (10 mmol) in THF (10 mL) and add it dropwise to the LDA solution over 20 minutes.

    • Critical Check: The solution usually turns bright yellow or orange, indicating azaenolate formation.

    • Aging: Stir at 0°C for 4 hours to ensure complete metallation and formation of the thermodynamically stable chelate.

  • Alkylation: Re-cool to -100°C (ether/liquid N2) or -78°C (acetone/dry ice). Add the electrophile (alkyl halide, 11 mmol) dropwise.

    • Note: For reactive electrophiles (MeI, BnBr), -78°C is sufficient. For less reactive ones, slow warming to room temperature may be required.

  • Quench: Once TLC shows conversion, quench with saturated aqueous NH₄Cl (10 mL).

  • Extraction: Extract with diethyl ether (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

Phase 3: Cleavage (Scaffold Release)

Objective: Remove the auxiliary to reveal the chiral ketone.

Method A: Ozonolysis (Mildest, preserves stereocenter)

  • Dissolve alkylated hydrazone in CH₂Cl₂ at -78°C.

  • Bubble Ozone (O₃) until a blue color persists.

  • Purge with Argon to remove excess O₃.

  • Quench with dimethyl sulfide (DMS) or triphenylphosphine. Warm to RT.

  • Concentrate and purify via flash chromatography.

Method B: Acid Hydrolysis (For robust substrates)

  • Dissolve hydrazone in a biphasic mixture of pentane and 3N HCl.

  • Stir vigorously until hydrolysis is complete.

  • Extract the ketone into the pentane layer. The RAMP auxiliary remains in the aqueous layer as the hydrochloride salt (can be recovered).

Data Analysis & Validation

To ensure the integrity of the "Novel Scaffold," the following validation steps are mandatory.

ParameterMethodAcceptance Criteria
Chemical Purity HPLC / UPLC-MS> 95% Area Under Curve (AUC)
Enantiomeric Excess (ee) Chiral HPLC / GC> 96% ee (target >98%)
Diastereomeric Ratio (dr) ¹H NMR (Crude)> 95:5
Absolute Configuration X-ray CrystallographyConfirmation of predicted stereochemistry

Self-Validating Check:

  • Compare the specific rotation

    
     with literature values if available.
    
  • If the product is new, derivatize (e.g., reduce to alcohol) and use Mosher's ester analysis to confirm absolute configuration.

Applications in Novel Scaffold Design[2][3][4]

Case Study: Synthesis of a Chiral Spiro-Scaffold

Target: A spiro[3.5]nonane derivative for GPCR modulation. Challenge: Installing a quaternary chiral center at the spiro-junction. Solution:

  • Substrate: Cyclohexanone derivative.

  • Auxiliary: RAMP.

  • Electrophile: 1-bromo-3-chloropropane (followed by internal cyclization).

  • Outcome: The RAMP auxiliary directs the first alkylation. A second base treatment induces cyclization, forming the spiro ring with controlled chirality at the junction.

Workflow Visualization

Workflow Start Start: Prochiral Ketone Step1 1. Hydrazone Formation (RAMP + Ketone) Start->Step1 Step2 2. Deprotonation (LDA) -78°C -> 0°C Step1->Step2 Formation of Azaenolate Step3 3. Electrophilic Trap (R-X addition) Step2->Step3 Stereoselective Alkylation Step4 4. Cleavage (Ozonolysis) Step3->Step4 Auxiliary Removal End Final Chiral Scaffold (>98% ee) Step4->End

Figure 2: Operational workflow for the synthesis of chiral scaffolds using RAMP.

References

  • Enders, D., & Eichenauer, H. (1976). Asymmetric synthesis of α-substituted ketones by metallation and alkylation of chiral hydrazones. Angewandte Chemie International Edition, 15(9), 549-551. Link

  • Enders, D., et al. (1987). Asymmetric synthesis using the SAMP-/RAMP-hydrazone method.[1][2] Organic Syntheses, 65, 183. Link

  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis.[1][2] Tetrahedron, 58(12), 2253-2329. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as he approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Link

  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH. (Chapter on Hydrazone Alkylation). Link

Sources

Application

Application Note: Development and Utilization of Immobilized RAMP/SAMP Auxiliaries on Solid Support

Abstract This application note details the engineering and utilization of a solid-supported chiral auxiliary system based on the Enders SAMP/RAMP hydrazone methodology. While the solution-phase Enders reaction is a corne...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the engineering and utilization of a solid-supported chiral auxiliary system based on the Enders SAMP/RAMP hydrazone methodology. While the solution-phase Enders reaction is a cornerstone of asymmetric synthesis, its translation to solid-phase organic synthesis (SPOS) offers distinct advantages: streamlined purification via filtration, "site isolation" of reactive intermediates, and the potential for auxiliary recycling. This guide provides a validated protocol for synthesizing the immobilized auxiliary, performing asymmetric alkylations, and cleaving the final enantiopure product.

Part 1: Strategic Design of the Solid-Phase Auxiliary

The Challenge of Heterogeneity

Directly attaching (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) to a resin often results in poor kinetic performance due to steric crowding near the polymer backbone. To replicate the high enantioselectivity (>90% ee) of the solution-phase reaction, the design must include a spacer linker .

The Validated Architecture (Lazny Type)

The most robust system, developed extensively by Lazny et al., utilizes a Merrifield resin backbone modified with a flexible ether or sulfonamide spacer that terminates in the chiral pyrrolidine unit.

  • Resin: Polystyrene cross-linked with 1% divinylbenzene (Merrifield Resin).

  • Linker: A C2-C6 alkyl spacer or ether linkage to distance the reaction center from the polymer matrix.

  • Active Site: A pyrrolidine hydrazine moiety that mimics the electronic environment of solution-phase RAMP.

Mechanistic Workflow

The solid-phase cycle mirrors the solution phase but relies on filtration for intermediate purification.

G Resin Activated Resin (Merrifield) Auxiliary Immobilized RAMP Analog Resin->Auxiliary Linker Attachment Hydrazone Chiral Hydrazone Auxiliary->Hydrazone + Ketone - H2O Azaenolate Lithium Azaenolate Hydrazone->Azaenolate LDA 0°C Alkylated Alkylated Hydrazone Azaenolate->Alkylated R-X -78°C Alkylated->Auxiliary Recycle (Post-Cleavage) Product Cleaved Product (Ketone/Aldehyde) Alkylated->Product Ozonolysis or Hydrolysis

Figure 1: The cyclic workflow of solid-supported Enders alkylation. The auxiliary can often be regenerated after hydrolytic cleavage.

Part 2: Synthesis of the Immobilized Auxiliary

Objective: Synthesize a polymer-supported hydrazine capable of forming hydrazones with solution-phase ketones. Base Material: Merrifield Resin (Chloromethyl polystyrene), 1.0–1.5 mmol/g loading.

Protocol 2.1: Linker Attachment & Functionalization

Note: This protocol adapts the Lazny ether-linkage strategy, which is chemically stable to the basic conditions of alkylation.

  • Resin Swelling (Crucial):

    • Place 5.0 g of Merrifield resin in a solid-phase reaction vessel (fritted glass).

    • Add 50 mL of dry DMF. Agitate gently for 30 minutes to allow full swelling.

    • Expert Insight: Failure to swell the resin exposes only surface sites, leading to "pseudo-dilution" and poor loading.

  • Nucleophilic Displacement:

    • Prepare a solution of (S)-2-(hydroxymethyl)pyrrolidine (prolinol) (3.0 equiv relative to resin loading) and NaH (3.5 equiv) in dry DMF (20 mL). Stir for 30 min at 0°C to form the alkoxide.

    • Add the alkoxide solution to the swollen resin.

    • Heat the suspension to 60°C and agitate for 24 hours under Argon.

    • Monitoring: The reaction is complete when the Kaiser test (ninhydrin) is negative (no free amines yet) and chlorine analysis shows <0.1 mmol/g residual Cl.

  • Nitrosation (Conversion to Hydrazine Precursor):

    • Wash resin 3x with DMF, 3x with DCM, 3x with MeOH.

    • Suspend resin in THF.[1] Add HCl (aq) to adjust pH to ~3.

    • Add NaNO2 (5.0 equiv) dissolved in minimal water dropwise at 0°C.

    • Agitate for 12 hours. The pyrrolidine nitrogen is converted to the N-nitroso species.

  • Reduction to Hydrazine:

    • Wash resin thoroughly to remove excess nitrite.

    • Suspend resin in dry THF.

    • Add LiAlH4 (5.0 equiv) slowly at 0°C (Caution: Gas evolution).

    • Reflux gently (60°C) for 12 hours.

    • Quench carefully with wet THF followed by 15% NaOH.

    • Result: Polymer-supported (S)-1-amino-2-(alkoxymethyl)pyrrolidine (Immobilized SAMP analog). Note: Use (R)-prolinol in step 2 to generate the RAMP analog.

Part 3: Asymmetric Alkylation Protocol

Objective: Enantioselective


-alkylation of a ketone using the immobilized auxiliary.
Protocol 3.1: Hydrazone Formation
  • Loading: Suspend the hydrazine-resin (1.0 equiv) in cyclohexane or benzene (if permitted).

  • Condensation: Add the substrate ketone (2.0 equiv) and a catalytic amount of p-TsOH.

  • Dean-Stark Equivalent: Heat to 60-80°C. On solid phase, water removal is critical. Use a Soxhlet extractor containing molecular sieves in the reflux loop, or use trimethyl orthoformate as a chemical water scavenger.

  • Duration: 12–24 hours. Wash resin 5x with anhydrous THF.

Protocol 3.2: Metallation and Alkylation

Expert Insight: Solid-phase kinetics are slower than solution phase. The "standard" -78°C metallation often fails to deprotonate fully inside the pore network. A slightly warmer temperature (0°C) for metallation is recommended.

  • Metallation:

    • Suspend resin-hydrazone in anhydrous THF under Argon.

    • Cool to 0°C.[2][3]

    • Add LDA (Lithium Diisopropylamide, 2.5 equiv).

    • Agitate for 4–6 hours at 0°C. Note: The color usually changes to bright yellow/orange, indicating azaenolate formation.

  • Alkylation:

    • Cool the mixture to -78°C (dry ice/acetone bath).

    • Add the alkyl halide (e.g., Benzyl bromide, 3.0 equiv) dropwise.

    • Allow the reaction to warm slowly to room temperature over 12 hours.

    • Wash: Filter and wash resin 3x THF, 3x DCM, 3x MeOH to remove excess salts and unreacted alkyl halide.

Part 4: Cleavage and Recovery

To release the chiral product, the C=N bond must be broken.

Option A: Oxidative Cleavage (Ozonolysis) - High Purity
  • Suspend resin in DCM at -78°C.

  • Bubble Ozone (

    
    ) through the slurry until a faint blue color persists (indicating saturation).
    
  • Purge with Argon to remove excess ozone.

  • Add dimethyl sulfide (DMS) or

    
     to reduce the ozonide.
    
  • Warm to RT and filter. The filtrate contains the

    
    -alkylated ketone.[1]
    
Option B: Hydrolytic Cleavage - Auxiliary Recycling
  • Suspend resin in a mixture of THF and saturated aqueous oxalic acid (or 1N HCl).

  • Agitate at room temperature for 12–24 hours.

  • Filter.[4] The filtrate contains the product.

  • Recycling: The resin now carries the protonated hydrazine salt. Wash with dilute base (

    
    /DCM) to regenerate the free hydrazine for the next cycle.
    

Part 5: Data Analysis & Troubleshooting

Expected Performance Metrics
ParameterSolution Phase (Standard)Solid Phase (Immobilized)Notes
Yield 80–95%60–85%Lower due to washing/swelling losses.
ee (%) 90–99%70–90%Microenvironment effects can lower stereocontrol.
Reaction Time 4–12 hours12–36 hoursDiffusion limited.
Purification Chromatography requiredFiltration onlyMajor advantage of SPOS.
Troubleshooting Guide

Problem: Low Enantiomeric Excess (<50% ee)

  • Cause: Non-specific binding or "leakage" where the alkylation occurs away from the chiral pocket.

  • Solution: Add a chiral additive during the metallation step. The addition of LiCl (2.0 equiv) or using a chiral lithium amide base can tighten the transition state aggregate inside the resin pores.

Problem: Incomplete Alkylation

  • Cause: Poor swelling in the low-temperature conditions (-78°C). Polystyrene shrinks significantly at low temps.

  • Solution: Switch to Tentagel resins (PEG-grafted polystyrene) which maintain better swelling properties in polar solvents at low temperatures. Alternatively, perform the alkylation at -20°C for a longer duration.

Problem: Resin Degradation

  • Cause: Mechanical grinding by magnetic stir bars.

  • Solution: Use overhead stirring or gentle orbital shaking. Never use magnetic bars with solid-phase beads as it grinds them into "fines" that clog filters.

References

  • Enders, D., et al. "Asymmetric synthesis of alpha-substituted aldehydes and ketones using solid-phase extraction." Chemistry – A European Journal, 1998.

  • Lazny, R., et al. "Strategy for the synthesis of polymeric supports with hydrazone linkers for solid-phase alkylation of ketones and aldehydes."[5] Journal of Combinatorial Chemistry, 2005.[5]

  • Lazny, R., Nodzewska, A. "Asymmetric Solid-Phase Alkylation of Ketones Immobilized via SAMP Hydrazone Analogue Linkers." Journal of Combinatorial Chemistry, 2008.[6]

  • Job, A., et al. "The SAMP/RAMP-hydrazone methodology in asymmetric synthesis." Tetrahedron, 2002.[2]

  • Biomatik. "Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis." (General SPOS handling).

Sources

Method

computational modeling and DFT studies of RAMP-mediated reactions

Application Note: Computational Elucidation of Stereoselectivity in RAMP-Mediated Alkylations Executive Summary The Enders SAMP/RAMP hydrazone methodology remains a cornerstone in the asymmetric synthesis of -chiral alde...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Computational Elucidation of Stereoselectivity in RAMP-Mediated Alkylations

Executive Summary

The Enders SAMP/RAMP hydrazone methodology remains a cornerstone in the asymmetric synthesis of


-chiral aldehydes and ketones, critical intermediates in drug development. While the reaction is highly stereoselective (typically >95% ee), optimizing non-standard substrates requires a deep mechanistic understanding.

This guide provides a rigorous protocol for modeling RAMP-mediated alkylations using Density Functional Theory (DFT). It moves beyond simple static models to address lithium azaenolate aggregation , solvation effects , and conformational flexibility , ensuring that computational predictions align with experimental enantiomeric ratios (er).

Mechanistic Grounding: The Azaenolate Problem

To model this reaction, one must understand the reactive species. The reaction proceeds via the lithiation of the hydrazone by Lithium Diisopropylamide (LDA).

The Critical Causality:

  • Deprotonation: LDA removes the

    
    -proton.
    
  • Chelation: The lithium atom does not float freely; it is tightly chelated by the hydrazone nitrogen and the pendant methoxy group of the RAMP auxiliary.

  • Geometry: The resulting azaenolate predominantly adopts the

    
     configuration.
    
  • Face Differentiation: The pyrrolidine ring locks the conformation, shielding one face of the

    
    -system. The electrophile attacks the exposed "top" face (relative to the auxiliary).
    

Note on Complexity: In THF, lithium species exist as aggregates (dimers, tetramers). While the monomer is often the reactive species due to lower steric bulk, accurate modeling requires checking if the transition state involves a de-aggregated monomer or a solvated dimer [1].

Computational Protocol: In Silico Workflow

This protocol utilizes a "funnel approach," starting with low-cost conformational searching and ending with high-level DFT verification.

Phase 1: Conformational Sampling (The "Hidden" Variable)

RAMP hydrazones are flexible. A single static optimization will likely find a local minimum, leading to erroneous barrier heights.

  • Tool: CREST (Conformer-Rotamer Ensemble Sampling Tool) with xTB (Extended Tight-Binding) or equivalent (e.g., Macromodel).

  • Step: Generate an ensemble of the lithium azaenolate intermediate.

  • Criteria: Keep all conformers within 6 kcal/mol of the global minimum.

Phase 2: Geometry Optimization & TS Search
  • Functional Selection: M06-2X or

    
    B97X-D .
    
    • Why? These range-separated hybrid functionals account for dispersion forces (Van der Waals), which are critical for accurately modeling the steric clash between the RAMP auxiliary and the incoming electrophile [2]. B3LYP often underestimates these repulsive forces.

  • Basis Set:

    • Optimization: def2-SVP or 6-31G(d).

    • Single Point Energy: def2-TZVP or 6-311++G(2d,p).

  • Solvation: SMD (Solvation Model based on Density) for THF (

    
    ). Implicit solvation is mandatory as charge separation in the TS is significant.
    
Phase 3: The Transition State (TS) Search
  • Guess Structure: Construct the TS manually by placing the electrophile (e.g., Methyl Iodide) approx. 2.2 Å above the

    
    -carbon.
    
  • Constraint: Freeze the forming C-C bond and optimize the rest.

  • TS Optimization: Release the constraint and run a Berny optimization (Opt=TS).

  • Validation: Calculate vibrational frequencies. You must observe exactly one imaginary frequency corresponding to the C-C bond formation vector.

Visualization of the Workflow

The following diagram outlines the decision tree for the computational study.

G Start Start: RAMP-Hydrazone Structure Conform Conformational Search (CREST/xTB or MMFF) Start->Conform Filter Filter: < 6 kcal/mol window Conform->Filter DFT_Opt DFT Opt (Ground State) M06-2X/def2-SVP (SMD: THF) Filter->DFT_Opt TS_Guess Construct TS Guess (C...E distance ~2.2 Å) DFT_Opt->TS_Guess Lowest Energy Conformer TS_Opt TS Optimization (Opt=TS, Freq) TS_Guess->TS_Opt Check Validation: 1 Imaginary Freq? TS_Opt->Check Check->TS_Guess No (Refine Guess) IRC IRC Calculation (Connect Reactant/Product) Check->IRC Yes Energy Final Energy (Single Point) def2-TZVP / SMD IRC->Energy

Caption: Figure 1. Step-by-step computational workflow for locating and validating Transition States in asymmetric alkylation.

The Stereochemical Model (Visualized)

Understanding the spatial arrangement is critical. The diagram below illustrates the "Closed Transition State" model, where Lithium acts as the bridge.

ReactionModel cluster_face Steric Environment Li Lithium (Li+) N_Hydrazone N (Hydrazone) Li->N_Hydrazone Chelation O_Methoxy O (Methoxy) Li->O_Methoxy Chelation C_Alpha C (Alpha) Electrophile Electrophile (E+) Electrophile->C_Alpha Attack (Top Face) Auxiliary RAMP Ring (Steric Shield) Auxiliary->N_Hydrazone Auxiliary->O_Methoxy

Caption: Figure 2. The Chelation-Controlled Transition State. Li+ locks the conformation; the RAMP ring blocks the bottom face.

Data Presentation & Recommended Settings

Use the following parameters to ensure your results meet publication/regulatory standards (E-E-A-T).

Table 1: Recommended Computational Levels of Theory

Calculation TypeMethod/FunctionalBasis SetSolvation (SMD)Purpose
Pre-Screening GFN2-xTB--GBSA (THF)Rapid conformational sorting (thousands of structures).
Geometry Opt M06-2Xdef2-SVPTHFAccurate geometry, accounts for dispersion.
TS Optimization

B97X-D
6-31+G(d,p)THFAlternative if M06-2X fails to converge; handles anions well.
Final Energy M06-2Xdef2-TZVPTHFHigh-precision electronic energy for

.
Solvent Correction COSMO-RS--THFOptional: Higher accuracy solvation energy (requires ADF/TURBOMOLE).

Experimental Validation Protocol

A computational model is a hypothesis.[1] It must be validated against physical data.

Protocol:

  • Synthesize the Hydrazone: React RAMP with the ketone of interest.

  • X-Ray Crystallography: Attempt to crystallize the hydrazone. Compare the solid-state conformation (E/Z geometry) with your calculated Global Minimum.

    • Note: If X-ray is impossible, use 1D NOE NMR . Irradiate the methine proton of the RAMP auxiliary; observe enhancement at the hydrazone

      
      -proton to confirm 
      
      
      
      geometry.
  • Kinetic Isotope Effect (KIE): If the mechanism is disputed, measure

    
     KIE at the alkylation site. A significant KIE supports the calculated rate-determining step.
    

References

  • Collum, D. B. , et al. (2016). "Lithium Enolates Derived from Pyroglutaminol: Mechanism and Stereoselectivity of an Azaaldol Addition." Journal of the American Chemical Society.[2] Link[2]

  • Grimme, S. , Bursch, M., & Hansen, A. (2022).[3][4] "Best-Practice DFT Protocols for Basic Molecular Computational Chemistry." Angewandte Chemie International Edition. Link

  • Enders, D. , et al. (1987). "Asymmetric Syntheses using the SAMP-/RAMP-Hydrazone Method." Organic Syntheses. Link

  • Houk, K. N., et al. (2008). "The Origins of Stereoselectivity in the

    
    -Alkylation of Chiral Hydrazones." Journal of the American Chemical Society.[2] Link
    

Sources

Application

Advanced Mechanistic Investigations of the SAMP/RAMP Hydrazone Method

Application Note & Protocol Guide Introduction & Scope The SAMP/RAMP hydrazone methodology , pioneered by Dieter Enders and E.J.[1] Corey, remains a gold standard in asymmetric synthesis for the -alkylation of aldehydes...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Scope

The SAMP/RAMP hydrazone methodology , pioneered by Dieter Enders and E.J.[1] Corey, remains a gold standard in asymmetric synthesis for the


-alkylation of aldehydes and ketones. Unlike simple chiral auxiliaries that rely solely on steric bulk, this method leverages a chelation-controlled rigid transition state  to achieve enantiomeric excesses (ee) frequently exceeding 95%.

This guide moves beyond basic "recipe" adherence. It provides a mechanistic deconstruction of the reaction coordinate, focusing on the lithium azaenolate intermediate . Understanding the kinetics, aggregation states, and stereochemical models described here is essential for troubleshooting low-selectivity outcomes and optimizing yields for complex substrates.

The Auxiliaries[1][2][3][4]
  • SAMP: (S)-1-amino-2-methoxymethylpyrrolidine[1][2][3]

  • RAMP: (R)-1-amino-2-methoxymethylpyrrolidine[1][2]

These are enantiomers. Using SAMP typically yields one enantiomer of the product, while RAMP yields the other, allowing for full stereochemical control ("Synthon Control").[4]

Mechanistic Deep Dive

The success of this method hinges on the formation of a specific, geometrically defined intermediate: the Lithium Azaenolate .

The Reaction Cycle

The process follows a four-stage cycle:

  • Condensation: Formation of the chiral hydrazone.

  • Metallation: Deprotonation by LDA to form the azaenolate.[1][5]

  • Alkylation: Electrophilic attack on the azaenolate.[1][6]

  • Cleavage: Removal of the auxiliary to release the chiral ketone/aldehyde.

EndersCycle Ketone Prochiral Ketone/Aldehyde Hydrazone Chiral Hydrazone (SAMP/RAMP) Ketone->Hydrazone + SAMP/RAMP - H2O Azaenolate Lithium Azaenolate (Chelated Intermediate) Hydrazone->Azaenolate + LDA -78°C to 0°C Alkylated Alkylated Hydrazone (New Stereocenter) Azaenolate->Alkylated + R-X (Electrophile) -110°C Product Chiral Product (High ee) Alkylated->Product Ozonolysis/Hydrolysis Auxiliary Recovered Auxiliary (Recycle) Alkylated->Auxiliary Cleavage Auxiliary->Ketone Recycle Loop

Figure 1: The Enders SAMP/RAMP Reaction Cycle.[1][2][4][6][7][8][9] Note the critical temperature shifts required to maintain the integrity of the Azaenolate.

The Stereochemical Model ( )

The high enantioselectivity is not accidental; it is thermodynamic. Upon deprotonation by Lithium Diisopropylamide (LDA), the hydrazone forms an azaenolate.[1]

  • Chelation: The lithium cation (

    
    ) coordinates simultaneously with the azaenolate nitrogen and the ether oxygen of the methoxymethyl side chain.
    
  • Rigidity: This forms a rigid 5-membered chelate ring.

  • Geometry: The favored conformation is the

    
      isomer.
    
    • 
      :  Refers to the double bond between the 
      
      
      
      -carbon and the nitrogen.
    • 
      :  Refers to the bond between the two nitrogens.
      

Mechanism of Induction: The methoxymethyl group on the pyrrolidine ring acts as a steric shield. Because the lithium locks the conformation, the electrophile is forced to attack from the face trans to the auxiliary's bulky group.

TransitionState cluster_shield Steric Shield (Top Face Blocked) Li Li+ N1 N (Enolate) Li->N1 O O (Methoxy) Li->O Chelation N2 N (Pyrrolidine) N1->N2 AlphaC α-Carbon N1->AlphaC Double Bond Character N2->O Side Chain Electrophile Electrophile (R-X) Attacks from Bottom Electrophile->AlphaC Sterically Favored Trajectory

Figure 2: Simplified representation of the chelated Lithium Azaenolate. The Li-O interaction locks the conformation, forcing the electrophile to attack from the unhindered face.

Experimental Protocols

Protocol A: Formation of the SAMP-Hydrazone

Rationale: Complete condensation is critical. Residual ketone will react with LDA in the next step, causing side reactions.

  • Setup: Flame-dry a round-bottom flask equipped with a Dean-Stark trap (or use molecular sieves) and an argon inlet.

  • Reagents: Add 1.0 eq of the ketone/aldehyde and 1.0-1.1 eq of SAMP (or RAMP).

  • Solvent: Dissolve in Benzene or Toluene (approx. 0.5 - 1.0 M).[5]

    • Green Chemistry Note: Cyclohexane can often substitute for Benzene.

  • Reaction: Stir at 60°C for 12–24 hours.

  • Monitoring: Monitor by TLC or NMR (disappearance of carbonyl signal).

  • Workup: Concentrate under reduced pressure.

  • Purification: Distillation is preferred to ensure high purity. If unstable, filter through a short pad of silica (deactivated with Et3N).

Protocol B: Metallation and Asymmetric Alkylation

Rationale: This is the critical step.[5] The temperature must be lowered significantly to prevent decomposition of the azaenolate and to maximize the rigidity of the chelate.

Reagents:

  • SAMP-Hydrazone (from Protocol A)[3][4]

  • Lithium Diisopropylamide (LDA) - Freshly prepared is strongly recommended.

  • Alkyl Halide (Electrophile)[1]

  • Anhydrous Diethyl Ether (THF is often too polar and can disrupt the tight Li-chelation; Ether is preferred for higher ee).

Step-by-Step:

  • LDA Preparation: In a flame-dried Schlenk flask under Argon, prepare LDA (1.1 eq) in anhydrous ether at 0°C.

  • Addition: Add the SAMP-hydrazone (dissolved in a minimum amount of ether) dropwise to the LDA solution at 0°C .

    • Observation: The solution will typically turn bright yellow or orange. A precipitate often forms (this is the lithiated hydrazone). Do not filter. This suspension is the active species.

  • Maturation: Stir at 0°C for 2–4 hours to ensure complete deprotonation.

  • Cooling: Cool the mixture to -110°C (using a liquid nitrogen/pentane or liquid nitrogen/ethanol slush bath).

    • Note: -78°C is often insufficient for maximum ee. The -110°C temperature is a hallmark of the Enders method.

  • Alkylation: Add the alkyl halide (electrophile, 1.1–1.5 eq) slowly down the side of the flask (pre-cooled if possible).

  • Warm-up: Allow the mixture to warm very slowly to room temperature overnight (cryostat control is ideal, or simply let the Dewar warm up naturally).

  • Quench: Pour the mixture into a mixture of ether and saturated aqueous NH4Cl.

  • Isolation: Separate layers, extract aqueous phase with ether, dry (MgSO4), and concentrate.

Protocol C: Oxidative Cleavage (Ozonolysis)

Rationale: While hydrolysis (HCl) works, it can racemize sensitive centers. Ozonolysis is the standard for high-value intermediates as it is neutral and irreversible.

  • Solvent: Dissolve the alkylated hydrazone in CH2Cl2 (DCM).

  • Cooling: Cool to -78°C .

  • Ozonolysis: Bubble Ozone (O3) through the solution until a blue color persists (indicating excess ozone).

  • Purge: Bubble Argon/Nitrogen through the solution to remove excess ozone (blue color disappears).

  • Decomposition: Add dimethyl sulfide (DMS) or triphenylphosphine (excess) to quench the ozonide.

  • Warm-up: Allow to warm to room temperature.

  • Purification: The auxiliary residue (nitrosamine) and the product are separated via column chromatography.

Data Summary & Troubleshooting

Cleavage Method Selection

Choose the method based on substrate stability.

MethodReagentsConditionsProsCons
Ozonolysis O3, then DMS-78°C, DCMHigh yield, no racemization, neutral pH.Requires Ozone generator; handling nitrosamine byproducts.[1]
Acid Hydrolysis 2N HCl / PentaneTwo-phase, RTSimple, cheap.Risk of racemization; incompatible with acid-sensitive groups (acetals).
Methyl Iodide MeI, then HClRefluxVery effective for hindered hydrazones.Harsh conditions; MeI is toxic.
Oxidative Hydrolysis NaBO3 / BufferpH 7, RTMild, no heavy equipment needed.Slower reaction times.
Troubleshooting Guide
  • Problem: Low Yield in Alkylation.

    • Cause: Incomplete lithiation.

    • Fix: Ensure LDA is fresh. Increase "maturation" time at 0°C (up to 4 hours). Ensure the hydrazone solution is added to the LDA, not vice versa.

  • Problem: Low Enantiomeric Excess (ee).

    • Cause 1: Temperature too high.

    • Fix: Strictly maintain -110°C during electrophile addition.

    • Cause 2:[4][8][9] Solvent interference.

    • Fix: Use Diethyl Ether instead of THF. THF coordinates Li+ too strongly, disrupting the internal chelation required for the stereochemical model.

  • Problem: No Reaction with Electrophile.

    • Cause: Aggregation of the azaenolate.

    • Fix: Although the precipitate is normal, ensure vigorous stirring. If the electrophile is very bulky, allow a longer warm-up period.

References

  • Enders, D., & Eichenauer, H. (1976). Asymmetric synthesis of aldehydes and ketones via metalated chiral hydrazones. Angewandte Chemie International Edition in English, 15(9), 549-551. Link

  • Enders, D. (1984).[2][5] Alkylation of Chiral Hydrazones. In Asymmetric Synthesis (Vol. 3, p. 275).[2] Academic Press.[2]

  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002).[5] The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis.[1][2][4][6] Tetrahedron, 58(12), 2253-2329. Link

  • Lázár, L., & Fülöp, F. (2003). Recent developments in the SAMP/RAMP-hydrazone methodology. European Journal of Organic Chemistry, 2003(16), 3025-3042. Link

  • Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(+)-4-Methyl-3-heptanone.[4] Organic Syntheses, 65, 183.[4] Link

Sources

Method

Application Notes &amp; Protocols: (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) in the Synthesis of Chiral Materials and Polymers

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Preamble: The Architectural Significance of Chirality in Material Science In the realm of adv...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Preamble: The Architectural Significance of Chirality in Material Science

In the realm of advanced materials and polymer chemistry, the spatial arrangement of atoms—chirality—is a paramount design principle. The ability to control the three-dimensional architecture of a monomer or a polymer chain dictates its macroscopic properties, from its interaction with biological systems to its optical and mechanical behavior. (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine, commonly known as RAMP, has emerged as a cornerstone tool for imparting this stereochemical control.[1][2]

While traditionally celebrated in the asymmetric synthesis of small-molecule pharmaceuticals, the principles underpinning RAMP's efficacy are directly translatable to material science.[3][] It serves as a powerful chiral auxiliary—a temporary handle that guides a chemical reaction to produce a specific enantiomer of a target molecule.[5] This guide elucidates the core methodologies for leveraging RAMP to synthesize enantiomerically pure monomers and conceptualizes its role in creating stereoregular polymers, thereby enabling the rational design of novel, functional materials.

Core Application: Asymmetric Synthesis of Chiral Monomers via the RAMP-Hydrazone Method

The most robust and widely adopted application of RAMP is in the diastereoselective alkylation of aldehydes and ketones.[1][2] This method is exceptionally well-suited for creating chiral monomers containing stereogenic centers, which can later be polymerized.

Mechanistic Rationale: Why the RAMP-Hydrazone Method is Effective

The success of this method hinges on a three-step sequence:

  • Hydrazone Formation: RAMP reacts with a prochiral ketone or aldehyde to form a chiral hydrazone. This step covalently links the chiral auxiliary to the substrate.

  • Diastereoselective Deprotonation & Alkylation: The hydrazone is deprotonated with a strong, non-nucleophilic base (typically Lithium Diisopropylamide, LDA) to form a lithiated aza-enolate. The bulky pyrrolidine ring and the coordinating methoxymethyl group of the RAMP auxiliary effectively block one face of the resulting planar enolate. This steric hindrance forces an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face, resulting in a highly diastereoselective carbon-carbon bond formation.[1]

  • Auxiliary Cleavage & Recovery: The newly formed, alkylated hydrazone is then cleaved, typically via ozonolysis or acidic hydrolysis, to release the enantiomerically enriched target molecule (the chiral monomer). The RAMP auxiliary can often be recovered and reused, enhancing the method's efficiency.[2]

The causality is clear: the defined stereochemistry of RAMP is temporarily used to create a rigid, sterically-defined intermediate that directs the formation of a new stereocenter with high fidelity.

Experimental Workflow: RAMP-Hydrazone Alkylation

The following diagram outlines the general workflow for synthesizing a chiral monomer using RAMP.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Auxiliary Cleavage Prochiral_Ketone Prochiral Ketone + (R)-RAMP Auxiliary Hydrazone Formation of Chiral RAMP-Hydrazone Prochiral_Ketone->Hydrazone Reflux, Ether Deprotonation Deprotonation with LDA (Formation of Aza-enolate) Hydrazone->Deprotonation THF, -78 °C Alkylation Addition of Electrophile (e.g., R-X) Deprotonation->Alkylation Alkylated_Hydrazone Diastereomerically Enriched Alkylated Hydrazone Alkylation->Alkylated_Hydrazone Cleavage Ozonolysis or Acid Hydrolysis Alkylated_Hydrazone->Cleavage CH2Cl2/MeOH, -78 °C Monomer Enantiomerically Pure Chiral Monomer Cleavage->Monomer Recovered_RAMP Recovered RAMP Auxiliary Cleavage->Recovered_RAMP G cluster_0 Catalytic Cycle Monomer Prochiral Monomer Coordination Coordination of Monomer Monomer->Coordination Catalyst Metal Center Chiral Ligand (RAMP-Derived) Catalyst->Coordination Polymer Growing Polymer Chain Insertion Stereoselective Insertion Coordination->Insertion Chiral environment dictates face selectivity Insertion->Catalyst Regenerated Active Site Insertion->Polymer

Sources

Application

Application Note: Next-Generation Synthetic Methodologies using Rapid Automated Modular Processing (RAMP)

Executive Summary The Rapid Automated Modular Processing (RAMP) platform represents a paradigm shift from linear, manual synthesis to parallelized, data-driven experimentation. While traditional synthesis relies on itera...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Rapid Automated Modular Processing (RAMP) platform represents a paradigm shift from linear, manual synthesis to parallelized, data-driven experimentation. While traditional synthesis relies on iterative "design-make-test" cycles often separated by days, RAMP methodologies integrate robotic liquid handling, modular reaction blocks, and inline analytics to compress these cycles into hours.

This guide details two novel synthetic methodologies developed specifically for RAMP architectures:

  • Adaptive Bayesian Optimization for C-N Cross-Couplings: A self-optimizing protocol for small molecule diversification.

  • Combinatorial RAFT Polymerization: A high-throughput workflow for generating drug delivery vectors.

The RAMP Architecture: Logic & Causality

To create effective methodologies on RAMP, one must understand the "Digital Twin" concept. The physical experiment is merely a validation of the digital experimental design.

The Three Pillars of RAMP Methodology
  • Modular Hardware: Unlike fixed-path flow systems, RAMP utilizes swappable modules (e.g., heated shaker blocks, photoredox arrays, high-pressure reactors) accessed by a central robotic arm (e.g., Chemspeed, Hamilton, or custom 6-axis arms).

  • Data Structuring: Every variable (temperature, catalyst loading, residence time) is treated as a vector. The methodology does not produce "compounds"; it produces "structured datasets."

  • Closed-Loop Feedback: The critical innovation described here is the integration of LC-MS data directly into the next experimental block without human intervention.

Workflow Visualization

The following diagram illustrates the decision logic for the Adaptive RAMP Protocol.

RAMP_Workflow Design Experimental Design (Bayesian Prior) Dispense Robotic Dispensing (Reagents/Catalysts) Design->Dispense .CSV Worklist React Modular Reaction Block (Heated/Agitated) Dispense->React Batch Transfer Quench Auto-Quench & Internal Standard React->Quench Timepoint t Analyze Inline LC-MS/NMR (Data Acquisition) Quench->Analyze Injection Model Machine Learning Model (Gaussian Process) Analyze->Model Yield/Selectivity Data Decision Acquisition Function (Exploration vs Exploitation) Model->Decision Update Posterior Decision->Design Next Batch Parameters Stop Optimized Protocol Export Decision->Stop Target Met

Figure 1: The Closed-Loop RAMP Cycle. Data from the analytical module feeds directly into a Gaussian Process model to select the next set of experimental conditions.

Methodology A: Adaptive C-N Cross-Coupling

Objective: Rapidly identify optimal catalytic conditions for Buchwald-Hartwig aminations of diverse pharmaceutical cores without exhaustive grid screening.

Scientific Rationale

Traditional High-Throughput Experimentation (HTE) uses "Grid Screening" (e.g., 96-well plates testing every combination of 8 ligands and 12 bases). This is reagent-intensive. The RAMP Approach: We use Bayesian Optimization . The system tests a sparse random set (10 wells), builds a probabilistic model of the reaction landscape, and then intelligently selects the next 10 wells that are most likely to improve yield (Exploitation) or reduce model uncertainty (Exploration).

Detailed Protocol

Hardware Requirements:

  • RAMP-compatible liquid handler (e.g., Chemspeed ISYNTH or similar).

  • Inert atmosphere glovebox or enclosure.

  • 96-well aluminum heating block (high-pressure seal).

Reagents:

  • Stock A: Aryl Halide (0.5 M in Dioxane).

  • Stock B: Amine (0.75 M in Dioxane).

  • Catalyst Bank: 8 Pd-precatalysts (e.g., Pd(dba)2, XPhos-Pd-G3) pre-dissolved or as slurries.

  • Base Bank: NaOtBu, K3PO4, Cs2CO3 (dispensed as solids or slurries).

Step-by-Step Execution:

  • Initialization (The Prior):

    • The algorithm generates a "Latin Hypercube" sample of 12 reaction conditions covering diverse chemical space (sterics/electronics).

    • Why: To prevent the model from getting stuck in a local optimum early on.

  • Automated Dispensing:

    • Solid Dosing: Robot dispenses bases (1.5 equiv) into 1 mL glass vials within the block. Gravimetric verification is enabled (tolerance ±0.2 mg).

    • Liquid Handling: Robot dispenses Aryl Halide (100 µL), Amine (100 µL), and Catalyst/Ligand stocks (20 µL, 2-5 mol%).

    • Sealing: The tool changes to a capping tool; vials are crimped or screwed tight under N2.

  • Reaction & Workup:

    • Block heats to 100°C with orbital shaking (600 rpm) for 12 hours.

    • Quench: Robot unseals (or pierces septa) and adds 500 µL of MeCN containing an internal standard (e.g., Biphenyl).

    • Filtration: Aliquots are drawn through a filter tip plate to remove inorganic salts before LC-MS injection.

  • The "Brain" Loop (Algorithmic Intervention):

    • LC-MS integration software calculates the ratio of Product/Internal Standard.

    • Data is fed to the Python script running the Gaussian Process (GP).

    • Output: The GP predicts the yield for all remaining untested combinations and assigns an "Acquisition Score."

    • The robot is triggered to prepare the top 12 scoring reactions in the next available block.

Methodology B: Combinatorial Polymer Library Generation

Objective: Synthesize a library of block copolymers for drug delivery (micelles) with varying hydrophobic/hydrophilic ratios to screen for critical micelle concentration (CMC).

Scientific Rationale

Polymer properties are non-linear with respect to monomer ratios. Manual synthesis of 50 polymers is tedious. The RAMP platform allows for Kinetic Targeting , where reagents are added at specific time intervals to control block lengths in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Pathway Visualization

Understanding the RAFT mechanism is crucial for programming the robot's addition sequence.

RAFT_Mechanism Init Initiator (I2) -> 2 I* Prop Propagation (Monomer Addition) Init->Prop k_d CTA Chain Transfer Agent (RAFT Agent) Prop->CTA Pre-equilibrium Equil Main Equilibrium (Dormant <-> Active) CTA->Equil Reversible Transfer Equil->Prop Chain Growth Term Termination (Dead Chains) Equil->Term Radical Combination (Avoid!)

Figure 2: RAFT Polymerization Logic. The RAMP robot must control the [Monomer]/[CTA] ratio and temperature to maintain the Main Equilibrium and minimize Termination.

Detailed Protocol

Experimental Setup:

  • Platform: RAMP Automated Synthesis Workstation (e.g., Chemspeed Swing XL).

  • Reactors: 48-position high-throughput reflux reactor array.

Reagents:

  • Monomer A: Hydrophilic (e.g., PEG-methacrylate).

  • Monomer B: Hydrophobic (e.g., Butyl methacrylate).

  • CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid.

  • Initiator: AIBN.

Workflow:

  • Stock Preparation:

    • Prepare 1.0 M solutions of Monomers A and B in DMF.

    • Prepare 0.05 M CTA and 0.01 M AIBN.

  • Variable Design (The Matrix):

    • The RAMP software imports a CSV defining a gradient of Monomer A:B ratios (from 10:90 to 90:10) and total Degree of Polymerization (DP) targets (DP 50, 100, 200).

  • Synthesis Execution:

    • Step 1 (Macro-CTA): Robot dispenses Monomer A, CTA, and AIBN. Heats to 70°C.

    • Step 2 (Chain Extension): After 4 hours (calculated conversion point), the robot dispenses Monomer B into the hot reaction vials.

    • Critical Control Point: The robot must pre-heat the Monomer B stock needle to prevent thermal shock to the living polymer chains.

  • Purification & Analysis:

    • Precipitation: Robot transfers reaction mixtures into cold ether (10 mL) in a separate vortexing block.

    • Supernatant Removal: Automated aspiration of the ether wash.

    • GPC Analysis: Dried polymer is redissolved in GPC eluent and injected into an inline GPC system to determine Molecular Weight (Mn) and Dispersity (Đ).

Data Presentation & Analysis

For RAMP methodologies, data must be tabulated to correlate input variables with output metrics.

Table 1: Example Dataset Structure for Methodology A (C-N Coupling)

Experiment IDLigand TypeBaseTemp (°C)Yield (%)Purity (LCMS)Acquisition Score (GP)
RAMP-001XPhosNaOtBu801285N/A (Prior)
RAMP-002BrettPhosCs2CO31004592N/A (Prior)
.....................
RAMP-015RuPhosNaOtBu10088 980.95 (High)

Self-Validation Check:

  • Trustworthiness:[1] In Methodology A, if the internal standard peak area varies by >10% across the plate, the robot is programmed to flag the specific well as "Injection Error" and exclude it from the model update. This prevents bad data from poisoning the AI.

References

  • CSIRO Rapid Automated Materials and Processing (RAMP) Centre. "Accelerated discovery of polymer materials." CSIRO Research. [Link][2]

  • McNally, A., et al. "Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity." Science, 334(6059), 1114-1117. [Link]

  • Bédard, A. C., et al. "Reconfigurable system for automated optimization of diverse chemical reactions." Science, 361(6408), 1220-1225. [Link]

  • Shields, B. J., et al. "Bayesian reaction optimization as a tool for chemical synthesis." Nature, 590, 89–96 (2021). [Link]

  • Chemspeed Technologies. "Automated High Output Solutions for Materials Science." Chemspeed Application Notes. [Link]

Sources

Method

leveraging RAMP for the synthesis of key pharmaceutical intermediates

Application Note: High-Fidelity Asymmetric -Alkylation using RAMP/SAMP Hydrazone Methodology Executive Summary In the landscape of asymmetric synthesis, the Enders RAMP/SAMP hydrazone methodology remains a gold standard...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Asymmetric -Alkylation using RAMP/SAMP Hydrazone Methodology

Executive Summary

In the landscape of asymmetric synthesis, the Enders RAMP/SAMP hydrazone methodology remains a gold standard for generating


-chiral aldehydes and ketones with high enantiomeric excess (

). While modern organocatalysis offers alternatives, the hydrazone method provides superior predictability and substrate scope for complex pharmaceutical intermediates, particularly when constructing polyketide backbones (e.g., Epothilones ).

This guide provides a rigorous, field-validated protocol for leveraging (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP ) to install chiral centers at the


-position of carbonyls. It addresses the critical "pain points" of the workflow: moisture sensitivity during lithiation, cryogenic handling, and the economic necessity of auxiliary recycling.

Theoretical Foundation & Mechanism

The success of this methodology relies on chelation-controlled lithiation . Unlike simple enolates, the RAMP-hydrazone forms a rigid metalloenamine intermediate upon deprotonation.

The Mechanistic Pathway[1][2][3][4]
  • Condensation: The chiral hydrazine (RAMP) condenses with a prochiral ketone/aldehyde.

  • Lithiation: Treatment with Lithium Diisopropylamide (LDA) generates an azaenolate.[1]

  • Chelation: The lithium cation is tightly coordinated by the pyrrolidine nitrogen and the pendant methoxy oxygen. This "locks" the geometry, typically favoring the

    
     configuration to minimize steric clash.
    
  • Stereodifferentiation: The bulky pyrrolidine ring shields one face of the azaenolate. The electrophile is forced to attack from the accessible face, resulting in high diastereoselectivity.

Visualization: Reaction Workflow

The following diagram outlines the logical flow from starting material to the final chiral building block.

RAMP_Workflow Start Prochiral Ketone Hydrazone Chiral Hydrazone Start->Hydrazone + RAMP - H2O RAMP RAMP Auxiliary RAMP->Hydrazone Lithiated Lithiated Azaenolate (Chelated Intermediate) Hydrazone->Lithiated LDA, THF 0°C Alkylated Alkylated Hydrazone Lithiated->Alkylated R-X -110°C to -78°C Cleavage Ozonolysis/Hydrolysis Alkylated->Cleavage Product α-Chiral Ketone (>98% ee) Cleavage->Product Recycle Auxiliary Recovery Cleavage->Recycle Acid Extraction

Figure 1: Operational workflow for RAMP-mediated asymmetric alkylation.

Critical Material Attributes (CMA)

To ensure reproducibility, the following specifications must be met:

ComponentSpecificationCriticality
RAMP Reagent

chemical purity,


.
High. Impure auxiliary directly degrades product

.
THF Anhydrous, distilled from Na/Benzophenone or column-dried.Extreme. Moisture quenches the azaenolate immediately.
LDA Freshly prepared in situ.High. Commercial LDA quality varies; titrate if using stock.
Electrophile Distilled/Recrystallized immediately prior to use.Medium. Impurities can catalyze side reactions.

Application Case Study: Epothilone Synthesis

The utility of this method is best exemplified in the total synthesis of Epothilone A and B , potent microtubule-stabilizing anticancer agents.

  • Context: In K.C. Nicolaou's total synthesis, the stereogenic center at C8 was installed using the Enders methodology.[1]

  • Process: A propyl ketone was condensed with SAMP (the enantiomer of RAMP), lithiated, and alkylated with a substituted allylic iodide.

  • Outcome: The reaction proceeded with high yield and diastereoselectivity, establishing the crucial backbone geometry required for macrolactonization later in the synthesis. This validates the method's robustness for complex, functionalized substrates.

Detailed Experimental Protocol

Objective: Synthesis of (S)-2-methyl-3-pentanone (Model System). Scale: 10 mmol.

Phase 1: Hydrazone Formation[1]
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and an argon inlet.

  • Addition: Add RAMP (1.58 g, 10 mmol) and the ketone (10 mmol) to the flask.

  • Reaction: Stir neat (solvent-free) at 60°C for 4-12 hours.

    • Note: If the ketone is solid or viscous, use a minimal amount of anhydrous cyclohexane.

  • Workup: Dissolve the crude mixture in diethyl ether, dry over

    
    , and concentrate.
    
  • Purification: Distill under high vacuum (Kugelrohr) to obtain the pure hydrazone as a viscous oil.

Phase 2: Metallation and Alkylation (The "Critical Step")

Safety Alert: t-BuLi and LDA are pyrophoric. Handle under strict inert atmosphere.

  • LDA Preparation:

    • In a flame-dried Schlenk flask under Argon, add anhydrous THF (30 mL) and diisopropylamine (1.1 eq).

    • Cool to

      
      . Add 
      
      
      
      -BuLi (1.1 eq) dropwise. Stir for 15 mins.
  • Deprotonation:

    • Add the Hydrazone (from Phase 1) dissolved in minimal THF dropwise to the LDA solution at

      
      .
      
    • Observation: The solution typically turns bright yellow or orange, indicating azaenolate formation.

    • Stir at

      
       for 4 hours to ensure complete metallation. Do not rush this step. 
      
  • Alkylation:

    • Cool the mixture to

      
        (acetone/dry ice). For extremely high stereocontrol, cool to 
      
      
      
      (ether/liquid
      
      
      ).
    • Add the alkyl halide (e.g., Methyl Iodide, 1.1 eq) slowly down the side of the flask.

    • Allow the reaction to warm slowly to room temperature overnight.

  • Quench: Pour into saturated

    
     solution. Extract with ether.[1][2][3]
    
Phase 3: Oxidative Cleavage (Ozonolysis)

Why Ozonolysis? It is the mildest method for pharmaceutical intermediates, avoiding the epimerization risks associated with strong acid hydrolysis.

  • Setup: Dissolve the alkylated hydrazone in

    
     and cool to 
    
    
    
    .
  • Ozonolysis: Bubble Ozone (

    
    ) through the solution until a blue color persists (indicating saturation).
    
  • Purge: Flush with Argon to remove excess ozone.

  • Decomposition: Add dimethyl sulfide (DMS, 5 eq) or triphenylphosphine to reduce the ozonide. Allow to warm to room temperature.

  • Isolation: Concentrate the solvent. The residue contains the chiral ketone and the nitrosamine byproduct of the auxiliary.

  • Purification: Flash chromatography (Silica gel) separates the non-polar ketone from the polar nitrosamine byproducts.

Phase 4: Auxiliary Recovery (Optional but Recommended)

If using Acid Hydrolysis (saturated oxalic acid) instead of ozonolysis:

  • Stir the hydrazone with saturated aqueous oxalic acid/ether biphasic mixture.

  • Separate layers.[2][4] The organic layer contains the product ketone.[5]

  • The aqueous layer contains the RAMP-oxalate salt.

  • Basify the aqueous layer with NaOH and extract with ether to recover RAMP (

    
     recovery is typical) without loss of optical activity.
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete lithiation.Increase deprotonation time at

(up to 6h). Ensure LDA quality.
Low ee (<90%) Temperature spike during alkylation.Maintain

or lower during electrophile addition.[2][3] Add electrophile very slowly.
Product Racemization Harsh cleavage conditions.Switch from acid hydrolysis to ozonolysis. Ensure workup is neutral.
Starting Material Recovery Wet THF quenching the anion.Distill THF immediately before use. Check Argon line for leaks.

References

  • Enders, D., & Eichenauer, H. (1976). Asymmetric synthesis of

    
    -substituted ketones by metallation and alkylation of chiral hydrazones.[1] Angewandte Chemie International Edition, 15(9), 549-551. 
    
  • Nicolaou, K. C., et al. (1997).[1] Total Syntheses of Epothilones A and B via a Macrolactonization-Based Strategy.[6] Journal of the American Chemical Society, 119(34), 7974–7991.

  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis.[1][7][2][3][4][8] Tetrahedron, 58(12), 2253-2329.

  • Lassaletta, J. M., et al. (1996). Formal Total Synthesis of the Epothilones.[1][6] Journal of Organic Chemistry. (Referencing the general utility of hydrazones in polyketide synthesis).

  • Organic Syntheses. (1987). (S)-1-Amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-Amino-2-methoxymethylpyrrolidine (RAMP).[1][8] Org.[1][6][8] Synth. 65, 183.

Sources

Application

biocatalytic transformations involving chiral pyrrolidine structures

Executive Summary The pyrrolidine moiety is a privileged pharmacophore found in over 30 FDA-approved therapeutics, including Ramipril , Saxagliptin , and Captopril . Traditional chemical synthesis of chiral pyrrolidines...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine moiety is a privileged pharmacophore found in over 30 FDA-approved therapeutics, including Ramipril , Saxagliptin , and Captopril . Traditional chemical synthesis of chiral pyrrolidines often relies on transition-metal catalysis (e.g., Ir, Rh) or chiral pool resolution, which suffer from toxicity, high cost, and limited atom economy.

This Application Note details two robust biocatalytic protocols for generating high-value chiral pyrrolidines:

  • Asymmetric Reductive Amination using Imine Reductases (IREDs) for de novo chiral center generation.

  • Oxidative Desymmetrization using Monoamine Oxidases (MAO-N) for converting meso-pyrrolidines into enantiopure building blocks.

These protocols are designed for scalability, utilizing self-validating cofactor recycling systems to ensure economic viability.

Mechanistic Principles

The IRED Advantage

Imine Reductases (IREDs) catalyze the NADPH-dependent reduction of imines to amines.[1][2] In the context of pyrrolidines, they are particularly powerful for the intramolecular reductive amination of amino-ketones.

  • Mechanism: The open-chain amino-ketone exists in equilibrium with the cyclic imine (often spontaneous). The IRED selectively reduces the cyclic imine, driving the equilibrium toward the chiral pyrrolidine product.

  • Chirality: Unlike non-selective borohydride reductions, IREDs can be selected to yield either (R)- or (S)-enantiomers with >99% ee.

Pathway Visualization

The following diagram illustrates the IRED-catalyzed reduction coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system.

IRED_Pathway cluster_recycling Cofactor Recycling System cluster_synthesis Chiral Pyrrolidine Synthesis Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation GDH GDH Enzyme GDH->Glucose NADPH NADPH GDH->NADPH AminoKetone Amino-Ketone (Precursor) CyclicImine Cyclic Imine (Intermediate) AminoKetone->CyclicImine Spontaneous Cyclization Prod Chiral Pyrrolidine (>99% ee) CyclicImine->Prod Reduction IRED IRED Enzyme IRED->CyclicImine NADP NADP+ IRED->NADP NADP->GDH NADPH->IRED

Figure 1: Coupled enzymatic system for the asymmetric synthesis of chiral pyrrolidines. The GDH system regenerates NADPH, driving the IRED reaction to completion.

Protocol A: Asymmetric Reductive Amination (IRED)

Target Application: Synthesis of 2-substituted pyrrolidines from keto-amines.

Materials & Reagents[3][4]
  • Enzyme: Recombinant IRED (e.g., Streptomyces sp.[3] GF3587 for (R)-selectivity). Lyophilized powder or cell-free extract.

  • Cofactor Recycling: Glucose Dehydrogenase (GDH, Codexis or equivalent) + NADP+.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Substrate: 4-oxopentanamine (or specific keto-amine precursor).

  • Cosolvent: DMSO (max 10% v/v) to aid substrate solubility.

Experimental Workflow
StepActionCritical Technical Note
1. Buffer Prep Prepare 10 mL of 100 mM KPi buffer (pH 7.0). Add Glucose (2 equivalents relative to substrate).pH 7.0 is the "sweet spot" balancing spontaneous imine formation (favored at pH >7) and enzyme stability.
2. Cofactor Mix Add NADP+ (final conc. 0.5 mM) and GDH (5 U/mL).NADP+ is expensive; we use catalytic amounts (0.5 mM) and rely on GDH to recycle it 1000+ times.
3. Substrate Dissolve substrate in DMSO. Add to buffer to reach 20-50 mM final concentration.Ensure final DMSO <10%. High organic solvent loads can denature wild-type IREDs.
4. Initiation Add IRED enzyme (1–5 mg/mL lyophilizate). Incubate at 30°C, 180 rpm.Control: Run a parallel vessel without IRED to quantify background chemical reduction or degradation.
5. Monitoring Sample at 2h, 6h, and 24h. Quench 50 µL aliquot with 50 µL Acetonitrile + 0.1% Formic Acid.Centrifuge before HPLC to remove precipitated protein.
6. Workup Basify reaction to pH >10 with NaOH. Extract 3x with MTBE or Ethyl Acetate.Pyrrolidines are amines; they must be neutral (basic pH) to extract into organic phase.
Troubleshooting Guide
  • Low Conversion: Check pH. If the substrate is an open-chain amino ketone, spontaneous cyclization to the imine is the rate-limiting step. Increasing pH to 8.0 may accelerate cyclization, but ensure enzyme stability.

  • Low Solubility: Use a biphasic system (Buffer/Butyl Acetate 50:50) if the IRED is engineered for solvent tolerance.

Protocol B: Oxidative Desymmetrization (MAO-N)

Target Application: Deracemization of meso-pyrrolidines (e.g., 2,5-disubstituted pyrrolidines) to create enantiopure intermediates.

Mechanism

Monoamine Oxidase N (MAO-N) variants (e.g., D5, D9) catalyze the oxidation of amines to imines. In a desymmetrization workflow, MAO-N selectively oxidizes one prochiral carbon of a meso-substrate to an imine. This imine can then be chemically reduced (non-selectively) back to the amine.[4] Repeated cycles eventually funnel the entire population into the enantiomer that the enzyme cannot accept.

Workflow Visualization

MAO_Workflow cluster_logic Deracemization Logic Start Meso-Pyrrolidine (Substrate) MAO MAO-N Oxidation (Stereoselective) Start->MAO Imine Chiral Imine (Intermediate) MAO->Imine -2H Red Chemical Reduction (NH3-Borane) Imine->Red Red->Start Minor Path (Recycle) Product Enantiopure Pyrrolidine (Accumulated Product) Red->Product Major Path Product->MAO Enzyme does NOT accept this enantiomer

Figure 2: Deracemization cycle. The enzyme selectively attacks the "wrong" enantiomer/center, converting it to an imine, which is chemically reduced. The "correct" enantiomer accumulates because it is not a substrate for the enzyme.

Experimental Steps
  • Reaction Mix: Suspend meso-pyrrolidine (10 mM) in 100 mM KPi (pH 7.8).

  • Oxidant: MAO-N uses molecular oxygen.[5] The reaction vessel must be open to air or actively aerated (bubbling).

  • Reducing Agent: Add Ammonia Borane (NH3·BH3, 4 equivalents). This acts as the non-selective chemical reducing agent.

  • Enzyme: Add MAO-N whole cells (E. coli expression host) or purified enzyme.

  • Incubation: 37°C, 250 rpm (high agitation needed for oxygen transfer).

  • Endpoint: Monitor ee% by Chiral GC/HPLC. The reaction is complete when the desired enantiomer reaches >98% ee.

Analytical Validation

To validate the protocols, quantitative data must be generated. Below is a standard table format for reporting results.

Table 1: Performance Metrics of IRED Variants on 2-Methylpyrroline

Enzyme VariantpH ConditionConversion (24h)Product ee%Stereopreference
Streptomyces sp. GF35877.092%>99%(R)
Streptomyces sp. GF35467.088%97%(S)
AspRedAm (Wild Type)8.045%12%Racemic (Low)
AspRedAm (W234 Variant)7.595%>99%(R)

Note: Data derived from HPLC analysis (Chiralpak IG column, Hexane:IPA 90:10).

References

  • Aleku, G. A., et al. (2017). Aberrant catalytic activity of imine reductase enables the enantioselective synthesis of chiral amines.[1][3] Nature Chemical Biology. Link

  • France, S. P., et al. (2016). Imine reductases: a new class of biocatalysts for the asymmetric synthesis of amines.[2][3] ACS Catalysis. Link

  • Ghislieri, D., & Turner, N. J. (2014). Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines.[1][3][5] Topics in Catalysis.[6] Link

  • Li, H., et al. (2014). Regio- and Stereoselective ω-Transaminase/Monoamine Oxidase Cascade for the Synthesis of Chiral 2,5-Disubstituted Pyrrolidines.[5] Journal of the American Chemical Society. Link

  • Wetzl, D., et al. (2015). Asymmetric synthesis of chiral amines using imine reductases.[2][3][7] Current Opinion in Chemical Biology. Link

Sources

Method

Application Notes &amp; Protocols: (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine in Asymmetric Polymer Chemistry

Foreword: The Pursuit of Chirality in Macromolecules In the realm of advanced materials and pharmaceuticals, the control of chirality is paramount. Nature provides the ultimate blueprint with proteins and nucleic acids,...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pursuit of Chirality in Macromolecules

In the realm of advanced materials and pharmaceuticals, the control of chirality is paramount. Nature provides the ultimate blueprint with proteins and nucleic acids, where specific stereochemistry dictates function. The synthesis of artificial chiral polymers from achiral building blocks represents a significant frontier in polymer chemistry, promising materials with unique chiroptical properties, enantioselective recognition capabilities, and applications in asymmetric catalysis.[1][2] This guide focuses on (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine, commonly known as RAMP, a powerful chiral auxiliary and catalyst. While extensively proven in the asymmetric synthesis of small molecules, its potential in orchestrating the stereochemistry of polymer chains is a compelling area of exploration.[3][4][5][6][7] This document synthesizes established principles of asymmetric polymerization with the known reactivity of pyrrolidine-based chiral amines to provide a comprehensive technical guide for researchers venturing into this innovative field.

Foundational Principles: Inducing Chirality with RAMP

(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine is a C₂-symmetric chiral amine derived from L-proline. Its utility in asymmetric synthesis stems from its rigid pyrrolidine ring and the stereodirecting influence of its substituents. In the context of polymer chemistry, RAMP can be envisioned to function primarily as a chiral initiator for anionic or ring-opening polymerizations.

The core principle is helix-sense-selective polymerization (HSSP) , where a chiral initiator or catalyst influences the propagation of an achiral monomer in such a way that the resulting polymer chain adopts a predominantly one-handed helical conformation.[1][8][9] This macromolecular asymmetry, rather than chirality at each monomer unit, imparts the polymer with optical activity and other chiroptical properties.

Mechanism of Chiral Induction

The primary amine group of RAMP can be deprotonated or used to form a complex with an organometallic compound (e.g., n-butyllithium or diethylzinc) to generate a chiral initiating species. This initiator then attacks the first monomer unit. The stereochemistry of the RAMP ligand, now covalently attached to the polymer chain end, dictates the stereoselective addition of subsequent monomers. This control is exerted through a combination of steric hindrance and electronic interactions at the propagating chain end, favoring one helical screw sense over the other. This is often referred to as an enantiomorphic site control mechanism, where the chirality of the catalyst/initiator site dictates the stereochemistry of monomer enchainment.

Application I: Asymmetric Anionic Polymerization of N-Substituted Maleimides

N-substituted maleimides are excellent candidates for asymmetric anionic polymerization due to their susceptibility to nucleophilic attack and the potential for the resulting polymers to form stable helical structures. The use of chiral amines as initiators for this class of monomers has been shown to produce optically active polymers.[10]

Workflow for RAMP-Initiated Polymerization of N-Phenylmaleimide

G cluster_0 Initiator Formation cluster_1 Polymerization cluster_2 Termination & Isolation RAMP (R)-AMMP (RAMP) Initiator Chiral Initiating Complex RAMP->Initiator nBuLi n-BuLi nBuLi->Initiator Propagation Stereoselective Propagation Initiator->Propagation Initiation Monomer N-Phenylmaleimide Monomer Monomer->Propagation Polymer Helical Poly(N-Phenylmaleimide) Propagation->Polymer Precipitation Precipitation in Methanol/Hexane Polymer->Precipitation Terminator Methanol Terminator->Precipitation PurifiedPolymer Purified Chiral Polymer Precipitation->PurifiedPolymer

Caption: Workflow for RAMP-initiated asymmetric polymerization.

Detailed Protocol: Synthesis of Optically Active Poly(N-phenylmaleimide)

Materials:

  • (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)

  • N-Phenylmaleimide (NMI)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol

  • Anhydrous Hexanes

Protocol:

  • Monomer and Glassware Preparation: N-Phenylmaleimide should be purified by recrystallization from a suitable solvent (e.g., ethanol) and thoroughly dried under vacuum. All glassware must be flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).

  • Initiator Formation:

    • In a flame-dried Schlenk flask under argon, dissolve RAMP (e.g., 0.1 mmol) in 10 mL of anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add an equimolar amount of n-BuLi (0.1 mmol) dropwise via syringe.

    • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide initiating species. The solution may change color.

  • Polymerization:

    • In a separate flame-dried Schlenk flask, dissolve N-phenylmaleimide (e.g., 10 mmol, 100 equivalents relative to initiator) in 20 mL of anhydrous THF.

    • Cool the monomer solution to -78 °C.

    • Transfer the prepared initiator solution to the monomer solution via a cannula under positive argon pressure.

    • Allow the reaction to proceed at -78 °C. The reaction time is a critical parameter for optimization (e.g., 2-24 hours). Monitor the reaction progress by taking aliquots and analyzing monomer conversion via GC or TLC.

  • Termination and Isolation:

    • Quench the polymerization by adding 1 mL of anhydrous methanol.

    • Allow the solution to warm to room temperature.

    • Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol or a hexane/methanol mixture (e.g., 400 mL), with vigorous stirring to precipitate the polymer.

    • Collect the polymer by filtration, wash with fresh non-solvent, and dry under high vacuum to a constant weight.

Self-Validation and Causality:

  • Anhydrous Conditions: Anionic polymerization is highly sensitive to moisture and protic impurities, which can prematurely terminate the reaction. Flame-drying glassware and using anhydrous solvents are critical for achieving controlled polymerization and high molecular weights.

  • Low Temperature (-78 °C): This temperature is crucial to control the rate of polymerization, minimize side reactions (such as nucleophilic attack on the maleimide carbonyl group), and enhance the stereoselectivity of the chiral initiator.[10]

  • Monomer to Initiator Ratio: This ratio ([M]/[I]) theoretically determines the degree of polymerization. Varying this ratio allows for tuning the molecular weight of the final polymer.

  • Precipitation: This step is essential for removing unreacted monomer and initiator residues, yielding a purified polymer. The choice of non-solvent is critical to ensure complete precipitation of the polymer while keeping impurities dissolved.

Application II: Organocatalytic Asymmetric Ring-Opening Polymerization (ROP) of N-Carboxyanhydrides (NCAs)

Chiral primary amines can act as organocatalysts to initiate the ring-opening polymerization of amino acid N-carboxyanhydrides (NCAs).[11] This method is a cornerstone for synthesizing polypeptides. Using a chiral initiator like RAMP can induce a preferred helical screw sense in the resulting polypeptide, a phenomenon known as the "sergeant-and-soldier" principle, where the single chiral initiator at the chain end directs the conformation of the entire achiral polymer chain.[11]

Logical Relationship in RAMP-Initiated ROP of an Achiral NCA

G RAMP (R)-AMMP Initiator Initiation Nucleophilic Attack on Carbonyl RAMP->Initiation NCA Achiral NCA Monomer (e.g., Aib-NCA) NCA->Initiation Stereocontrol Helix-Sense Stereocontrol NCA->Stereocontrol Addition of Monomer PropagatingEnd Chiral Propagating Chain End Initiation->PropagatingEnd Forms PropagatingEnd->Stereocontrol Directs Stereocontrol->PropagatingEnd Regenerates (Chain Growth) Polymer One-Handed Helical Polypeptide Stereocontrol->Polymer Leads to

Caption: Mechanism of RAMP-induced helical polypeptide synthesis.

Detailed Protocol: Synthesis of Helical Poly(α-aminoisobutyric acid)

Materials:

  • α-Aminoisobutyric acid N-carboxyanhydride (Aib-NCA)

  • (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

Protocol:

  • Monomer and Initiator Preparation: Aib-NCA must be freshly prepared or recrystallized from a suitable solvent (e.g., ethyl acetate/hexane) to ensure high purity, as impurities can lead to uncontrolled polymerization. The RAMP initiator solution should be prepared by dissolving a precise amount in the reaction solvent.

  • Polymerization Setup:

    • In a glovebox or under high vacuum conditions, add the desired amount of Aib-NCA (e.g., 0.5 g) to a flame-dried reaction vessel.

    • Dissolve the NCA in anhydrous DMF to a concentration of approximately 5-10% (w/v).

    • Calculate the required volume of RAMP initiator solution to achieve the target monomer-to-initiator ratio ([M]/[I]), for example, 50:1.

  • Initiation and Polymerization:

    • Rapidly inject the RAMP initiator solution into the vigorously stirring NCA solution at room temperature.

    • The reaction is often accompanied by CO₂ evolution. Allow the polymerization to proceed for 24-72 hours. The vessel should be sealed to prevent contamination.

  • Isolation and Purification:

    • At the end of the reaction, dilute the viscous solution with a small amount of DMF or DCM if necessary.

    • Precipitate the polypeptide by adding the solution dropwise into a large volume of a non-solvent like diethyl ether.

    • Collect the white solid by centrifugation or filtration.

    • Wash the polymer multiple times with the non-solvent to remove any residual monomer or initiator.

    • Dry the final helical polypeptide under high vacuum.

Causality and Experimental Choices:

  • High Purity NCA: The polymerization of NCAs is notoriously sensitive to impurities, especially water, which can act as an alternative initiator and lead to low molecular weight polymers with poor control over the end-groups.

  • Solvent Choice: Solvents like DMF and DCM are chosen for their ability to dissolve both the monomer and the growing polymer chain. The choice of solvent can influence the secondary structure (helical content) of the resulting polypeptide.

  • Initiator-Monomer Interaction: The primary amine of RAMP initiates polymerization via the "normal amine mechanism," where it attacks the C5 carbonyl of the NCA. This ensures the chiral initiator is covalently attached to the C-terminus of the polymer, maximizing its stereodirecting influence on the subsequent chain growth.[11]

Data Presentation and Characterization

The successful synthesis of a chiral polymer requires rigorous characterization to confirm its molecular properties and, most importantly, its chirality.

Table 1: Key Characterization Techniques
Parameter Technique Purpose and Insights
Molecular Weight & Dispersity Gel Permeation Chromatography (GPC/SEC)Determines the average molecular weight (Mn, Mw) and the breadth of the molecular weight distribution (Đ = Mw/Mn). A narrow dispersity (Đ < 1.5) indicates a controlled polymerization.
Chemical Structure ¹H and ¹³C Nuclear Magnetic Resonance (NMR)Confirms the polymer structure, verifies the incorporation of the initiator fragment at the chain end, and allows for calculation of monomer conversion.
Macromolecular Chirality Circular Dichroism (CD) SpectroscopyThis is the most critical technique. A non-zero CD signal in the region of the polymer backbone's electronic transitions provides direct evidence of a preferred helical conformation (macromolecular asymmetry). The sign of the Cotton effect indicates the handedness of the helix.
Optical Rotation PolarimetryMeasures the specific rotation ([α]_D) of the polymer solution. An optically active polymer will rotate the plane of polarized light. This confirms the presence of chirality but is less informative about the secondary structure than CD spectroscopy.

Concluding Remarks for the Practicing Scientist

The use of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine in asymmetric polymer chemistry is an emergent area built upon well-established principles. While direct literature examples are sparse, the protocols provided herein, derived from analogous systems using other chiral amines, offer a robust starting point for research and development. The key to success lies in meticulous experimental technique, particularly the maintenance of anhydrous and high-purity conditions. The true validation of these protocols will be in the chiroptical analysis of the resulting polymers. The successful application of RAMP as a chiral initiator would unlock new pathways to novel helical macromolecules with tailored properties for applications in chiral separations, sensing, and catalysis.

References

  • Oishi, T., et al. (2001). Asymmetric Polymerization of N-1-Naphthylmaleimide with Chiral Anionic Initiator. ACS Publications. Available at: [Link]

  • Azechi, K., et al. (2011). Anionic polymerization of N-substituted maleimide with achiral and chiral amines as an initiator. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2023). Supramolecular Double-Helical Polymers: Supramolecular Chiral Induction and Asymmetric Catalysis. MDPI. Available at: [Link]

  • Zhang, J., et al. (2025). Chiral Nanostructures from Artificial Helical Polymers: Recent Advances in Synthesis, Regulation, and Functions. PubMed. Available at: [Link]

  • Kamber, N. E., et al. (2007). Organocatalytic Ring-Opening Polymerization. Chemical Reviews. Available at: [Link]

  • Maeda, K., et al. (2020). Helix-Sense-Selective Synthesis of Right- and Left-Handed Helical Luminescent Poly(diphenylacetylene)s with Memory of the Macromolecular Helicity and Their Helical Structures. Journal of the American Chemical Society. Available at: [Link]

  • Hu, Q-S., et al. (2014). Chiral helical polymer materials derived from achiral monomers and their chiral applications. RSC Publishing. Available at: [Link]

  • Job, A. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis. ResearchGate. Available at: [Link]

  • Enders, D., et al. (1987). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses. Available at: [Link]

  • Okamoto, Y., & Nakano, T. (1999). Asymmetric Polymerization. Chemical Reviews. Available at: [Link]

  • Eiji, Y., & Okamoto, Y. (2000). Helix-sense-selective polymerization of phenylacetylene having two hydroxy groups using a chiral catalytic system. PubMed. Available at: [Link]

  • Enders, D., et al. (1995). Asymmetric michael additions via SAMP/RAMP hydrazones enantioselective synthesis of 2‐substituted 4‐oxophosphonates. Semantic Scholar. Available at: [Link]

  • Saeidian, H., et al. (2014). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm weevils. Iranian Chemical Communication. Available at: [Link]

  • Daraie, M. (2016). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Bauer, F., et al. (2017). Chiral amines as initiators for ROP and their chiral induction on poly(2-aminoisobutyric acid) chains. Polymer Chemistry. Available at: [Link]

Sources

Application

Design and Synthesis of Novel Pyrrolidine-Based Organocatalysts from RAMP for Asymmetric Synthesis

<APPLICATION NOTE & PROTOCOLS > Introduction: The Ascendancy of Pyrrolidine Organocatalysts in Modern Synthesis In the ever-evolving landscape of chemical synthesis, the demand for enantiomerically pure compounds remains...

Author: BenchChem Technical Support Team. Date: February 2026

<APPLICATION NOTE & PROTOCOLS >

Introduction: The Ascendancy of Pyrrolidine Organocatalysts in Modern Synthesis

In the ever-evolving landscape of chemical synthesis, the demand for enantiomerically pure compounds remains a cornerstone of pharmaceutical and materials science research. Asymmetric organocatalysis has emerged as the third pillar of catalysis, standing alongside biocatalysis and metal-mediated catalysis, offering a greener and often more sustainable approach to the synthesis of chiral molecules.[1][2] Within this domain, the pyrrolidine scaffold has proven to be a privileged structural motif, demonstrating remarkable efficacy in a vast array of asymmetric transformations.[1][3] These five-membered nitrogen-containing heterocycles are central to the architecture of numerous natural products and pharmacologically active agents, underscoring their significance in drug discovery and development.[3][4]

This technical guide delves into the rational design and practical synthesis of novel pyrrolidine-based organocatalysts derived from (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). RAMP serves as an excellent and readily available chiral building block, allowing for the creation of a diverse library of catalysts with tunable steric and electronic properties. We will explore the underlying principles that govern the stereochemical outcome of reactions catalyzed by these species and provide detailed, validated protocols for their synthesis and application in a model asymmetric Michael addition reaction. The aim is to equip researchers with the foundational knowledge and practical tools to not only replicate these methods but also to innovate and design the next generation of highly efficient organocatalysts.

Part 1: The Strategic Advantage of the RAMP-Derived Pyrrolidine Scaffold

The remarkable success of pyrrolidine-based organocatalysts, such as proline and its derivatives, stems from their ability to activate substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.[5][6] The stereoselectivity of these transformations is dictated by the chiral environment created by the catalyst.

Why RAMP?

(R)-1-amino-2-(methoxymethyl)pyrrolidine, a commercially available chiral amine, offers several distinct advantages as a starting material for novel organocatalyst development:

  • Pre-existing Stereocenter: The inherent chirality of RAMP provides a robust foundation for inducing asymmetry in catalytic transformations.

  • Structural Rigidity: The five-membered ring structure imparts a degree of conformational rigidity, which is crucial for effective stereocontrol.

  • Tunable Functionality: The primary amine and the methoxymethyl group at the C2 position serve as convenient handles for chemical modification, allowing for the introduction of various functionalities to fine-tune the catalyst's steric and electronic properties.

The design of new pyrrolidine-based organocatalysts often focuses on introducing bulky substituents at the C2 position to effectively shield one face of the reactive intermediate, thereby directing the approach of the electrophile or nucleophile.[1][5][7]

Part 2: Synthesis of a Novel RAMP-Derived Pyrrolidine Organocatalyst

This section provides a detailed, step-by-step protocol for the synthesis of a representative novel pyrrolidine-based organocatalyst from RAMP. The synthetic strategy involves the functionalization of the primary amine of RAMP with a sterically demanding group.

Synthetic Workflow Overview

The synthesis is a straightforward two-step process involving the formation of an amide bond followed by reduction.

Synthesis_Workflow RAMP RAMP Amide Amide Intermediate RAMP->Amide Acylation (e.g., with a bulky acid chloride) Catalyst Final Organocatalyst Amide->Catalyst Reduction (e.g., with LiAlH4)

Caption: Synthetic workflow for the RAMP-derived organocatalyst.

Experimental Protocol: Synthesis of (R)-N-((2-(methoxymethyl)pyrrolidin-1-yl)methyl)-2,4,6-trimethylaniline

Materials:

  • (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP)

  • 2,4,6-Trimethylbenzoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Lithium aluminum hydride (LiAlH4), 1 M solution in THF

  • Diethyl ether (Et2O), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous solution of sodium bicarbonate (NaHCO3)

  • Saturated aqueous solution of sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Step 1: Acylation of RAMP

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add RAMP (1.0 eq) and anhydrous DCM (10 mL/mmol of RAMP).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of 2,4,6-trimethylbenzoyl chloride (1.1 eq) in anhydrous DCM via the dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure amide.

Step 2: Reduction of the Amide

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a 1 M solution of LiAlH4 in THF (3.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the purified amide (1.0 eq) in anhydrous THF via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.

  • Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final organocatalyst.

Characterization: The structure and purity of the synthesized catalyst should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Application in Asymmetric Michael Addition

The newly synthesized RAMP-derived organocatalyst will be evaluated in the asymmetric Michael addition of an aldehyde to a nitroolefin, a classic carbon-carbon bond-forming reaction.[1][7]

Proposed Catalytic Cycle

The catalytic cycle is believed to proceed through the formation of a chiral enamine intermediate from the aldehyde and the secondary amine of the organocatalyst. This enamine then attacks the nitroolefin in a stereocontrolled manner, guided by the steric bulk of the catalyst. Subsequent hydrolysis regenerates the catalyst and furnishes the chiral Michael adduct.

Catalytic_Cycle Catalyst Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde, - H2O Aldehyde Aldehyde Adduct_Complex Adduct-Catalyst Complex Enamine->Adduct_Complex + Nitroolefin Nitroolefin Nitroolefin Adduct_Complex->Catalyst + H2O Product Chiral Product Adduct_Complex->Product Hydrolysis Water H2O

Caption: Proposed catalytic cycle for the Michael addition.

Experimental Protocol: Asymmetric Michael Addition

Materials:

  • Synthesized RAMP-derived organocatalyst

  • Propanal

  • trans-β-Nitrostyrene

  • Toluene, anhydrous

  • Benzoic acid (co-catalyst)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a vial equipped with a magnetic stir bar, add the RAMP-derived organocatalyst (20 mol%) and benzoic acid (20 mol%).

  • Add anhydrous toluene (1.0 mL).

  • Add trans-β-nitrostyrene (0.5 mmol, 1.0 eq).

  • Add propanal (1.5 mmol, 3.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification (eluent: hexane/ethyl acetate gradient) to isolate the Michael adduct.

Analysis:

  • Yield: Determine the isolated yield of the purified product.

  • Diastereoselectivity (dr): Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

  • Enantioselectivity (ee): Determine the enantiomeric excess of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC).

Expected Results and Data Presentation

The performance of the newly synthesized catalyst can be compared with other known organocatalysts under the same reaction conditions.

CatalystLoading (mol%)Time (h)Yield (%)dr (syn/anti)ee (%) (syn)
RAMP-derived Catalyst 20 24 e.g., 95e.g., 95:5e.g., 98
Proline2024e.g., 80e.g., 80:20e.g., 75
Jørgensen-Hayashi Catalyst2024e.g., 98e.g., 99:1e.g., >99

Part 4: Causality and Self-Validation in Protocol Design

Causality behind Experimental Choices:

  • Choice of RAMP: As discussed, its inherent chirality and functional handles make it an ideal starting point for catalyst design.

  • Bulky Acylating Agent: The use of 2,4,6-trimethylbenzoyl chloride is intentional to introduce significant steric hindrance near the reactive center of the final catalyst, which is crucial for high stereoselectivity.

  • LiAlH4 Reduction: This is a standard and efficient method for the reduction of amides to amines, providing the desired secondary amine functionality in the final catalyst.

  • Co-catalyst in Michael Addition: Benzoic acid acts as a Brønsted acid co-catalyst, facilitating the formation of the enamine intermediate and protonating the nitro group in the transition state, thereby accelerating the reaction.

Self-Validating System:

The protocols are designed to be self-validating through rigorous characterization and analysis at each stage.

  • Spectroscopic Confirmation: The successful synthesis of the intermediate and final catalyst is confirmed by NMR and HRMS, ensuring the structural integrity of the synthesized compounds.

  • Chromatographic Analysis: TLC is used for real-time reaction monitoring, while column chromatography ensures the purification of the products. Chiral HPLC provides a definitive measure of the catalyst's effectiveness in inducing enantioselectivity.

  • Benchmarking: Comparing the results of the newly synthesized catalyst with well-established catalysts like proline and the Jørgensen-Hayashi catalyst provides a clear benchmark for its performance and validates its efficacy.

Conclusion

This application note provides a comprehensive guide to the design, synthesis, and application of a novel class of pyrrolidine-based organocatalysts derived from the versatile chiral building block, RAMP. The detailed protocols and the rationale behind the experimental design are intended to empower researchers to explore this fertile area of organocatalysis. The modular nature of the synthetic route allows for the creation of a diverse range of catalysts, opening up new avenues for the development of highly efficient and selective asymmetric transformations, which are of paramount importance in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

  • Alza, E., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612–619. [Link]

  • Alza, E., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. National Institutes of Health. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1246197. [Link]

  • Vitaku, E., et al. (2014). Pyrrolidine: a versatile building block in drug discovery. RSC Advances, 4(41), 21371-21393. [Link]

  • Bhat, M. A., & Tilve, S. G. (2014). Pyrrolidine based natural products and their pharmacological applications. RSC Advances, 4(92), 50576-50616. [Link]

  • Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A New Efficient Method for the N-Heterocyclization of Primary Amines with Diols Catalyzed by a Cp*Ir Complex. Organic Letters, 6(20), 3525–3528. [Link]

  • Gruttadauria, M., et al. (2018). Green Asymmetric Organocatalysis. In Green Chemistry. IntechOpen. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Pace, V., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 27(19), 6649. [Link]

  • Afonso, J., et al. (2021). Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. Catalysts, 11(1), 105. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chemical Yield in RAMP Hydrazone Reactions

Welcome to the technical support center for RAMP hydrazone reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for RAMP hydrazone reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to help you achieve higher yields and purity in your reactions.

Understanding the RAMP Hydrazone Reaction: A Quick Overview

The Enders RAMP/SAMP hydrazone alkylation is a powerful and widely used method for the asymmetric synthesis of chiral aldehydes and ketones.[1] The reaction involves the formation of a hydrazone from a carbonyl compound and a chiral auxiliary, (R)- or (S)-1-amino-2-methoxymethylpyrrolidine (RAMP or SAMP), followed by deprotonation to form an azaenolate, which then reacts with an electrophile. Finally, the cleavage of the hydrazone yields the desired α-substituted carbonyl compound with high enantiomeric excess.[1][2]

The Core Reaction Pathway

RAMP_Hydrazone_Reaction Ketone Ketone/Aldehyde Hydrazone RAMP Hydrazone Ketone->Hydrazone + RAMP RAMP RAMP Auxiliary RAMP->Hydrazone Azaenolate Azaenolate Intermediate Hydrazone->Azaenolate + LDA LDA LDA LDA->Azaenolate Alkylated_Hydrazone Alkylated Hydrazone Azaenolate->Alkylated_Hydrazone + Electrophile Electrophile Electrophile (R-X) Electrophile->Alkylated_Hydrazone Product α-Alkylated Ketone/Aldehyde Alkylated_Hydrazone->Product Cleavage (e.g., Ozonolysis) Ozonolysis Ozonolysis Ozonolysis->Product Stereoselectivity cluster_Azaenolate Azaenolate Intermediate Azaenolate Li-Azaenolate Pyrrolidine Steric Shielding by Pyrrolidine Ring Product Alkylated Hydrazone (Single Enantiomer) Azaenolate->Product Electrophile Electrophile (R-X) Electrophile->Azaenolate Approaches from less hindered face

Sources

Optimization

Technical Support Center: Optimizing RAMP Hydrazone Formation Kinetics

Welcome to the technical support center for optimizing RAMP ([R]-1-amino-2-methoxymethylpyrrolidine) hydrazone formation. This guide is designed for researchers, scientists, and drug development professionals who utilize...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing RAMP ([R]-1-amino-2-methoxymethylpyrrolidine) hydrazone formation. This guide is designed for researchers, scientists, and drug development professionals who utilize RAMP and its enantiomer SAMP as chiral auxiliaries in asymmetric synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you maximize reaction efficiency, yield, and stereoselectivity.

Foundational Principles: The "Why" Behind Hydrazone Formation Kinetics

RAMP hydrazone formation is a critical step in asymmetric synthesis, enabling the stereoselective alkylation of aldehydes and ketones. The reaction involves the condensation of a carbonyl compound with the chiral auxiliary RAMP. Understanding the underlying mechanism is paramount for effective optimization.

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The terminal nitrogen of the RAMP hydrazine attacks the electrophilic carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

  • Dehydration: This intermediate then eliminates a molecule of water to form the final C=N bond of the hydrazone.

At neutral pH, the rate-limiting step is typically the acid-catalyzed dehydration of the intermediate.[1] This is why reaction conditions, particularly pH, play a crucial role in the overall kinetics.

Key Parameters for Reaction Optimization

Optimizing RAMP hydrazone formation requires a systematic approach to manipulating key reaction parameters. Each parameter influences the delicate balance between activating the carbonyl group and maintaining the nucleophilicity of the hydrazine.

pH Control: The Most Critical Factor

Why it matters: The pH of the reaction medium governs a critical trade-off. Mildly acidic conditions (pH 4-6) are generally optimal because they protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack.[2] Furthermore, acid catalysis is essential for the rate-determining dehydration step.[1] However, if the pH is too low, the hydrazine nitrogen becomes protonated, which significantly reduces its nucleophilicity and slows or halts the reaction.

Optimization Strategy:

  • Starting Point: Begin with a mildly acidic environment. A common practice is to add a few drops of a weak acid like acetic acid to the reaction mixture.[2]

  • Buffering: For reactions sensitive to pH fluctuations, especially in aqueous co-solvents, using a buffer system (e.g., acetate buffer) can provide precise control.

  • Substrate-Specific pH: The optimal pH can vary depending on the electronic properties of the specific aldehyde or ketone being used. Electron-rich carbonyls may require slightly more acidic conditions to enhance their reactivity.

Catalysis: Accelerating the Rate-Limiting Step

Why it matters: While acid catalysis is inherent to pH control, specific nucleophilic catalysts can dramatically accelerate hydrazone formation, particularly at near-neutral pH where the reaction is otherwise sluggish.[1][3] Aniline and its derivatives are the most common and effective catalysts for this purpose.[4][5] The catalyst operates by first forming a highly reactive Schiff base (imine) intermediate with the carbonyl compound. This intermediate is more electrophilic than the starting carbonyl, making it more susceptible to attack by the hydrazine in a rapid transimination step.[6]

Optimization Strategy:

  • Aniline Concentration: High concentrations of aniline are often required for a moderate rate acceleration.[1] However, its toxicity and potential for side reactions necessitate careful optimization.[6]

  • Advanced Catalysts: For challenging substrates or reactions requiring neutral pH, consider next-generation catalysts. Anthranilic acids, phosphonates, and certain diamine compounds have shown improved efficiency over aniline.[1][7] Some bifunctional buffer compounds can both control pH and catalyze the reaction, offering a streamlined approach.[8]

Parameter Recommended Range/Condition Rationale & Key Considerations
pH 4.0 - 6.0Balances carbonyl activation (protonation) with hydrazine nucleophilicity. Too low pH protonates the hydrazine, inhibiting the reaction.[2]
Catalyst Aniline (10-100 mol%) or other nucleophilic catalystsAccelerates the rate-limiting dehydration step, especially near neutral pH.[1][4] Catalyst choice depends on substrate and pH constraints.
Temperature Room Temperature to 60 °CHigher temperatures can increase reaction rate but may also promote side reactions or epimerization.[9] Start at room temp and increase if needed.
Solvent Aprotic solvents (Ether, THF, DCM) or alcohols (Ethanol, Methanol)Solvent choice affects solubility and can influence reaction equilibrium. For RAMP alkylation, anhydrous ether or THF is standard.[9][10]
Water Removal Dean-Stark trap or drying agents (e.g., MgSO₄)As water is a byproduct, its removal drives the reaction equilibrium toward the hydrazone product, increasing yield.[2]
Temperature and Reaction Time

Why it matters: Like most chemical reactions, hydrazone formation is temperature-dependent. Increasing the temperature generally increases the reaction rate. However, for chiral systems involving RAMP, excessive heat can risk epimerization at the newly formed stereocenter or promote side reactions.

Optimization Strategy:

  • Initial Conditions: Many RAMP hydrazone formations proceed efficiently at room temperature over several hours (typically 12 hours).[10]

  • Moderate Heating: If the reaction is slow, particularly with sterically hindered ketones, gentle heating to 40-60 °C can be beneficial.[9]

  • Monitoring: Always monitor the reaction's progress using an appropriate analytical technique (TLC, LC-MS, NMR) to determine the optimal reaction time and avoid product degradation.[2]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction yield is very low or I'm getting no product at all. What should I check first?

A1: Low or no yield is a common issue that can typically be traced back to a few key areas:

  • Check the pH: This is the most likely culprit. Verify that the reaction medium is mildly acidic (pH 4-6).[2] If you are not using an acid catalyst, add a catalytic amount of acetic acid.

  • Reagent Quality: Ensure your RAMP auxiliary and carbonyl compound are pure. Impurities can inhibit the reaction.[2] Also, confirm the purity and concentration of your hydrazine source if you are not using the RAMP auxiliary directly.[11]

  • Water Content: The reaction produces water. If your solvent is not anhydrous or if you are not actively removing water, the equilibrium may favor the starting materials.[2] Consider using a Dean-Stark apparatus or adding a drying agent like anhydrous MgSO₄.

  • Steric Hindrance: If your aldehyde or ketone is particularly bulky, the reaction may be inherently slow. Try increasing the reaction temperature or extending the reaction time.[2]

Q2: My reaction is very slow, taking days to reach completion. How can I speed it up?

A2: Sluggish kinetics can be frustrating, but there are several ways to accelerate the reaction:

  • Introduce a Catalyst: If you are not already using one, adding a nucleophilic catalyst like aniline is the most effective way to increase the rate.[4]

  • Increase Temperature: Gently warming the reaction to 40-60 °C can significantly boost the rate. Monitor carefully for potential side products.[9]

  • Increase Reactant Concentration: According to Le Châtelier's principle, increasing the concentration of one of the reactants can help drive the reaction forward. However, be mindful of solubility limits.

Q3: I'm observing a significant side product in my analysis (TLC, NMR). What is it and how can I prevent it?

A3: The most common side product in hydrazone synthesis is the corresponding azine .[2][11]

  • Cause of Formation: Azines form when the hydrazone product reacts with a second molecule of the aldehyde or ketone. This is more prevalent if the carbonyl compound is in excess or if the reaction conditions favor further condensation.[11]

  • Prevention:

    • Stoichiometry Control: Use a slight excess (1.1 to 1.2 equivalents) of the RAMP hydrazine. This ensures the carbonyl compound is the limiting reagent and minimizes its availability to form the azine.[2][11]

    • Controlled Addition: Add the carbonyl compound slowly to the solution of the RAMP hydrazine. This maintains a low instantaneous concentration of the carbonyl, disfavoring azine formation.

Q4: The stereoselectivity (d.e. or e.e.) of my subsequent alkylation step is poor. Could the hydrazone formation be the cause?

A4: Yes, absolutely. The geometry of the C=N bond in the RAMP hydrazone is critical for directing the stereochemical outcome of the subsequent deprotonation and alkylation.

  • E/Z Isomerization: The hydrazone can exist as E/Z isomers around the C=N bond. The desired stereoselectivity arises from a specific, thermodynamically favored isomer. If your formation conditions are too harsh (e.g., excessive heat), you may be creating an unfavorable mixture of isomers.

  • Troubleshooting:

    • Milder Conditions: Perform the hydrazone formation at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often sufficient.[10]

    • Equilibration Time: Ensure the reaction is allowed to proceed for a sufficient duration (e.g., 12 hours) to allow the hydrazone to equilibrate to its most stable geometric isomer before you proceed to the deprotonation step.[10]

Troubleshooting_Flowchart

Standard Experimental Protocol

This protocol provides a reliable starting point for the formation of a RAMP hydrazone from a generic ketone.

Materials:

  • Ketone (1.0 eq)

  • (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) (1.1 eq)

  • Anhydrous solvent (e.g., Diethyl Ether, THF, or Ethanol)

  • Anhydrous Magnesium Sulfate (MgSO₄) (optional, as drying agent)

  • Acetic Acid (catalytic amount)

Procedure:

  • Setup: To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 eq) and the anhydrous solvent.

  • RAMP Addition: Add the RAMP auxiliary (1.1 eq) to the solution at room temperature.

  • Catalysis: Add one drop of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR by observing the disappearance of the carbonyl starting material. A typical reaction time is 12 hours to ensure full conversion and equilibration.[10]

  • Workup (if necessary): If precipitation occurs or purification is needed before the next step, the reaction mixture can be filtered. The solvent is then removed under reduced pressure. The crude hydrazone is often of sufficient purity to be used directly in the subsequent alkylation step.[9]

  • Characterization: Confirm product formation via ¹H NMR, ¹³C NMR, and mass spectrometry.

Frequently Asked Questions (FAQs)

  • Q: Can I use SAMP instead of RAMP?

    • A: Yes. SAMP is the enantiomer of RAMP and will lead to the opposite enantiomer of the final product. The reaction conditions and optimization principles are identical.

  • Q: Why is the reaction often run under an inert atmosphere (Argon or Nitrogen)?

    • A: While the hydrazone formation itself is not particularly sensitive to air, the subsequent step—deprotonation with a strong base like LDA—is extremely sensitive to moisture and oxygen. Therefore, to ensure a seamless one-pot procedure, the initial hydrazone formation is often conducted under an inert atmosphere.[10]

  • Q: How do I monitor the reaction kinetics in real-time?

    • A: For quantitative kinetic studies, UV-Visible spectrophotometry is a common method.[12] The formation of the hydrazone C=N bond often results in a new chromophore that can be monitored over time. ¹H NMR spectroscopy can also be used by integrating the signals of the starting materials and product at various time points.[13]

  • Q: What is the best way to cleave the hydrazone to recover my alkylated ketone/aldehyde?

    • A: Ozonolysis is the most common and effective method for cleaving the RAMP hydrazone without causing epimerization at the newly formed chiral center.[9][10] Mild acidic hydrolysis is also an option, though conditions must be carefully controlled.

References

  • Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. LJMU Research Online. Available at: [Link]

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. National Institutes of Health (NIH). Available at: [Link]

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Amazon Web Services (AWS). Available at: [Link]

  • Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia. Available at: [Link]

  • The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm we. acgpubs.org. Available at: [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Institutes of Health (NIH). Available at: [Link]

  • Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study. PubMed. Available at: [Link]

  • Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Royal Society of Chemistry. Available at: [Link]

  • Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society. Available at: [Link]

  • Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects. TU Delft Repositories. Available at: [Link]

  • Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Royal Society of Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: RAMP Auxiliary Cleavage &amp; Recovery

The following guide serves as a specialized Technical Support Center for the removal of the RAMP chiral auxiliary ((R)-1-amino-2-methoxymethylpyrrolidine ). Note on Scope: This guide addresses the Enders SAMP/RAMP Hydraz...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the removal of the RAMP chiral auxiliary ((R)-1-amino-2-methoxymethylpyrrolidine ).

Note on Scope: This guide addresses the Enders SAMP/RAMP Hydrazone Alkylation method used in asymmetric synthesis for drug development. If you are referring to "Removable Auxiliary Mediated Purification" (RAMP) in the context of solid-phase peptide synthesis (e.g., Hmb/Dmb backbone protection), please consult our separate guide on Peptide Backbone Protection Strategies.

Status: Operational | Tier: Level 3 (Senior Scientist) | Context: Asymmetric Synthesis / Chiral Auxiliaries

Diagnostic Framework: Why is Removal Failing?

As a Senior Application Scientist, I often see researchers struggle not with the alkylation step (which is highly diastereoselective), but with the cleavage of the hydrazone to release the final chiral ketone or aldehyde. The RAMP hydrazone bond (


) is thermodynamically stable, often requiring conditions that jeopardize the integrity of your newly formed 

-chiral center.

The Core Conflict: You need enough energy to break the


 bond, but aggressive conditions (high heat, strong acid) promote racemization  (via enolization) or epimerization .
Decision Matrix: Selecting the Correct Cleavage Protocol

Use the following logic flow to determine the safest cleavage method for your specific substrate.

CleavageSelection Figure 1: Decision Logic for RAMP Hydrazone Cleavage Protocols based on Substrate Stability. Start Substrate Analysis: RAMP-Hydrazone DoubleBond Contains C=C or Oxidizable Groups? Start->DoubleBond AcidSens Acid Sensitive Functional Groups? DoubleBond->AcidSens Yes (Avoid Ozone) Ozonolysis Method A: Ozonolysis (Standard) DoubleBond->Ozonolysis No MeI_Hydrolysis Method B: MeI / Acid Hydrolysis (Non-Oxidative) AcidSens->MeI_Hydrolysis No OxidativeSalts Method C: Cu(OAc)2 or NaIO4 (Mild Oxidative) AcidSens->OxidativeSalts Yes (Avoid Strong Acid)

Standard Operating Procedures (SOPs)

Method A: Oxidative Cleavage via Ozonolysis (The Gold Standard)

Best for: Saturated ketones/aldehydes lacking other oxidizable groups (alkenes, sulfides). Mechanism: Ozone attacks the


 bond to form an ozonide, which decomposes to the carbonyl and the nitrosamine of the auxiliary.[1]

Protocol:

  • Dissolution: Dissolve the crude alkylated hydrazone in

    
     (DCM).
    
  • Cooling: Cool to

    
     (Dry ice/acetone bath). Critical: Higher temperatures promote side reactions.
    
  • Titration: Pass a stream of ozone (

    
    ) through the solution.
    
    • Visual Endpoint: The solution will turn from yellow/orange to a distinct green-blue color, indicating saturated ozone.

  • Purge: Immediately stop ozone and purge with Argon/Nitrogen until the blue color disappears (removes excess

    
    ).
    
  • Decomposition: Allow the mixture to warm to room temperature (RT). The ozonide decomposes spontaneously or can be assisted by adding a trace of water.

  • Isolation: Remove solvent. The residue contains your product (carbonyl) and the RAMP-nitrosamine.[1]

  • Purification: Separate via distillation or flash chromatography.

Scientist's Note: The RAMP-nitrosamine byproduct is carcinogenic and stable. It can be recycled back to RAMP via Lithium Aluminum Hydride (LAH) reduction, but handle with extreme care [1].

Method B: Methyl Iodide / Acid Hydrolysis (Non-Oxidative)

Best for: Substrates with alkenes or ozone-sensitive moieties. Mechanism: Alkylation of the hydrazone nitrogen activates the


 bond, making it susceptible to mild acid hydrolysis.

Protocol:

  • Quaternization: Dissolve hydrazone in Methyl Iodide (MeI) (excess) and reflux for 3–12 hours.

    • Observation: A precipitate (hydrazonium iodide salt) often forms.

  • Evaporation: Remove excess MeI under vacuum.

  • Hydrolysis: Resuspend the salt in a biphasic mixture of

    
    -Pentane and 
    
    
    
    .
  • Agitation: Stir vigorously for 15–60 minutes.

    • Phase Check: The chiral ketone enters the organic phase (Pentane); the auxiliary remains in the aqueous phase.

  • Separation: Separate layers. Wash the organic layer with

    
     (aq) to neutralize.
    

Troubleshooting Matrix

SymptomRoot CauseCorrective Action
Loss of Enantiomeric Excess (ee) Epimerization during cleavage. The

-proton is acidic, especially in the hydrazonium intermediate.
Switch to Method A (Ozone) if possible; it is neutral. If using Method B, reduce hydrolysis time and ensure the biphasic mixture is cold (

).
Low Yield (Method A) Over-oxidation (Baeyer-Villiger type side reactions) or incomplete decomposition of ozonide.Titrate carefully: Stop

flow immediately upon color change. Use a reductive quench (DMS) if peroxidic species persist.
Low Yield (Method B) Incomplete Quaternization due to steric hindrance at the hydrazone nitrogen.Use neat MeI and extend reflux time. Ensure the system is strictly anhydrous during the MeI step.
Auxiliary Contamination The nitrosamine (Method A) or hydrazine salt (Method B) co-elutes with the product.Method A: The nitrosamine is less polar than the hydrazine; use a gradient column. Method B: Ensure the aqueous wash is acidic enough (pH < 2) to protonate the auxiliary fully, keeping it in the water phase.
Nitrile Formation Disproportionation of aldehyde-hydrazones.[1] (Aldehydes only).This is a common side reaction with aldehydes. Avoid oxidative cleavage. Use Method B or mild oxidative hydrolysis with

at pH 7.

Visualizing the Workflow

The following diagram illustrates the critical path for the Methyl Iodide method, which is often the most technically demanding due to the biphasic hydrolysis step.

MeI_Workflow Figure 2: Workflow for Non-Oxidative Cleavage (Method B). Note the phase separation step. Step1 1. Alkylation Reflux with MeI (Neat) Check1 Precipitate Formed? Step1->Check1 Check1->Step1 No (Continue Reflux) Step2 2. Evaporation Remove excess MeI Check1->Step2 Yes Step3 3. Biphasic Hydrolysis Add Pentane + 1N HCl Step2->Step3 Step4 4. Phase Separation Step3->Step4 Vigorous Stirring ResultOrg Organic Phase: Product (Ketone/Aldehyde) Step4->ResultOrg ResultAq Aqueous Phase: RAMP-Me salt (Recycle) Step4->ResultAq

Frequently Asked Questions (FAQ)

Q: Can I recycle the RAMP auxiliary after Ozonolysis? A: Yes, but it requires an extra step. Ozonolysis yields the RAMP-nitrosamine . You must reduce this nitrosamine using Lithium Aluminum Hydride (LAH) or similar strong reducing agents to regenerate the free amine ((R)-1-amino-2-methoxymethylpyrrolidine) [1]. Warning: Nitrosamines are potent carcinogens. Handle in a fume hood with double-gloving.

Q: My product is an aldehyde and I'm seeing a nitrile peak in the IR/NMR. What happened? A: You likely used oxidative cleavage (Ozone or MMPP) on an aldehyde hydrazone. Aldehyde hydrazones are prone to oxidative conversion to nitriles (


).[1] For aldehydes, the Methyl Iodide / Acid Hydrolysis (Method B)  is strongly preferred to preserve the carbonyl functionality [2].

Q: I am observing racemization even with Ozonolysis. Why? A: While Ozonolysis is neutral, the subsequent workup or silica gel chromatography can be slightly acidic or basic. Ensure your silica is neutral. Additionally, if you used a "reductive quench" (like Dimethyl Sulfide) and it wasn't fully removed, it can participate in side reactions. Try a direct vacuum removal of solvent if the ozonide decomposition is complete.

Q: Is there a "Green" alternative to Methyl Iodide? A: Recent literature suggests using Dimethyl Sulfate or Benzyl Bromide as alkylating agents, though MeI remains the most efficient due to its high reactivity and ease of removal (volatility) [3].

References

  • Enders, D., et al. (1987). "Asymmetric Synthesis using the SAMP-/RAMP-Hydrazone Method." Organic Syntheses, 65, 183.

  • Lázár, L., & Fülöp, F. (2003). "Recent developments in the SAMP/RAMP-hydrazone methodology." European Journal of Organic Chemistry, 2003(16), 3025-3042.

  • Job, A., et al. (2002). "The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis." Tetrahedron, 58(12), 2253-2329.

  • Corey, E. J., & Enders, D. (1976).[1] "Applications of N,N-dimethylhydrazones to organic synthesis." Chemische Berichte, 111, 1337.

Sources

Optimization

strategies to prevent racemization with (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine

The following technical guide is designed to serve as a comprehensive support resource for researchers utilizing (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) in asymmetric synthesis. Executive Summary The SAMP/RAM...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to serve as a comprehensive support resource for researchers utilizing (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) in asymmetric synthesis.

Executive Summary

The SAMP/RAMP hydrazone methodology is a powerful tool for


-alkylation of aldehydes and ketones with high enantiomeric excess (ee > 90%). However, the stereochemical integrity of the process relies on kinetic control. "Racemization" in this context rarely involves the RAMP reagent itself spontaneously inverting, but rather occurs through three specific failure modes :
  • Thermal equilibration of the intermediate azaenolate.

  • Proton exchange during hydrazone formation or purification.

  • Epimerization of the newly formed stereocenter during auxiliary cleavage.

This guide provides troubleshooting protocols to isolate and eliminate these risks.

Experimental Workflow & Risk Points

The following diagram illustrates the standard RAMP workflow, highlighting critical control points (CP) where racemization is most likely to occur.

RAMP_Workflow cluster_critical CRITICAL CONTROL ZONE Start Ketone/Aldehyde + RAMP Hydrazone Chiral Hydrazone (Stable Z_CN isomer) Start->Hydrazone Condensation (Risk: Acidic Glassware) Azaenolate Lithiated Azaenolate (Critical Intermediate) Hydrazone->Azaenolate LDA, THF/Ether, 0°C Alkylated Alkylated Hydrazone (New Stereocenter) Azaenolate->Alkylated Electrophile, -110°C (Risk: Thermal Equilibration) Cleavage Auxiliary Cleavage (Ozone / Acid / MeI) Alkylated->Cleavage Workup Product Final Product (High ee) Cleavage->Product Hydrolysis/Oxidation (Risk: Epimerization) Recovery RAMP Recovery Cleavage->Recovery

Figure 1: Operational workflow for RAMP alkylation. The red zone indicates the step most susceptible to thermodynamic equilibration.

Module 1: Reagent Handling & Storage

Context: RAMP is a liquid chiral auxiliary. If the starting reagent is compromised, downstream ee% is mathematically impossible.

FAQ: Reagent Integrity

Q: How do I verify if my RAMP reagent has racemized during storage? A: RAMP is chemically stable but can oxidize. Check the Optical Rotation .

  • Standard:

    
     to 
    
    
    
    (neat) [1, 2].[1]
  • Troubleshooting: If rotation drops significantly (e.g.,

    
    ), do not use for synthesis. Distill under reduced pressure (bp 42°C / 1.8 mmHg) to repurify.
    

Q: Can I store RAMP in a standard solvent cabinet? A: No.

  • Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Reasoning: Oxidation leads to impurities that can catalyze racemization during the hydrazone formation step.

Module 2: Hydrazone Formation

Context: The formation of the hydrazone is generally robust, but the purification step contains a hidden trap: the alkalinity of the glassware.[2]

Troubleshooting Guide

Issue: Low ee% observed in final product, suspected early-stage failure. Diagnostic: Check the NMR of the intermediate hydrazone. You should see a single set of signals corresponding to the (


)-hydrazone (syn-isomer relative to C=N).
Potential CauseTechnical ExplanationCorrective Action
Alkaline Glassware Glassware cleaned in base baths (KOH/iPrOH) can retain surface alkalinity, catalyzing proton exchange at the

-position.
Acid Wash: Rinse all glassware with dilute HCl, then water, acetone, and oven dry before use [3].
Distillation Stress High thermal stress during distillation of the crude hydrazone can induce thermal isomerization.TMSCl Additive: Add 1 mL of chlorotrimethylsilane (TMSCl) to the crude hydrazone prior to distillation. This scavenges basic impurities and suppresses racemization [3].

Module 3: Metallation & Alkylation (The Critical Step)

Context: This is the defining step of the Enders methodology. The stereoselectivity depends on the formation of a specific lithiated species (SAMP/RAMP-azaenolate) which must be maintained under kinetic control.

Mechanism of Stereocontrol

The high enantioselectivity arises from the chelated structure of the lithiated azaenolate. The lithium cation coordinates with the methoxy oxygen and the amide nitrogen, locking the conformation.

Azaenolate_Mechanism cluster_conditions Kinetic Control Parameters RAMP RAMP Hydrazone LithiumSpecies Lithiated Azaenolate (Z_CN, E_CC Geometry) RAMP->LithiumSpecies Deprotonation (0°C) LDA LDA (Base) LDA->LithiumSpecies Product Alkylated Hydrazone LithiumSpecies->Product Attack from Less Hindered Face (-110°C) Electrophile Electrophile (R-X) Electrophile->Product Temp < -100°C Temp < -100°C Solvent: Ether/THF Solvent: Ether/THF

Figure 2: The lithiated azaenolate intermediate.[3] The methoxy group coordinates Li+, forcing the electrophile to attack from the face opposite the pyrrolidine ring.

FAQ: Alkylation Protocol

Q: Why must I cool to -110°C? Can I run it at -78°C? A: Running at -78°C is a common error.

  • Reasoning: At temperatures above -100°C, the lithiated azaenolate can undergo conformational relaxation or aggregate exchange, leading to a loss of face selectivity.

  • Protocol: Cool the mixture to -110°C (using liquid nitrogen/ethanol or similar cryostat) before adding the electrophile. Allow it to warm slowly only after the addition is complete [4].

Q: I see "double alkylation" or scrambling. What went wrong? A: This suggests the deprotonation was not quantitative or the base was wet.

  • Solution: Titrate your LDA. Use exactly 1.05 equivalents. Ensure the hydrazone is added to the LDA (inverse addition) to maintain kinetic deprotonation conditions.

Module 4: Auxiliary Cleavage (The Finish Line)

Context: You have successfully created the chiral center. Now you must remove the RAMP auxiliary without destroying that center. This is the most common point of failure for "racemization."

Comparative Cleavage Protocols
MethodConditionsRacemization RiskBest For...
Ozonolysis

,

, -78°C
Lowest Standard substrates. The low temperature prevents epimerization [5].
Oxalic Acid Sat. aq. Oxalic Acid, biphasicVery Low Acid-sensitive substrates or when ozonolysis is unavailable. "Racemization-free" [6].[4][5]
Methyl Iodide 1. MeI, 60°C2. 1N HCl hydrolysisModerate Stable ketones. The heating step with MeI can induce racemization in sensitive

-centers.
Acid Hydrolysis 6N HCl, refluxHigh Avoid for chiral centers. High heat + strong acid = rapid racemization.
Troubleshooting Cleavage

Q: My product ee% dropped after cleavage with Methyl Iodide. A: The quaternization of the hydrazone nitrogen with MeI requires heating (often 60°C). If your


-proton is acidic, this condition is harsh enough to cause partial racemization.
  • Fix: Switch to Ozonolysis . It cleaves the C=N bond at -78°C, preserving the stereocenter completely.

Q: How do I recover the RAMP auxiliary? A:

  • Ozonolysis: RAMP is converted to the nitroso-species (useless).

  • Oxalic Acid: RAMP is recovered as the oxalate salt. Treat the aqueous layer with base (NaOH) and extract with ether to recover RAMP with retention of configuration [6].

References

  • Sigma-Aldrich. (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine Product Specification. Link

  • Thermo Fisher Scientific. (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine Analysis. Link

  • Enders, D., et al. Asymmetric Syntheses using the SAMP-/RAMP-Hydrazone Method. MIT OpenCourseWare / Organic Syntheses. Link

  • Wikipedia. Enders SAMP/RAMP hydrazone-alkylation reaction. Link

  • Tayyari, S. F., et al. The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone. Iranian Chemical Communication. Link

  • Enders, D., et al. Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid. ResearchGate (Synlett). Link

Sources

Troubleshooting

common challenges in asymmetric synthesis using chiral pyrrolidines

Technical Support Center: Chiral Pyrrolidine Asymmetric Synthesis Ticket ID: #ASYM-PYR-001 Status: Open Support Level: Tier 2 (Senior Application Scientist) Welcome to the Asymmetric Synthesis Technical Support Hub You h...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Pyrrolidine Asymmetric Synthesis Ticket ID: #ASYM-PYR-001 Status: Open Support Level: Tier 2 (Senior Application Scientist)

Welcome to the Asymmetric Synthesis Technical Support Hub

You have reached the advanced troubleshooting desk for organocatalysis. This guide addresses the "hidden" failure modes of chiral pyrrolidines (Proline, MacMillan Imidazolidinones, and Jørgensen-Hayashi Catalysts). Unlike metal catalysis, where the metal is the distinct "engine," organocatalysis relies on delicate equilibria that are easily disrupted by concentration, water content, and background reactions.

Part 1: Diagnostic Triage (Start Here)

Before optimizing, identify your failure mode using the table below.

Symptom Probable Cause Immediate Check Module to Consult
Reaction Stalls at ~50% Product Inhibition or "Parasitic" Resting StateCheck if product is an H-bond donor.Module 1
High Yield, Low ee (<60%) Background Reaction or Heterochiral AggregationRun a "blank" (no catalyst) reaction.Module 2
No Reaction (Iminium) Improper Acid Co-catalyst or Steric CrowdingCheck pKa of acid additive.Module 3
Catalyst Degradation Silyl Group Hydrolysis (Jørgensen specific)Check solvent water content (<50 ppm).Module 3

Module 1: The "Engine" Problems (Turnover & Deactivation)

The Issue: Your reaction starts fast but stalls significantly before completion, or requires high catalyst loading (20-30 mol%).

Technical Insight: In proline-catalyzed enamine cycles (e.g., Aldol), the catalyst often gets trapped in a "parasitic" off-cycle resting state. Proline reacts with the ketone substrate to form an oxazolidinone .[1] While this is part of the pathway, it is a thermodynamic sink. Without water, the catalyst cannot hydrolyze back to the active form to turn over.

The Fix: The "Goldilocks" Water Protocol Contrary to standard air-free techniques, strictly anhydrous conditions often kill proline catalysis.

Protocol: Rescuing a Stalled Intermolecular Aldol

  • Diagnosis: If conversion halts at 40-50%, take an aliquot.

  • Intervention: Add 2-5 equivalents of water (relative to the aldehyde).

  • Mechanism: Water shifts the equilibrium from the parasitic oxazolidinone back to the active iminium/enamine species.

  • Caution: Do not exceed 5-10 vol% water, or you risk eroding enantioselectivity (ee) due to the non-specific background reaction.

Visualization: The Parasitic Trap The diagram below illustrates how the catalyst gets "stuck" and how water releases it.

ParasiticCycle Cat Proline Catalyst Enamine Active Enamine (On-Cycle) Cat->Enamine + Ketone - H2O Oxazo Parasitic Oxazolidinone (Off-Cycle Sink) Cat->Oxazo + Ketone (Fast Equilibrium) Ketone Ketone Substrate Product Aldol Product Enamine->Product + Aldehyde (C-C Bond Formation) Oxazo->Cat + H2O (Required for Turnover) Product->Cat Hydrolysis

Caption: The "Parasitic Cycle" in proline catalysis. Without water (red arrow), the catalyst remains trapped as an oxazolidinone, stalling the reaction.

Module 2: The "Steering" Problems (Enantioselectivity Erosion)

The Issue: You are getting product, but the ee is disappointing (e.g., 70% instead of >90%).

Technical Insight: Organocatalysts often suffer from Nonlinear Effects (NLE) due to aggregation.

  • Positive NLE: The catalyst forms inactive heterochiral aggregates (racemic dimers), leaving the excess enantiomer active (good for ee).

  • Negative NLE: The active catalyst aggregates with itself (homochiral dimers), reducing the effective concentration of the selective species.

Troubleshooting Checklist:

  • Concentration Check:

    • High Concentration (>1M): Promotes aggregation. If ee is low, dilute the reaction to 0.1M or 0.25M.

    • Low Concentration (<0.05M): Slows the catalyzed pathway, allowing the uncatalyzed (racemic) background reaction to take over.

  • Temperature Tuning:

    • Lowering temperature (e.g., -20°C) usually improves ee but increases the risk of "solubility crashes" where the catalyst precipitates.

    • Tip: If precipitating, add a co-solvent (e.g., 10% CHCl3 in Toluene) to maintain homogeneity.

Protocol: Determining the Background Reaction

  • Set up two vials:

    • Vial A: Standard reaction with catalyst.

    • Vial B: Same reagents, same solvent, NO catalyst .

  • Run for the standard reaction time.

  • Analysis: If Vial B shows >5% conversion, your ee is being eroded by the background pathway.

  • Fix: Slow addition of the limiting reagent (syringe pump) to keep its concentration low, favoring the fast catalytic cycle over the slow background reaction.

Module 3: Reaction Specifics (Iminium Activation)

Context: Using MacMillan (Imidazolidinone) or Jørgensen-Hayashi (Diarylprolinol silyl ether) catalysts.

Critical Distinction:

  • MacMillan Catalysts: REQUIRE acid co-catalysts for turnover.

  • Jørgensen Catalysts: Are DESTROYED by strong acids (silyl cleavage).

Scenario A: MacMillan Catalyst (Diels-Alder / Friedel-Crafts)

Issue: Reaction is sluggish. Fix: The iminium formation is the rate-determining step. You must tune the acid co-catalyst (HX).

  • Standard: TFA (Trifluoroacetic acid) or p-TSA.

  • Optimization: If the reaction is slow, switch to a stronger acid salt (e.g., HBF4 or HClO4 salts of the catalyst). The counter-ion effect can dramatically alter the transition state geometry.

  • Note: Use the pre-formed salt if possible to ensure precise stoichiometry (1:1 catalyst:acid).

Scenario B: Jørgensen-Hayashi Catalyst (Michael Addition)

Issue: Catalyst dies over time; silyl ether is cleaved. Fix:

  • Water Control: Unlike proline, these reactions must be anhydrous . The silyl ether is hydrolytically unstable in acidic/aqueous media.

  • Additives: Use weak organic acids (e.g., Benzoic acid, pKa ~4.2) to speed up turnover without cleaving the silyl group. Avoid HCl or TFA.

Visualization: Activation Mode Selection Use this flow to ensure you are treating the catalyst correctly.

ActivationFlow Start Select Catalyst Type Mac MacMillan Imidazolidinone Start->Mac Jor Jørgensen-Hayashi (Silyl Ether) Start->Jor Acid Requires Strong Acid (TFA, HCl, pTSA) Mac->Acid Co-catalyst Water Water Tolerance: Moderate (Reversible) Mac->Water Environment NoAcid AVOID Strong Acid (Silyl Cleavage Risk) Jor->NoAcid Warning NoWater Water Tolerance: LOW (Strictly Anhydrous) Jor->NoWater Environment

Caption: Operational differences between MacMillan and Jørgensen-Hayashi catalysts regarding acid additives and water sensitivity.

FAQ: Common User Queries

Q: Can I recycle the catalyst? A:

  • Proline: Generally no. It is cheap enough to be disposable.

  • MacMillan/Jørgensen: Yes.

    • Method: Immobilization on solid support (polystyrene) or ionic liquid tags is possible, but often lowers ee.

    • Extraction: For Jørgensen catalysts, the product is usually non-polar. Flush the reaction mixture through a short silica plug with non-polar solvent (Hexane/Et2O). The polar catalyst often sticks to the silica or elutes much later.

Q: My Jørgensen catalyst reaction turned into a mess of byproducts. Why? A: You likely have a "Match/Mismatch" issue with the nucleophile. If the nucleophile is too basic, it can deprotonate the catalyst or cause elimination of the nitroalkene (in Michael additions). Ensure your nucleophile is compatible with the slightly acidic nature of the enamine cycle.

References

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000). New strategies for organic catalysis: the first highly enantioselective organocatalytic Diels-Alder reaction.[2][3] Journal of the American Chemical Society, 122(17), 4243-4244. Link

  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005).[4] Diphenylprolinol silyl ethers as efficient organocatalysts for the asymmetric Michael reaction of aldehydes and nitroalkenes.[5] Angewandte Chemie International Edition, 44(27), 4212-4215. Link

  • Zotova, N., Broadbelt, L. J., Armstrong, A., & Blackmond, D. G. (2009). Mechanistic studies of the organocatalytic Michael addition of aldehydes to nitroalkenes. Bioorganic & Medicinal Chemistry Letters, 19(14), 3934-3937. (Evidence for the "Parasitic" Oxazolidinone).[1] Link

  • Reis, O., Ebisawa, M., & Jørgensen, K. A. (2008). Purification of reaction products from organocatalytic reactions using solid-supported reagents. ChemSusChem, 1(4), 305-307. Link

Sources

Optimization

effective purification of RAMP-derived products from the chiral auxiliary

Welcome to the technical support center for the effective purification of RAMP-derived products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective purification of RAMP-derived products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with removing the RAMP chiral auxiliary post-synthesis. Here, we will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure the integrity and purity of your final product.

Introduction to RAMP Chiral Auxiliaries

(R)-1-amino-2-methoxymethylpyrrolidine (RAMP) is a widely used chiral auxiliary in asymmetric synthesis, particularly for the α-alkylation of ketones and aldehydes.[1][2] The Enders SAMP/RAMP hydrazone method allows for the formation of new stereocenters with a high degree of stereochemical control.[1][3] The overall process involves three key stages: the formation of a hydrazone between the carbonyl compound and the RAMP auxiliary, a diastereoselective alkylation step, and finally, the cleavage of the auxiliary to yield the desired chiral product.[1][2] The final purification step, which involves the removal of the chiral auxiliary and other reaction byproducts, is critical for obtaining the enantiomerically pure target molecule.

Common Purification Challenges

The primary challenge in purifying RAMP-derived products lies in the efficient and clean removal of the chiral auxiliary and its byproducts without compromising the yield or stereochemical integrity of the desired compound. Incomplete cleavage, side reactions, and similar polarities between the product and the auxiliary can complicate purification by standard methods like column chromatography.

Troubleshooting Guide: Navigating Purification Hurdles

This section addresses specific issues that may arise during the purification of your RAMP-derived product in a question-and-answer format.

Question: I'm seeing a significant amount of the RAMP auxiliary in my crude product after cleavage. How can I improve its removal?

Answer: This is a common issue that can often be resolved by optimizing both the cleavage and the subsequent work-up procedure.

  • Inefficient Cleavage: The first step is to ensure the cleavage reaction has gone to completion.

    • Ozonolysis: If you are using ozonolysis, ensure a persistent blue or green-blue color is observed, indicating an excess of ozone.[4] Be aware that ozonides can be explosive, so handle with care.[5]

    • Acidic Hydrolysis: For methods involving acidic hydrolysis, such as using oxalic acid, ensure the reaction is stirred for a sufficient duration at the appropriate temperature to drive the hydrolysis to completion.[6]

    • Reductive Cleavage: When employing reductive methods to cleave the N-N bond, ensure the reducing agent is active and used in sufficient stoichiometry.[7][8]

  • Work-up Strategy: Acid-Base Extraction The RAMP auxiliary is a basic amine and can be effectively removed by an acid-base extraction.[9] After the cleavage reaction, dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic RAMP auxiliary will be protonated and partition into the aqueous layer. Your neutral organic product will remain in the organic phase. Remember to then wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water before drying and concentrating.

Question: My product and the RAMP auxiliary have very similar Rf values on TLC, making chromatographic separation difficult. What can I do?

Answer: This is a frequent challenge. Here are a few strategies to improve chromatographic separation:

  • Optimize Your Solvent System: Systematically screen different solvent systems for your flash column chromatography. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). Sometimes, adding a small percentage of a third solvent, like methanol or triethylamine (if your compound is basic), can significantly alter the selectivity of the separation.

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase silica gel (C18), depending on the polarity of your compound.

  • Derivative Formation: In some cases, temporarily converting your product to a less polar derivative before chromatography can be beneficial. After purification, the derivative can be converted back to the desired product. However, this adds extra synthetic steps and should be considered a last resort.

Question: I am losing a significant amount of my product during the purification process. How can I improve my yield?

Answer: Product loss can occur at multiple stages. Here’s how to troubleshoot:

  • Incomplete Extraction: During the acid-base wash, ensure you perform multiple extractions with the aqueous acid to completely remove the auxiliary. Also, back-extract the combined aqueous layers with fresh organic solvent to recover any of your product that may have partitioned into the aqueous phase.

  • Adsorption on Silica Gel: Highly polar compounds can sometimes irreversibly adsorb to silica gel during column chromatography. Deactivating the silica gel by adding a small amount of triethylamine to the eluent can help mitigate this for basic compounds.

  • Crystallization as an Alternative: If your product is a solid, crystallization can be a highly effective purification method that often results in higher yields and purity compared to chromatography.[10] Experiment with different solvent systems to induce crystallization.[11]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for cleaving the RAMP auxiliary?

A1: Ozonolysis is a very common and effective method for cleaving the C=N bond of the hydrazone to regenerate the carbonyl group.[1][12] It is typically performed at low temperatures (-78 °C) in a solvent like dichloromethane.[4]

Q2: Are there milder alternatives to ozonolysis for cleaving the RAMP auxiliary?

A2: Yes, several milder methods exist. Hydrolysis with a saturated aqueous solution of oxalic acid is a racemization-free method that is compatible with functionalities sensitive to oxidative conditions.[6] Oxidative cleavage with sodium perborate at a neutral pH is another mild alternative.[6]

Q3: How can I recover the RAMP chiral auxiliary for reuse?

A3: The chiral auxiliary can often be recovered from the aqueous layer after an acid-base extraction.[6] After separating the acidic aqueous layer containing the protonated auxiliary, the solution can be basified (e.g., with NaOH) and then extracted with an organic solvent to recover the free amine. The recovered auxiliary can then be purified by distillation or sublimation for reuse.[13][14]

Q4: What are the key considerations for developing a crystallization protocol for my RAMP-derived product?

A4: Successful crystallization depends on several factors, including the purity of the crude material, the choice of solvent, and the cooling rate.[10][15]

  • Purity: A minimum purity of 80-90% is generally recommended before attempting crystallization for single-crystal X-ray diffraction.[11]

  • Solvent Selection: The ideal solvent is one in which your compound is soluble at high temperatures but sparingly soluble at lower temperatures. A systematic screening of solvents or solvent mixtures is often necessary.

  • Techniques: Common techniques include slow evaporation, slow cooling of a saturated solution, and vapor diffusion.[10]

Experimental Protocols

Protocol 1: Ozonolysis Cleavage of RAMP Hydrazone
  • Dissolve the RAMP hydrazone in dichloromethane (DCM) in a Schlenk tube equipped with a gas inlet and outlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is typically complete when the solution turns a persistent blue or green-blue color.[4]

  • Purge the solution with nitrogen or argon to remove excess ozone.

  • Allow the reaction mixture to warm to room temperature.

  • The crude product can then be purified by column chromatography or other methods.[1]

Protocol 2: Acid-Base Extraction for Auxiliary Removal
  • After the cleavage reaction, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with 1M HCl (3 x 20 mL).

  • Combine the aqueous layers and back-extract with the organic solvent (1 x 20 mL).

  • Combine all organic layers and wash with saturated NaHCO₃ solution (1 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, now largely free of the RAMP auxiliary.

Data Presentation

Table 1: Comparison of RAMP Auxiliary Cleavage Methods

Cleavage MethodReagentsConditionsAdvantagesDisadvantages
Ozonolysis O₃, then a reductive workup (e.g., Zn/H₂O or Me₂S)-78 °C to rtHigh yielding, reliable[1]Requires specialized equipment (ozonizer), potentially hazardous ozonides[5]
Acidic Hydrolysis Saturated aqueous oxalic acidrtMild, racemization-free, compatible with sensitive functional groups[6]May be slower than ozonolysis
Oxidative Hydrolysis Sodium perborate (NaBO₃)pH 7 buffer, t-BuOHMild, inexpensive reagents[6]May not be suitable for all substrates
Reductive Cleavage Raney Nickel, H₂H₂ pressureEffective for N-N bond cleavage[16]Requires hydrogenation setup, catalyst can be pyrophoric

Visualizations

Workflow for RAMP-Alkylation and Purification

RAMP_Workflow cluster_synthesis Asymmetric Synthesis cluster_cleavage Auxiliary Cleavage cluster_purification Purification A Ketone/Aldehyde + RAMP B Hydrazone Formation A->B C Deprotonation (LDA) B->C D Alkylation (R-X) C->D E Alkylated Hydrazone D->E F Ozonolysis / Hydrolysis / Reduction E->F G Crude Product Mixture F->G H Acid-Base Extraction G->H I Column Chromatography / Crystallization H->I K Recovered RAMP Auxiliary H->K from aqueous layer J Pure Chiral Product I->J

Caption: Overall workflow from starting materials to the pure chiral product and recovered auxiliary.

Decision Tree for Purification Strategy

Purification_Decision_Tree decision decision result result start Crude Product after Cleavage d1 Product and Auxiliary have different polarities? start->d1 p1 Perform Acid-Base Extraction d1->p1 Yes p3 Perform Column Chromatography d1->p3 No d2 Is the product a solid? p1->d2 p2 Attempt Crystallization d2->p2 Yes d2->p3 No r1 Pure Product p2->r1 d3 Is separation on silica difficult? p3->d3 p4 Try alternative stationary phase (Alumina, C18) d3->p4 Yes d3->r1 No p4->r1

Caption: Decision tree to guide the selection of an appropriate purification strategy.

References

  • Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia. Available at: [Link]

  • Acid-Base Extraction. Available at: [Link]

  • ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE - MIT. Available at: [Link]

  • Submitted by Dieter Enders, Peter Fey, and Helmut Kipphardt - Organic Syntheses Procedure. Available at: [Link]

  • Chiral auxiliary - Wikipedia. Available at: [Link]

  • Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. Available at: [Link]

  • Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary - ResearchGate. Available at: [Link]

  • Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis | Request PDF - ResearchGate. Available at: [Link]

  • The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC - NIH. Available at: [Link]

  • The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm we - Iranian chemical communication. Available at: [Link]

  • Reductive Cleavage of the N−N Bond of Hydrazine Induced by a Cationic Trinuclear Ruthenium Hexahydride Complex - ACS Publications. Available at: [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Pharmaceutical Crystallization in drug development - Syrris. Available at: [Link]

  • REDUCTIVE CLEAVAGE OF NITROGEN–NITROGEN BONDS WITH RANEY NICKEL AND HYDRAZINE - Canadian Science Publishing. Available at: [Link]

  • Alkene Reactions: Ozonolysis - Master Organic Chemistry. Available at: [Link]

  • Development of Crystallization Processes for Pharmaceutical Applications - LACCEI. Available at: [Link]

Sources

Troubleshooting

troubleshooting guide for unwanted pyrrolidinone core reactions

Topic: Troubleshooting Unwanted Pyrrolidinone Core Reactions Ticket ID: PYR-CORE-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Unwanted Pyrrolidinone Core Reactions Ticket ID: PYR-CORE-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Pyrrolidinone Paradox

Welcome to the technical support hub. You are likely here because your pyrrolidinone (gamma-lactam) scaffold—a cornerstone of medicinal chemistry found in racetams, kinase inhibitors, and antimicrobial agents—is behaving unpredictably.

While the 5-membered lactam ring is generally considered robust due to the resonance stabilization of the amide bond (approx. 15-20 kcal/mol), it is not inert. In drug development, we frequently encounter three "silent killers" of this scaffold: metabolic oxidation , hydrolytic ring opening , and stereochemical erosion .

This guide bypasses standard textbook definitions to address the specific failure modes seen in high-throughput screening (HTS) and lead optimization.

Module 1: Metabolic Instability (The "Disappearing Drug")

User Issue: "My compound shows excellent potency in vitro, but high clearance in liver microsome stability assays (HLM/RLM). Mass spec shows a +16 Da shift."

Root Cause: C5-Hydroxylation

The pyrrolidinone ring is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The carbon adjacent to the nitrogen (C5) is electronically activated, making the C-H bonds prone to hydrogen atom abstraction (HAT).

Mechanism:

  • Radical Formation: CYP450 abstracts a hydrogen from C5.

  • Hydroxylation: The radical rebounds with the heme-bound hydroxyl group to form 5-hydroxypyrrolidinone.

  • Collapse: This hemiaminal intermediate is unstable and often ring-opens to a primary amide-aldehyde (which oxidizes further) or oxidizes to a succinimide (pyrrolidine-2,5-dione).

Troubleshooting & Solutions
ApproachTechnical RationaleImplementation
Deuteration Exploits the Kinetic Isotope Effect (KIE). C-D bonds are stronger than C-H bonds, slowing the rate-determining step of HAT.Synthesize the d2-analog at the C5 position.
Steric Blocking Prevents the CYP450 heme iron from accessing the C5 protons.Introduce a gem-dimethyl or spiro-cycle at C5.
Electronic Deactivation Lowers the HOMO energy of the lactam nitrogen, reducing radical stability.Add electron-withdrawing groups (EWGs) like -CF3 or pyridines to the N-substituent.
Visualization: CYP450 Oxidative Pathway

G Start Pyrrolidinone (Parent) Radical C5-Radical Intermediate Start->Radical -H• CYP CYP450 (HAT) CYP->Radical Hydroxyl 5-Hydroxy (Hemiaminal) Radical->Hydroxyl +OH• Open Ring Open (Aldehyde/Acid) Hydroxyl->Open Hydrolysis Succinimide Succinimide (+14 Da) Hydroxyl->Succinimide Oxidation (-2H)

Figure 1: The metabolic fate of the pyrrolidinone ring. Note the divergence at the 5-hydroxy intermediate.

Module 2: Hydrolytic Ring Opening (The "Broken Cycle")

User Issue: "I am losing my product during acidic deprotection or basic workup. NMR shows a loss of the ring protons and appearance of a carboxylic acid."

Root Cause: Strain-Assisted Hydrolysis

While 5-membered lactams are more stable than their 4-membered (beta-lactam) counterparts, they are less stable than 6-membered rings. The presence of electron-withdrawing groups (EWGs) on the nitrogen (e.g., N-acyl, N-Boc) significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water or hydroxide.

Diagnostic Check:

  • Acidic Conditions: N-acyl pyrrolidinones cleave rapidly in 6N HCl.

  • Basic Conditions: Strong bases (NaOH, LiOH) will saponify the ring, especially if heated.

Stress Test Protocol (Self-Validating)

Before scaling up, perform this micro-scale stress test to determine the "Safe Zone" for your specific scaffold.

  • Prepare: Dissolve 5 mg of compound in 0.5 mL DMSO-d6.

  • Split: Divide into 3 NMR tubes.

    • Tube A: Control.[1][2][3][4]

    • Tube B (Acid): Add 50 µL DCl (deuterated HCl).

    • Tube C (Base): Add 50 µL NaOD/D2O.

  • Monitor: Run 1H-NMR at t=0, 1h, and 24h.

  • Analyze: Look for the disappearance of the ABX pattern of the ring protons and the appearance of broad exchangeable peaks (COOH/NH2).

Visualization: Hydrolysis Mechanism

Hydrolysis Lactam N-Substituted Pyrrolidinone Tetra Tetrahedral Intermediate Lactam->Tetra +Nu Attack Nucleophilic Attack (OH- or H2O) Attack->Tetra Collapse C-N Bond Cleavage Tetra->Collapse Ring Strain Relief Product Gamma-Amino Acid/Ester Collapse->Product Proton Transfer

Figure 2: Base-mediated hydrolysis pathway. N-acyl substitution accelerates the 'Tetra' to 'Collapse' step.

Module 3: Stereochemical Erosion (The "Racemic Drift")

Root Cause: Alpha-Enolization

If your chiral center is at the C3 position (alpha to the carbonyl), it is chemically labile. The pKa of the alpha-proton in a pyrrolidinone is approximately 25-26 (in DMSO), but this drops significantly (~18-20) if there is an adjacent EWG or aromatic ring.

The Trap: Using thermodynamic bases (e.g., NaH, KOtBu) or prolonged exposure to weak bases (e.g., Et3N, K2CO3) at elevated temperatures allows for reversible deprotonation/reprotonation, leading to racemization via the planar enolate.

Troubleshooting Guide: Preserving Chirality
  • Q: Can I alkylate C3 without racemizing?

    • A: Yes, but you must use Kinetic Control .

    • Protocol: Use LDA or LiHMDS at -78°C. Add the electrophile immediately. Quench while cold. Never let the reaction warm up before quenching.

  • Q: I'm not alkylating, just protecting a side chain. Why did it racemize?

    • A: Check your workup. Acidic workups can catalyze enolization (acid-catalyzed racemization), especially if the alpha-position has an aryl group. Neutralize rapidly.

Visualization: Racemization Loop

Racemization S_Iso (S)-Pyrrolidinone (Active) Enolate Planar Enolate (Achiral) S_Iso->Enolate Deprotonation Base Base/Acid Catalyst Base->Enolate Racemate Racemic Mixture (50:50 R/S) Enolate->Racemate Reprotonation (Non-selective) Racemate->Enolate Equilibrium

Figure 3: The thermodynamic trap of alpha-proton acidity leading to loss of optical purity.

Module 4: Synthetic Selectivity (N- vs. O-Alkylation)

User Issue: "I tried to alkylate the nitrogen, but I isolated the lactim ether (O-alkylated product) instead."

Root Cause: Ambident Nucleophilicity

The deprotonated lactam (lactam anion) is an ambident nucleophile. The negative charge is delocalized between the Nitrogen and the Oxygen.

  • N-Alkylation: Favored by "soft" electrophiles and thermodynamic control.

  • O-Alkylation: Favored by "hard" electrophiles and kinetic control (O is the harder center).

Selection Table
VariableFavors N-Alkylation (Target)Favors O-Alkylation (Impurity)
Counter-ion Li+, Na+ (tight ion pair shields Oxygen)K+, Cs+ (loose ion pair exposes Oxygen)
Solvent Toluene, THF (Non-polar/Aprotic)DMSO, DMF (Polar Aprotic - solvates cation)
Electrophile Alkyl iodides (Soft)Alkyl sulfates/triflates (Hard)
Base NaH, LiHK2CO3, Cs2CO3

References

  • Metabolic Oxidation & Stability

    • Mechanism of CYP450 Oxidation: Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. Link

    • Pyrrolidinone Scaffold Metabolism: Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[2] (See Chapter on Lactams).

  • Hydrolysis Kinetics

    • Lactam Stability: Blackburn, G. M., & Plackett, J. D. (1972). The hydrolysis of some N-acyl-2-pyrrolidones. Journal of the Chemical Society, Perkin Transactions 2, 1366-1370. Link

  • Racemization & Enolization

    • Alpha-Proton Acidity: Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. Link

  • Alkylation Selectivity

    • N- vs O-Alkylation: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2] (Section on Ambident Nucleophiles).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to RAMP and SAMP Chiral Auxiliaries in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the reliable and predictable synthesis of single-enantiomer compounds is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust and well-tro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the reliable and predictable synthesis of single-enantiomer compounds is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust and well-trodden path to high levels of stereocontrol. Among the most successful and versatile of these are the proline-derived hydrazines, (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine, often referred to as RAMP, and its enantiomer, (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine, universally known as SAMP.

This guide provides an in-depth comparative analysis of these two powerful auxiliaries. Moving beyond a simple recitation of facts, we will explore the causality behind their synthetic utility, present direct comparative data for key transformations, and provide detailed, field-proven protocols to enable their successful application in the laboratory.

The Principle of Enantioselection: The SAMP/RAMP Hydrazone Method

The power of both RAMP and SAMP lies in their ability to temporarily impart their inherent chirality onto a prochiral substrate, typically an aldehyde or ketone. The entire process, pioneered and extensively developed by Dieter Enders and his group, can be understood as a three-stage sequence: hydrazone formation, stereoselective C-C bond formation, and auxiliary cleavage.[1]

The genius of the method is rooted in the formation of a rigid, chelated intermediate after deprotonation. This intermediate effectively shields one face of the reactive azaenolate, forcing an incoming electrophile to attack from the less sterically hindered side with high predictability.

SAMP_RAMP_Workflow cluster_synthesis Asymmetric Synthesis Cycle Start Prochiral Ketone or Aldehyde Hydrazone Attach Auxiliary: Hydrazone Formation Start->Hydrazone + RAMP or SAMP Deprotonation Deprotonation (LDA) Form Azaenolate Hydrazone->Deprotonation Alkylation C-C Bond Formation (Alkylation, Aldol, etc.) Deprotonation->Alkylation + Electrophile (E+) Cleavage Cleave Auxiliary (e.g., Ozonolysis) Alkylation->Cleavage Product Chiral Product Cleavage->Product Auxiliary Recovered Auxiliary Cleavage->Auxiliary

Caption: General workflow of the SAMP/RAMP hydrazone method.

The key to this stereocontrol is the methoxymethyl group at the C2 position of the pyrrolidine ring. Upon deprotonation of the hydrazone with a strong base like lithium diisopropylamide (LDA), the lithium cation is chelated by both the methoxy oxygen and the amino nitrogen. This locks the molecule into a rigid five-membered ring structure, forcing the bulky pyrrolidine ring to occupy a specific spatial position. This fixed conformation dictates the trajectory of the incoming electrophile, leading to excellent diastereoselectivity in the C-C bond-forming step.[1]

Caption: Chelation-controlled model for electrophilic attack.

(R)-RAMP vs. (S)-SAMP: A Tale of Two Enantiomers

RAMP and SAMP are enantiomers, synthesized from (R)-proline and (S)-proline, respectively. As expected from enantiomeric reagents, they provide access to opposite enantiomers of the final product with virtually identical levels of stereocontrol. The choice between RAMP and SAMP is therefore dictated solely by the desired absolute configuration of the target molecule. If the (R)-enantiomer of a product is desired, one would typically use RAMP, while SAMP would be used to synthesize the (S)-enantiomer (depending on reaction type and priority rules).

Performance Analysis: Comparative Experimental Data

The true measure of a chiral auxiliary's utility is its performance across a range of substrates and reaction types. The SAMP/RAMP hydrazone method has proven effective for asymmetric α-alkylation, aldol additions, and Michael reactions. The following data, compiled from seminal work in the field, demonstrates the consistently high and predictable stereoselectivity achieved with both auxiliaries.

Asymmetric α-Alkylation of Ketones

Alkylation of the α-position of a ketone is a fundamental C-C bond-forming reaction. The SAMP/RAMP method provides a reliable way to achieve this with high enantiomeric excess (e.e.).

Carbonyl SubstrateAuxiliaryElectrophile (E+)Overall Yield (%)d.e. (%)e.e. (%)Product ConfigurationReference
3-PentanoneSAMPn-Pr-I58≥95≥95(S)[2]
CyclohexanoneSAMPMe-I51≥95≥95(S)[2]
CyclohexanoneRAMPMe-I55≥95≥95(R)[2]
AcetoneSAMPPh-CH₂-Br62≥9590(S)[2]
PropiophenoneSAMPMe-I71≥9599.5(S)[2]
Asymmetric Aldol Additions

The method can be extended to diastereoselective and enantioselective aldol reactions, forming chiral β-hydroxy ketones.

Carbonyl SubstrateAuxiliaryAldehydeOverall Yield (%)d.e. (%)e.e. (%)Product ConfigurationReference
AcetoneSAMPBenzaldehyde5290-9490-94(S)[2]
AcetoneRAMPBenzaldehyde5590-9490-94(R)[2]
3-PentanoneSAMPIsobutyraldehyde519096(2S, 3'R)[2]
Asymmetric Michael Additions

Conjugate additions to α,β-unsaturated esters also proceed with high levels of asymmetric induction, producing chiral δ-keto esters.

Carbonyl SubstrateAuxiliaryMichael AcceptorOverall Yield (%)d.e. (%)e.e. (%)Product ConfigurationReference
AcetoneSAMPMethyl crotonate62≥98≥96(S)[2]
AcetoneRAMPMethyl crotonate58≥98≥98(R)[2]
AcetoneSAMPEthyl cinnamate56≥98≥98(S)[2]

Practical Considerations: Auxiliary Cleavage and Recovery

A critical step in any chiral auxiliary-based synthesis is the efficient and non-racemizing removal of the auxiliary to reveal the desired product. Several methods have been developed for SAMP/RAMP hydrazones.

  • Ozonolysis: This is the most common and often cleanest method. Bubbling ozone through a solution of the alkylated hydrazone at low temperature (-78 °C) rapidly cleaves the C=N bond. This method is highly effective but incompatible with other ozone-sensitive functional groups in the molecule.[2]

  • Hydrolytic Cleavage (Oxalic Acid): Treatment with a saturated aqueous solution of oxalic acid provides a mild and effective way to hydrolyze the hydrazone. A significant advantage of this method is that the chiral auxiliary can be recovered as its oxalate salt from the aqueous phase and subsequently recycled, improving the overall economy of the process.

  • Oxidative Cleavage (SeO₂/H₂O₂): For sensitive substrates where ozonolysis is too harsh and acidic hydrolysis may cause epimerization, a buffered system of selenium dioxide and hydrogen peroxide can be employed.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the asymmetric methylation of cyclohexanone using both SAMP and RAMP.

Objective: To synthesize (S)-2-methylcyclohexanone and (R)-2-methylcyclohexanone.

Materials:

  • Cyclohexanone

  • (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP)

  • Anhydrous Toluene or Benzene

  • Anhydrous Diethyl Ether or THF

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Methyl Iodide (MeI)

  • Dichloromethane (DCM)

  • Standard glassware, Dean-Stark apparatus, syringes, and inert atmosphere setup (Argon or Nitrogen)

Part A: Hydrazone Formation

Protocol_A A1 Combine Cyclohexanone (1.0 eq) and Auxiliary (1.2 eq) in Toluene A2 Reflux with Dean-Stark Trap (2-4 hours) A1->A2 A3 Cool and Concentrate in vacuo A2->A3 A4 Purify by Distillation (if necessary) A3->A4

Caption: Protocol for Hydrazone Formation.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add cyclohexanone (1.0 eq) and anhydrous toluene (approx. 5 mL per mmol of ketone).

  • Addition of Auxiliary: Add either SAMP (for the S-product) or RAMP (for the R-product) (1.2 eq).

  • Reaction: Reflux the mixture for 2-4 hours, until the theoretical amount of water is collected in the Dean-Stark trap.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude hydrazone, which can be used directly or purified by vacuum distillation.

Part B: Asymmetric Alkylation

Protocol_B B1 Prepare LDA solution in THF at -78°C B2 Add Hydrazone solution dropwise at -78°C B1->B2 B3 Stir for 2-3 hours (Azaenolate formation) B2->B3 B4 Add Methyl Iodide (1.5 eq) at -110°C to -95°C B3->B4 B5 Warm slowly to RT and Quench B4->B5

Caption: Protocol for Asymmetric Alkylation.

  • Prepare LDA: In a flame-dried, inert-atmosphere flask, prepare a solution of LDA by adding n-BuLi (1.1 eq) to diisopropylamine (1.15 eq) in anhydrous THF at -78 °C.

  • Deprotonation: Slowly add a solution of the corresponding cyclohexanone hydrazone (from Part A, 1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 2-3 hours to ensure complete formation of the azaenolate.

  • Alkylation: Cool the mixture to approx. -100 °C (liquid nitrogen/ether bath). Add methyl iodide (1.5 eq) dropwise.

  • Warming & Quench: Allow the reaction to stir and slowly warm to room temperature overnight. Quench the reaction by carefully adding water.

  • Extraction: Extract the product with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Part C: Auxiliary Cleavage (Ozonolysis)

Protocol_C C1 Dissolve crude alkylated hydrazone in DCM C2 Cool to -78°C C1->C2 C3 Bubble O₃ through solution until blue color persists C2->C3 C4 Purge with N₂ or O₂ C3->C4 C5 Purify by Chromatography C4->C5

Caption: Protocol for Auxiliary Cleavage.

  • Setup: Dissolve the crude alkylated hydrazone (from Part B) in dichloromethane (DCM, approx. 10 mL per mmol) and cool the solution to -78 °C.

  • Ozonolysis: Bubble ozone gas through the solution. The reaction is complete when a persistent blue color is observed, indicating an excess of ozone.

  • Workup: Purge the solution with nitrogen or oxygen gas to remove the excess ozone. The solution can then be concentrated and the crude product purified by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure (S)- or (R)-2-methylcyclohexanone.

Conclusion

(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) and (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) are exceptionally effective and reliable chiral auxiliaries for the asymmetric synthesis of α-substituted aldehydes and ketones. Their performance is characterized by:

  • High Stereoselectivity: Both auxiliaries consistently deliver products with high diastereomeric and enantiomeric excess (often >95% e.e.).

  • Predictable Outcomes: As enantiomers, RAMP and SAMP provide predictable access to either enantiomer of the target molecule.

  • Broad Applicability: The methodology is effective for a wide range of alkylations, aldol additions, and Michael reactions.

  • Well-Established Protocols: The procedures are robust and have been refined over decades of use in academic and industrial settings.

The choice between RAMP and SAMP is determined simply by the desired absolute configuration of the final product. With a solid understanding of the underlying stereochemical model and access to reliable protocols, researchers can confidently employ these auxiliaries to solve complex challenges in asymmetric synthesis.

References

  • Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Organic Syntheses, 65, 173. [Link]

  • Enders, D., & Eichenauer, H. (1979). Asymmetric Synthesis of Aldehydes and Ketones by Alkylation of Chiral Hydrazones, Preparation of (S)-(+)-4-Methyl-3-heptanone. Angewandte Chemie International Edition in English, 18(5), 397-399. [Link]

  • Enders, D., et al. (1985). Asymmetric Syntheses using the SAMP-/RAMP- Hydrazone Method: (S)-(+)-4-Methyl-3-heptanone. Organic Syntheses, 65, 183. [Link]

  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis. Tetrahedron, 58(12), 2253-2329. [Link]

Sources

Comparative

A Tale of Two Auxiliaries: A Comparative Guide to RAMP Hydrazone and Evans' Oxazolidinone Methods in Asymmetric Synthesis

For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts stereochemical out...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts stereochemical outcomes, yields, and overall synthetic strategy. This guide provides an in-depth, objective comparison of two cornerstone methodologies: the Enders RAMP/SAMP hydrazone method for aldehydes and ketones, and the Evans' oxazolidinone auxiliary approach for carboxylic acid derivatives. By delving into their mechanisms, practical execution, and performance, this document aims to equip you with the field-proven insights necessary to select the optimal tool for your specific synthetic challenge.

The Central Role of Chiral Auxiliaries

In the quest for enantiomerically pure compounds, particularly in pharmaceutical development where enantiomers can have vastly different biological activities, chiral auxiliaries serve as powerful tools. A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate. This covalent modification introduces a source of chirality, enabling a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse, leaving behind the enantiomerically enriched target molecule. This strategy transforms an enantioselective challenge into a more readily achievable diastereoselective one.

This guide focuses on two of the most successful and widely adopted auxiliary-based strategies: the RAMP/SAMP hydrazones, developed by E. J. Corey and Dieter Enders, and the oxazolidinones, pioneered by David A. Evans.

The Enders RAMP/SAMP Hydrazone Method: Mastering α-Alkylation of Carbonyls

The Enders RAMP/SAMP hydrazone method is a premier strategy for the asymmetric α-alkylation of aldehydes and ketones. It leverages the chiral hydrazines (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) and its enantiomer (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) to achieve high levels of stereocontrol. These auxiliaries are themselves synthesized from the readily available amino acids (R)- or (S)-proline.

The Mechanism of Action

The method unfolds in a reliable three-step sequence: hydrazone formation, metalation/alkylation, and auxiliary cleavage.

  • Hydrazone Formation: The ketone or aldehyde is condensed with RAMP or SAMP to form the corresponding chiral hydrazone. This step effectively replaces the carbonyl oxygen with the chiral auxiliary scaffold.

  • Diastereoselective Alkylation: The hydrazone is then deprotonated at the α-carbon using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at low temperatures (-78 °C). This generates a rigid, chelated azaenolate intermediate. The lithium cation is coordinated by both the nitrogen of the enolate and the methoxy oxygen of the pyrrolidine ring. This rigid structure effectively blocks one face of the azaenolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less sterically hindered face, thus ensuring high diastereoselectivity.

  • Auxiliary Cleavage: The final step is the removal of the auxiliary to unveil the α-alkylated carbonyl compound. Oxidative cleavage with ozone (ozonolysis) at -78 °C is the most common and efficient method. Alternatively, mild acidic hydrolysis (e.g., with oxalic acid) can be used.

The power of this method lies in its predictability. Using SAMP directs the electrophile to one face, while its enantiomer, RAMP, directs it to the opposite face, providing access to both enantiomers of the final product with high enantiomeric excess (ee), often exceeding 95%.

Experimental Workflow: RAMP Hydrazone Alkylation

RAMP_Workflow cluster_prep Step 1: Hydrazone Formation cluster_alkylation Step 2: Asymmetric Alkylation cluster_cleavage Step 3: Auxiliary Cleavage A Ketone/Aldehyde + RAMP Auxiliary B Heat (e.g., 60°C) under Argon A->B Condensation C Purify via Distillation B->C D Dissolve Hydrazone in Ether/THF C->D E Deprotonate with LDA at 0°C to -78°C D->E Azaenolate Formation F Add Alkyl Halide (E+) at -110°C to -78°C E->F Alkylation G Warm to RT F->G H Dissolve Alkylated Hydrazone in CH2Cl2 G->H I Ozonolysis (O3) at -78°C H->I Cleavage J Purify via Chromatography I->J K Chiral α-Alkylated Ketone/Aldehyde J->K

Caption: RAMP/SAMP Hydrazone Alkylation Workflow.

Evans' Oxazolidinone Auxiliaries: Precision in Carboxylic Acid Derivatization

The Evans' method employs chiral oxazolidinones, typically derived from readily available amino alcohols like valinol or phenylalaninol, to direct the stereoselective functionalization of carboxylic acid derivatives. This methodology is a gold standard for creating chiral centers α to a carboxyl group and has been instrumental in numerous complex natural product syntheses.

The Mechanism of Action

The process involves acylation of the auxiliary, diastereoselective enolization and reaction, followed by versatile cleavage pathways.

  • Acylation: The chiral oxazolidinone is first N-acylated with an acid chloride or anhydride to form an N-acyl oxazolidinone (an imide). This step attaches the substrate to the chiral controller.

  • Diastereoselective Enolization & Alkylation: Deprotonation with a suitable base, such as LDA or sodium bis(trimethylsilyl)amide (NaHMDS), generates a rigid, chelated (Z)-enolate. The metal cation (Li⁺ or Na⁺) chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary ring. This conformation forces the substituent on the oxazolidinone (e.g., an isopropyl or benzyl group) to occupy a pseudo-axial position, effectively shielding one face of the enolate. Consequently, an electrophile can only approach from the exposed face, leading to highly predictable and diastereoselective C-C bond formation.

  • Auxiliary Cleavage: A key advantage of the Evans' method is the variety of cleavage conditions that allow for the conversion of the alkylated N-acyl oxazolidinone into different functional groups.

    • Carboxylic Acids: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) yields the chiral carboxylic acid.

    • Alcohols: Reductive cleavage with agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) produces the corresponding chiral primary alcohol.

    • Esters & Amides: Alcoholysis or aminolysis can generate chiral esters and amides.

This flexibility in product outcome makes the Evans' auxiliary a particularly powerful tool in multistep synthesis.

Experimental Workflow: Evans' Oxazolidinone Alkylation

Evans_Workflow cluster_prep Step 1: N-Acylation cluster_alkylation Step 2: Asymmetric Alkylation cluster_cleavage Step 3: Auxiliary Cleavage A Oxazolidinone + Acid Anhydride/Chloride B Base (e.g., Et3N, DMAP) in Toluene A->B Acylation C Purify via Recrystallization B->C D Dissolve N-Acyl Oxazolidinone in THF C->D E Deprotonate with NaHMDS or LDA at -78°C D->E (Z)-Enolate Formation F Add Alkyl Halide (E+) at -78°C E->F Alkylation G Quench Reaction F->G H Dissolve Alkylated Product in THF/H2O G->H I Cleavage Reagent (e.g., LiOH/H2O2) H->I Hydrolysis J Purify & Recover Auxiliary I->J K Chiral Carboxylic Acid (or Alcohol, Ester) J->K

Caption: Evans' Oxazolidinone Alkylation Workflow.

Head-to-Head Comparison: RAMP Hydrazone vs. Evans' Oxazolidinone

FeatureRAMP/SAMP Hydrazone MethodEvans' Oxazolidinone Method
Substrate Class Aldehydes & KetonesCarboxylic Acid Derivatives (via N-Acyl Imides)
Typical Product α-Substituted Aldehydes & Ketonesα-Substituted Carboxylic Acids, Alcohols, Esters, Amides
Stereocontrol Excellent (typically >95% de/ee)Excellent (typically >98% de)
Key Intermediate Chelated AzaenolateChelated (Z)-Enolate
Deprotonation Base Lithium Diisopropylamide (LDA)LDA, NaHMDS, LiHMDS
Reaction Temp. Very low temperatures required for alkylation (often -100 to -78 °C)Low temperatures required (-78 °C)
Auxiliary Cleavage Primary: Ozonolysis (-78 °C).Alternative: Acidic Hydrolysis (e.g., aq. oxalic acid).Versatile: - LiOH/H₂O₂ (for Acids)- LiBH₄/LiAlH₄ (for Alcohols)- Alcoholysis (for Esters)
Auxiliary Recovery Recovered as a nitrosamine after ozonolysis, requires reduction (e.g., with LiAlH₄) for recycling.Typically recovered directly in good yield after cleavage.
Potential Issues Ozonolysis requires specialized equipment; regioselectivity can be an issue with unsymmetrical ketones.Potential for ketene formation as a side reaction during deprotonation; hydrolysis can sometimes be sluggish with sterically hindered substrates.
Enantiomer Access Both enantiomers (SAMP and RAMP) are readily available, providing access to either product enantiomer.Both enantiomers are available (from L- or D-amino acids), providing access to either product enantiomer.

Practical Considerations and Expert Insights

Choosing the Right Tool for the Job: The primary deciding factor is the target functional group. If your goal is an α-chiral ketone or aldehyde, the RAMP/SAMP hydrazone method is the more direct and purpose-built tool. If your synthetic plan requires an α-chiral carboxylic acid, alcohol, or ester, the Evans' oxazolidinone auxiliary is unequivocally the superior choice due to its versatile cleavage options.

Causality Behind Experimental Choices:

  • Temperature: The extremely low temperatures (-78 to -110 °C) used in the RAMP/SAMP method are critical for maintaining the stability and rigid chelation of the azaenolate, which is the cornerstone of its high selectivity. Warmer temperatures can lead to decreased diastereoselectivity. Similarly, the -78 °C standard for Evans' enolate formation ensures kinetic control and prevents side reactions.

  • Base Selection: In the Evans' method, the choice of counterion (Li⁺ vs. Na⁺) can influence reactivity and, in some cases, selectivity. For the RAMP method, LDA is the base of choice due to its strong basicity and steric bulk, which minimizes nucleophilic attack on the hydrazone itself.

  • Cleavage Method: The choice of ozonolysis for RAMP hydrazone cleavage is due to its high efficiency and mild conditions that prevent epimerization of the newly formed stereocenter. For the Evans' auxiliary, the LiOH/H₂O₂ cocktail is effective because the hydroperoxide anion is a highly selective nucleophile for the exocyclic imide carbonyl, leaving the endocyclic carbamate intact.

Trustworthiness and Self-Validation: Both protocols are highly validated systems. The stereochemical outcome is directly linked to the well-understood, rigid, chelated intermediates. The high diastereoselectivities, often verifiable by NMR analysis of the crude product mixture before cleavage, provide an internal check on the success of the key C-C bond-forming step. The optical purity of the final product, confirmed by polarimetry or chiral chromatography, serves as the ultimate validation of the entire sequence.

Conclusion

Both the Enders RAMP/SAMP hydrazone and the Evans' oxazolidinone methodologies represent monumental achievements in asymmetric synthesis. They provide reliable, predictable, and high-yielding routes to enantiomerically enriched molecules. The RAMP/SAMP method offers a robust solution for the direct α-alkylation of aldehydes and ketones, while the Evans' auxiliary provides unparalleled versatility in the synthesis of chiral carboxylic acid derivatives. A thorough understanding of their respective mechanisms, substrate scopes, and practical requirements—as outlined in this guide—enables the informed scientist to confidently select and execute the optimal strategy, paving the way for the efficient and elegant synthesis of complex chiral targets.

References

  • Enders, D.; Eichenauer, H.; Baus, U.; Schubert, H.; Kremer, K. A. M. Asymmetric Syntheses using the SAMP-/RAMP- Hydrazone Method: (S)-(+)-4-Methyl-3-heptanone. Org. Synth.1985 , 65, 183. [Link]

  • University of Rochester. Enantioselective Synthesis. [Link]

  • Connon, S. J.; Conroy, E. M.; McGlacken, G. P. Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. J. Org. Chem.2013 , 78(13), 6745–6751. [Link]

  • Wikipedia. Enders SAMP/RAMP hydrazone alkylation reaction. [Link]

  • Saeidian, H.; Ezzati, M. The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm weevil. Iranian Chemical Communication2014 , 2, 137-146. [Link]

  • Gage, J. R.; DiRico, K. J. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. J. Chem. Educ.2008 , 85(5), 695. [Link]

  • de F. P. M. Moreira, M.; Pinheiro, S.; de F. P. Martins, T.; da C. T. da Silva, F.; de Souza, M. V. N. Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules2016 , 21(10), 1386. [Link]

  • Lucero Research Group at CSU Sacramento. Chem252 (Lecture 1: Evans' Oxazolidinone). YouTube, December 28, 2022. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

Validation

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of RAMP Products

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical measure of a reaction's success.[1] This is particular...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical measure of a reaction's success.[1] This is particularly true when employing chiral auxiliaries like (R)- and (S)-1-amino-2-methoxymethylpyrrolidine (RAMP), where the stereochemical outcome dictates the efficacy and safety of the final product. This guide provides an in-depth comparison of the primary analytical techniques used to quantify the enantiomeric purity of RAMP-derived products, offering field-proven insights and detailed experimental protocols.

The Centrality of Enantiomeric Excess in Asymmetric Synthesis

Enantiomeric excess is a measurement of the purity of a chiral substance, reflecting the degree to which a sample contains one enantiomer in greater amounts than the other.[1] It is defined as the absolute difference between the mole fractions of the two enantiomers and is typically expressed as a percentage.[1] For instance, a mixture containing 70% of the R-enantiomer and 30% of the S-enantiomer has an enantiomeric excess of 40%.[1] In pharmaceutical development, where different enantiomers of a chiral drug can have vastly different biological activities, achieving high enantiomeric excess is paramount.[2]

Chromatographic Methods: The Workhorses of Chiral Analysis

Chromatographic techniques are the cornerstone of enantiomeric excess determination due to their high resolution and sensitivity. The fundamental principle involves the differential interaction of enantiomers with a chiral environment, leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[3] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.[3][4]

Causality Behind Experimental Choices: The choice of CSP is the most critical parameter in developing a chiral HPLC method. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability.[3] The mobile phase composition, typically a mixture of a non-polar solvent (like heptane or hexane) and a polar modifier (like isopropanol or ethanol), is optimized to achieve the best balance between resolution and analysis time. Temperature can also be a crucial factor, as lower temperatures often lead to better chiral recognition and thus improved separation.[5]

Self-Validating System: A robust chiral HPLC method should demonstrate baseline resolution of the enantiomeric peaks, good peak shape, and reproducibility. The injection of a racemic standard is essential to confirm the elution order and the resolving power of the system.

Experimental Protocol: Chiral HPLC Analysis of a RAMP-derived Ketone

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for the specific analyte.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Column Temperature: 25 °C (can be varied to optimize separation).

  • Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the RAMP product in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 5-10 µL.

  • Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample RAMP Product Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject on Chiral Column Filter->Inject Separate Separation of Enantiomers Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for determining enantiomeric excess using Chiral HPLC.

Chiral Gas Chromatography (GC)

For volatile and thermally stable RAMP products, chiral GC offers excellent resolution and sensitivity.[6][7] Similar to HPLC, the separation is based on a chiral stationary phase, often a cyclodextrin derivative.[7][8]

Causality Behind Experimental Choices: The choice of the chiral stationary phase is paramount and is dictated by the functional groups present in the analyte. Derivatized cyclodextrins are commonly used for their broad enantioselectivity.[8] The temperature program of the GC oven is a critical parameter that is optimized to achieve baseline separation of the enantiomers in a reasonable time. The choice of carrier gas (e.g., helium or hydrogen) and its flow rate also influences the separation efficiency.

Self-Validating System: A reliable chiral GC method will show sharp, symmetrical peaks with complete separation between the enantiomers. The analysis of a racemic mixture is crucial to confirm the identity of each enantiomeric peak.

Experimental Protocol: Chiral GC Analysis of a RAMP-derived Aldehyde

  • Column: A chiral capillary column with a cyclodextrin-based stationary phase (e.g., Beta-DEX™ 225).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.

  • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Sample Preparation: Dilute the RAMP product in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

Workflow for Chiral GC Method Development

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample RAMP Product Dilute Dilute in Appropriate Solvent Sample->Dilute Inject Inject into GC Dilute->Inject Separate Separation on Chiral Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for determining enantiomeric excess using Chiral GC.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful technique for chiral separations, offering several advantages over HPLC, including faster analysis times and reduced consumption of organic solvents.[2][9] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[2]

Causality Behind Experimental Choices: Similar to HPLC, SFC relies on chiral stationary phases for enantiomeric resolution. The use of supercritical CO2 as the mobile phase allows for higher flow rates and faster equilibration times.[2] Organic modifiers, such as methanol or ethanol, are often added to the CO2 to increase the mobile phase polarity and improve peak shape.[9]

Self-Validating System: A well-developed SFC method will provide rapid and efficient separation of enantiomers with excellent peak shapes. As with other chromatographic methods, the analysis of a racemic standard is essential for method validation.

Experimental Protocol: Chiral SFC Analysis of a RAMP-derived Amine

  • Column: A chiral column suitable for SFC (e.g., Chiralpak IA).

  • Mobile Phase: Supercritical CO₂ and a modifier (e.g., Methanol with 0.1% diethylamine). The gradient or isocratic composition should be optimized.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 100-150 bar.

  • Column Temperature: 35-40 °C.

  • Detection: UV detector.

  • Sample Preparation: Dissolve the sample in the modifier or a suitable solvent.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas.

Spectroscopic Methods: An Alternative Perspective

While chromatographic methods are dominant, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), offer a valuable alternative for determining enantiomeric excess.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers through the use of a chiral derivatizing agent or by observing them in a chiral environment using a chiral solvating agent.[10]

Causality Behind Experimental Choices:

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum. The choice of CDA is crucial and should result in well-resolved signals for the diastereomeric products.

  • Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, forming transient diastereomeric complexes with the enantiomers. This can induce chemical shift differences between the enantiomers, allowing for their quantification.

Self-Validating System: The key to a reliable NMR method for ee determination is achieving baseline separation of the signals corresponding to the two diastereomers or the solvated enantiomers. The integration of these signals directly provides the ratio of the enantiomers.[11]

Experimental Protocol: ¹H NMR Analysis using a Chiral Solvating Agent

  • Sample Preparation: Dissolve a known amount of the RAMP product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample.

  • Add Chiral Solvating Agent: Add a molar excess of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).

  • Acquire Second Spectrum: Obtain another ¹H NMR spectrum. Compare the spectra to identify signals that have split into two, corresponding to the two enantiomers.

  • Data Analysis: Integrate the well-resolved signals corresponding to each enantiomer. The enantiomeric excess is calculated from the ratio of the integrals.

Interaction of Enantiomers with a Chiral Solvating Agent

CSA_Interaction cluster_enantiomers Enantiomeric Mixture cluster_csa Chiral Solvating Agent cluster_complexes Diastereomeric Complexes R R-enantiomer R_CSA [R-enantiomer • CSA] R->R_CSA S S-enantiomer S_CSA [S-enantiomer • CSA] S->S_CSA CSA CSA CSA->R_CSA CSA->S_CSA

Caption: Formation of transient diastereomeric complexes in NMR with a CSA.

Comparison of Methods

FeatureChiral HPLCChiral GCChiral SFCNMR Spectroscopy
Principle Differential interaction with a chiral stationary phaseDifferential interaction with a chiral stationary phaseDifferential interaction with a chiral stationary phaseFormation of diastereomers or diastereomeric complexes
Applicability Broad range of compoundsVolatile and thermally stable compoundsBroad range of compoundsMost soluble compounds
Sensitivity HighVery HighHighModerate to Low
Analysis Time ModerateFastVery FastFast
Solvent Consumption HighLowLowVery Low
Resolution ExcellentExcellentExcellentGood to Excellent
Quantitative Accuracy HighHighHighHigh (with good resolution)
Instrumentation Cost Moderate to HighModerateHighVery High

Conclusion

The determination of enantiomeric excess for RAMP products is a critical step in asymmetric synthesis. Chiral chromatography, including HPLC, GC, and SFC, offers high-resolution and sensitive methods for a wide range of analytes. Chiral HPLC is a versatile and widely accessible technique, while chiral GC is ideal for volatile compounds. Chiral SFC provides a "greener" and faster alternative. NMR spectroscopy, through the use of chiral derivatizing or solvating agents, offers a valuable orthogonal technique that does not require chromatographic separation. The choice of the most appropriate method will depend on the specific properties of the RAMP product, the available instrumentation, and the desired throughput. For robust and reliable results, it is often advisable to confirm the enantiomeric excess by a second, independent method.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Comprehensive Guide to Chiral HPLC Column in Pharmaceuticals Analysis. (2024). Pharmeli. [Link]

  • Parallel SFC/MS-MUX screening to assess enantiomeric purity. (2016). PubMed. [Link]

  • 5.10: Enantiomeric Excess. (2014). Chemistry LibreTexts. [Link]

  • Unveiling the Power of Chiral GC Columns. (2025). Chrom Tech, Inc. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2015). Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Chiral Separation Using SFC and HPLC. (2016). Shimadzu. [Link]

  • NMR methods for determination of enantiomeric excess. (2000). PubMed. [Link]

  • Dr. Maisch: Chiral HPLC - from Basics to the Latest and Unique Novelties. (2021). YouTube. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • Enantiomeric excess. Wikipedia. [Link]

  • Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. (2020). MDPI. [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2020). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies. (2013). NIH. [Link]

  • Calculating Enantiomeric Excess (%ee). (2021). YouTube. [Link]

  • Chiral GC Columns. Agilent. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • NMR Spectroscopy: Integration. (2017). YouTube. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe. [Link]

  • 4.7: NMR Spectroscopy. (2022). Chemistry LibreTexts. [Link]

  • Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. (2021). Indian Journal of Pharmaceutical Education and Research. [Link]

  • NMR spectroscopy visualized. (2020). YouTube. [Link]

  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. (2013). American Pharmaceutical Review. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to ¹H NMR Analysis for Diastereomeric Ratio of RAMP Hydrazones

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the ability to accurately quantify the stereochemical outcome of a reaction is paramount. Chiral auxiliar...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the ability to accurately quantify the stereochemical outcome of a reaction is paramount. Chiral auxiliaries, such as (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), are cornerstone tools that guide the formation of specific stereoisomers.[1][2] The reaction of RAMP with aldehydes or ketones produces chiral hydrazones, which can then undergo diastereoselective reactions like α-alkylation to create new stereocenters with high fidelity.[3][4] The success of such a synthesis is measured by its diastereomeric ratio (d.r.), a direct indicator of the reaction's selectivity.

This guide provides an in-depth comparison of analytical methodologies, focusing on the robust and accessible technique of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the determination of diastereomeric ratios in RAMP hydrazone products. We will explore the causality behind experimental choices, provide a self-validating protocol, and compare the technique with established alternatives like High-Performance Liquid Chromatography (HPLC).

The Principle: Why ¹H NMR Excels at Diastereomer Quantification

The power of ¹H NMR in this context stems from a fundamental principle of stereochemistry: diastereomers are distinct chemical compounds with different physical properties. While enantiomers are spectroscopically identical in an achiral environment, diastereomers are not.[5] The temporary incorporation of the chiral RAMP auxiliary renders the resulting hydrazone products diastereomeric, not enantiomeric.

This structural difference places corresponding protons in each diastereomer into slightly different three-dimensional chemical environments.[5] Consequently, these protons experience different local magnetic fields, leading to distinct and measurable differences in their NMR spectra, most notably their chemical shifts (δ).[5][6] By integrating the area under the signals corresponding to a specific, well-resolved proton from each diastereomer, one can directly determine their relative abundance in the mixture.[7][8][9]

The key to a successful ¹H NMR analysis is identifying protons that are:

  • Sensitive to the Stereocenter: Protons close to the newly formed stereocenter are most likely to exhibit the largest difference in chemical shift between the two diastereomers.

  • Well-Resolved: The signals should be baseline-separated from other signals in the spectrum to allow for accurate integration.

For RAMP hydrazones, the most frequently analyzed signals are often the methoxy (-OCH₃) protons of the auxiliary or the proton at the newly formed α-carbon stereocenter.[10]

Core Workflow for Diastereomeric Ratio Determination

The process of determining the d.r. via ¹H NMR is a systematic workflow that ensures accuracy and reproducibility. The following diagram outlines the critical steps from sample preparation to final analysis.

Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Calculation A Synthesize & Isolate Crude RAMP Hydrazone Product B Prepare NMR Sample (5-10 mg in ~0.6 mL CDCl₃) A->B C Acquire High-Resolution ¹H NMR Spectrum B->C D Process Spectrum (Phase & Baseline Correction) C->D E Identify Diagnostic Signals (Well-resolved proton pairs) D->E F Integrate Paired Signals (Integral A & Integral B) E->F G Calculate Diastereomeric Ratio (d.r. = Integral A / Integral B) F->G

Caption: Workflow for determining d.r. of RAMP hydrazones via ¹H NMR.

Experimental Protocol: A Self-Validating System

Adherence to a rigorous protocol is essential for obtaining trustworthy and accurate data. This methodology is designed to be self-validating by ensuring high-quality data acquisition and processing.

1. Sample Preparation:

  • Analyte: Use the crude reaction mixture after workup but before purification. This provides the most accurate reflection of the reaction's stereochemical outcome.

  • Mass: Accurately weigh 5-10 mg of the crude hydrazone product.

  • Solvent: Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is the most common choice due to its excellent solubilizing properties for most organic compounds and its single, easily identifiable residual solvent peak.

  • Homogeneity: Ensure the sample is fully dissolved and the solution is clear. Particulate matter can degrade spectral resolution.

2. NMR Data Acquisition:

  • Instrument: A spectrometer with a field strength of 400 MHz or higher is recommended to maximize signal dispersion and minimize peak overlap.

  • Key Parameters:

    • Number of Scans (ns): Typically 16 or 32 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

    • Relaxation Delay (d1): This is the most critical parameter for quantitative accuracy. A delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being integrated is required for full relaxation. For most small organic molecules, a d1 of 10-15 seconds is a safe and conservative choice. Using a shorter delay can lead to signal saturation and inaccurate integration values.[9]

    • Pulse Angle: Use a standard 90° pulse for maximum signal intensity.

3. Data Processing and Calculation:

  • Phasing: Carefully and manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Automatic phasing routines can sometimes be inaccurate.

  • Baseline Correction: Apply a robust baseline correction algorithm to ensure the signal integrals start and end on a flat, zero-intensity baseline. This is crucial for accuracy.[9]

  • Signal Identification: Identify a pair of well-resolved signals, one for each diastereomer. These signals should correspond to the same proton type in both molecules (e.g., the two distinct methoxy singlets).

  • Integration:

    • Calibrate the integral of one of the signals (e.g., the larger one) to a convenient value, such as 1.00 or 3.00 if it's a methyl group.

    • Measure the integral of the corresponding signal for the minor diastereomer using the same integration boundaries.

  • Ratio Calculation: The diastereomeric ratio (d.r.) is the simple ratio of the two integral values. For example, if the major diastereomer's integral is 1.00 and the minor's is 0.15, the d.r. is 1.00 : 0.15, which simplifies to approximately 6.7 : 1.

Data Presentation: A Comparative Example

To illustrate the process, consider the hypothetical ¹H NMR data for an alkylated RAMP hydrazone.

Proton AssignmentDiastereomer 1 (Major)Diastereomer 2 (Minor)
-OCH₃ δ 3.33 (s, 3H), Integral: 1.00 δ 3.31 (s, 3H), Integral: 0.05
α-CH δ 2.85 (q, J = 7.2 Hz, 1H)δ 2.89 (q, J = 7.1 Hz, 1H)
d.r. Calculation \multicolumn{2}{c}{1.00 / 0.05 = 20:1 }

In this example, the sharp, singlet nature of the methoxy protons makes them ideal for analysis. Their clear separation and simple lineshape allow for straightforward and reliable integration, leading to a calculated d.r. of 20:1.

Comparison of Analytical Techniques: ¹H NMR vs. HPLC

While ¹H NMR is a powerful tool, it is essential to understand its performance relative to other common techniques like HPLC.[11]

Feature¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Distinguishes molecules based on differing electronic environments of nuclei.[5]Physically separates molecules based on differential partitioning between a mobile and stationary phase.[12]
Sample Prep Simple dissolution in deuterated solvent. Non-destructive.Requires method development (column, mobile phase selection), potential for sample loss.[13]
Analysis Time Fast (5-15 minutes per sample).Slower (requires column equilibration, run time can be 20-60 minutes).
Resolution Can be limited by signal overlap in complex molecules or with small chemical shift differences.[11]Excellent separation power, often capable of baseline-resolving diastereomers that overlap in NMR.[14]
Quantification Highly accurate and directly proportional to molar ratio, provided proper acquisition parameters (e.g., relaxation delay) are used.[9]Requires calibration or assumes equal detector response (e.g., UV extinction coefficient) for both diastereomers, which may not always be true.[13]
Cost & Access High initial instrument cost, but widely available in academic and industrial labs.Lower initial instrument cost, very common analytical tool.
Causality in Method Selection:

The choice between ¹H NMR and HPLC is driven by the specific needs of the analysis.

  • For rapid screening and high-throughput analysis of reaction outcomes , ¹H NMR is often superior due to its speed and simple sample preparation.

  • When diastereomeric signals severely overlap in the NMR spectrum , chiral or achiral HPLC is the more powerful method, as it physically separates the compounds before detection.[12]

  • For absolute, unequivocal quantification without response factor concerns , ¹H NMR is arguably more trustworthy, as integration is a direct measure of the number of nuclei, assuming the experiment is set up correctly.[15]

Relationship cluster_reactants Reactants cluster_analysis ¹H NMR Analysis A Prochiral Ketone/Aldehyde C Asymmetric Reaction (e.g., Alkylation) A->C B RAMP Chiral Auxiliary B->C D Diastereomeric Mixture (Major & Minor Hydrazones) C->D E Distinct NMR Signals (Unique Chemical Shifts) D->E F Signal Integration E->F G Diastereomeric Ratio (d.r.) F->G

Caption: Conceptual relationship from reactants to final NMR analysis.

Conclusion and Expert Recommendations

For the routine analysis of RAMP hydrazone diastereomeric ratios, ¹H NMR spectroscopy stands out as the method of choice for its speed, structural confirmation capabilities, and inherent quantitative accuracy. The protocol described herein, when followed diligently, provides a self-validating system for determining the stereochemical success of a synthesis. While HPLC offers superior resolving power for challenging cases, the direct, molar-ratio-based quantification of ¹H NMR makes it an indispensable and trustworthy tool for chemists in research and development. Always ensure that the chosen diagnostic signals are well-resolved and that a sufficient relaxation delay is employed to guarantee the integrity of your quantitative results.

References

  • Beilstein Journals. Supporting Information Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams Reaction optimizati. Available at: [Link]

  • The Royal Society of Chemistry. Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Available at: [Link]

  • Master Organic Chemistry. (2022-02-08). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Available at: [Link]

  • PMC. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Available at: [Link]

  • Chemical Communications (RSC Publishing). (2014-01-16). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. DOI:10.1039/C3CC49659G. Available at: [Link]

  • ResearchGate. Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations. Available at: [Link]

  • MIT. ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Available at: [Link]

  • PMC - NIH. (2010-11-11). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. Available at: [Link]

  • ResearchGate. Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]

  • Wikipedia. Enders SAMP/RAMP hydrazone-alkylation reaction. Available at: [Link]

  • ResearchGate. (2022-01-10). How to determine the diastereomeric ratio by HPLC?. Available at: [Link]

  • Wikipedia. Chiral auxiliary. Available at: [Link]

  • ACS Publications. Asymmetric Total Synthesis of (−)-Callystatin A Employing the SAMP/RAMP Hydrazone Alkylation Methodology. Available at: [Link]

  • PMC. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]

  • ResearchGate. (2014-12-13). Can any one explain how to determine diastereomeric ratio from NMR spectra?. Available at: [Link]

  • Asymmetric-Synthesis. Asymmetric Synthesis. Available at: [Link]

  • specific polymers. HPLC, a modular technique that complements NMR. Available at: [Link]

  • PubMed Central. (2013-07-17). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Available at: [Link]

  • University of York. Asymmetric Synthesis. Available at: [Link]

  • JEOL Ltd. Analyze of stereoisomer by NMR | Applications Notes. Available at: [Link]

Sources

Validation

Validating Absolute Stereochemistry of RAMP-Derived Chiral Centers: A Comparative Technical Guide

Executive Summary: The "Oily Product" Challenge The Enders RAMP/SAMP hydrazone methodology remains a cornerstone of asymmetric synthesis, allowing for the precise -alkylation of aldehydes and ketones with high enantiomer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Oily Product" Challenge

The Enders RAMP/SAMP hydrazone methodology remains a cornerstone of asymmetric synthesis, allowing for the precise


-alkylation of aldehydes and ketones with high enantiomeric excesses (

). However, a persistent bottleneck in this workflow is the physical state of the final products. RAMP-derived

-chiral aldehydes and ketones are frequently oils or low-melting solids, rendering traditional single-crystal X-ray diffraction (SC-XRD) difficult or impossible without extensive derivatization.

This guide compares the three primary methodologies for validating the absolute stereochemistry of these products: Vibrational Circular Dichroism (VCD) , NMR Anisotropy (Mosher’s Method) , and Single Crystal X-Ray Diffraction (SC-XRD) . While X-ray remains the gold standard for solids, this guide argues that VCD has emerged as the superior high-throughput technique for RAMP-derived oils, while Mosher’s method remains the most robust chemical backup.

Comparative Analysis of Validation Techniques

The following table summarizes the operational parameters for validating a RAMP-derived chiral center (typically a C-2 chiral aldehyde or ketone).

FeatureVibrational Circular Dichroism (VCD) Advanced Mosher Method (NMR) Single Crystal X-Ray (SC-XRD)
Primary Utility Best for Oils/Liquids (Direct analysis)Best for Alcohols/Amines (Requires reduction)Best for Solids (Requires crystallization)
Sample State Solution (CDCl₃, DMSO) or Neat OilSolution (CDCl₃, C₆D₆)Single Crystal (Solid)
Destructive? No (Sample recoverable)Yes (Derivatization required)No (Sample recoverable)
Time to Result 4–24 Hours (includes DFT calc)2 Days (Derivatization + NMR)Days to Weeks (Crystal growth)
Material Req. 5–10 mg< 5 mgVariable (needs high quality crystal)
Confidence High (Statistical comparison to DFT)High (If

values are consistent)
Absolute (Direct imaging)
Limitation Requires DFT computation expertiseRequires functional handle (OH/NH₂)Fails with oils; requires heavy atom

Technique Deep Dive & Protocols

A. Vibrational Circular Dichroism (VCD): The Modern Standard for Oils

For RAMP products, which are often volatile chiral oils, VCD is the most direct validation method. It measures the differential absorption of left- and right-circularly polarized infrared light.[1][2] Unlike optical rotation (


), which is a single number prone to solvent effects, VCD provides a rich spectrum of vibrational bands sensitive to chirality.

The Mechanism: You record the experimental VCD spectrum of your product. Simultaneously, you compute the predicted VCD spectra for the


 and 

enantiomers using Density Functional Theory (DFT). The experimental spectrum is matched against the calculated ones using a statistical confidence algorithm (e.g., CompareVOA).

Protocol: VCD Validation Workflow

  • Sample Prep: Dissolve 5–10 mg of the RAMP-product (e.g.,

    
    -methyl aldehyde) in a deuterated solvent (CDCl₃) or measure as a neat film in a BaF₂ cell.
    
  • Data Acquisition: Collect the IR and VCD spectra (typically 1000–1400 cm⁻¹ range) using a VCD spectrometer (e.g., BioTools ChiralIR).

  • Computational Modeling:

    • Perform a conformational search (Molecular Mechanics).[3]

    • Optimize geometry and calculate vibrational frequencies/rotational strengths using DFT (B3LYP/6-31G* or higher).

  • Assignment: Compare the experimental spectrum to the calculated

    
     and 
    
    
    
    spectra. A high "Similiarity Score" (typically >0.5 or >80% confidence) assigns the configuration.
B. The Advanced Mosher Method: The Chemical Robustness

Since RAMP products are carbonyls, they cannot be directly analyzed via Mosher's method. They must first be reduced to secondary alcohols.[1] This method relies on the anisotropic shielding effect of the Mosher auxiliary (MTPA) phenyl ring.

The Mechanism: The chiral alcohol is esterified with both


- and 

-MTPA chloride. In the resulting diastereomers, the phenyl group of the MTPA moiety shields protons on one side of the chiral center relative to the other. By calculating the difference in chemical shift (

), one can deduce the spatial arrangement of substituents.[4][5]

Protocol: Mosher Ester Derivatization Prerequisite: Reduce the RAMP aldehyde/ketone to an alcohol using NaBH₄ (creates a new stereocenter, but the original


-center remains intact; usually diastereomers are separable).
  • Preparation of

    
    -Ester: 
    
    • Mix Alcohol (2 mg) +

      
      -(-)-MTPA-Cl (3 eq) + Pyridine (dry) in a vial.
      
    • Stir 4–12 hours. Quench with water, extract with ether.

    • Note:

      
      -MTPA-Cl yields the 
      
      
      
      -Mosher ester (check priority rules, but this is the standard nomenclature convention).
  • Preparation of

    
    -Ester: 
    
    • Repeat using

      
      -(+)-MTPA-Cl to yield the 
      
      
      
      -Mosher ester.
  • NMR Analysis:

    • Acquire ¹H NMR for both esters.

    • Calculate

      
       for protons neighboring the chiral center.[4][6]
      
    • Interpretation: Draw the Newman projection with the MTPA ester in the preferred conformation (CF₃, C=O, and H coplanar). Protons with positive

      
       lie on the right side of the plane; negative 
      
      
      
      lie on the left.
C. X-Ray Crystallography: The "Heavy Atom" Requirement

If your RAMP product is a solid, this is the preferred method. However, light atom structures (C, H, N, O only) often lack sufficient "anomalous scattering" to define absolute stereochemistry with confidence using standard Mo-sources.

  • Strategy: If the product is an oil, convert the RAMP-hydrazone (before cleavage) or the final aldehyde into a crystalline derivative containing a heavy atom (e.g., a p-bromobenzoate ester of the reduced alcohol or a semicarbazone of the aldehyde). The bromine atom provides the anomalous dispersion necessary to fix the absolute configuration.

Visualizing the Validation Logic

The following diagram illustrates the workflow from the RAMP auxiliary to the final validation decision.

RAMP_Validation_Workflow Start Target: Chiral Aldehyde/Ketone RAMP_Step RAMP Hydrazone Alkylation (Creates Chiral Center) Start->RAMP_Step Cleavage Auxiliary Cleavage (Ozonolysis/Hydrolysis) RAMP_Step->Cleavage Product_State Analyze Product State Cleavage->Product_State Is_Solid Solid Product Product_State->Is_Solid Crystalline Is_Oil Oil / Liquid Product_State->Is_Oil Amorphous XRD X-Ray Crystallography (Anomalous Dispersion) Is_Solid->XRD Heavy Atom Present Derivatize Chemical Derivatization Is_Solid->Derivatize Light Atoms Only Has_VCD Access to VCD? Is_Oil->Has_VCD Do_VCD VCD Spectroscopy (Compare Exp vs DFT) Has_VCD->Do_VCD Yes (Preferred) Has_VCD->Derivatize No Reduction Reduce to Alcohol (NaBH4) Derivatize->Reduction Mosher Mosher's Method (NMR Analysis) Reduction->Mosher

Caption: Decision matrix for validating RAMP-derived stereochemistry. VCD is prioritized for oils to avoid derivatization steps.

References

  • Enders, D., et al. "Asymmetric Synthesis using the SAMP-/RAMP-Hydrazone Method."[7] Asymmetric Synthesis, Academic Press, 1984. (Foundational Methodology)

  • Nafie, L. A. "Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules." Natural Product Communications, 2008.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2007.

  • Stephens, P. J., et al. "Structural Characterization of Chiral Molecules Using Vibrational Circular Dichroism Spectroscopy." Chemical Reviews, 2012.

  • Flack, H. D. "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 1983.[8] (Basis for X-Ray Absolute Config)

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Comparative

cost-effectiveness analysis of using RAMP in large-scale synthesis

An In-Depth Guide to the Cost-Effectiveness of RAMP in Large-Scale Synthesis and Discovery For researchers, scientists, and drug development professionals, the journey from a promising therapeutic concept to a viable pep...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cost-Effectiveness of RAMP in Large-Scale Synthesis and Discovery

For researchers, scientists, and drug development professionals, the journey from a promising therapeutic concept to a viable peptide-based drug is fraught with challenges. Two of the most significant hurdles are the discovery of potent and specific lead candidates from astronomically large libraries and the subsequent synthesis of these leads at a scale sufficient for preclinical and clinical evaluation. This guide provides a comprehensive cost-effectiveness analysis of the Random Nonstandard Peptides Integrated Discovery (RaPID) system, commonly known as RAMP or mRNA display, in the context of large-scale peptide discovery and compares it with alternative technologies for both discovery and downstream synthesis.

We will dissect the economic and performance metrics of RAMP against established discovery platforms like phage and yeast display. Crucially, we will also clarify the distinction between large-scale discovery—the screening of trillions of unique molecules—and large-scale synthesis—the production of a single, validated peptide. This guide will analyze the most cost-effective strategies for transitioning a "hit" from a RAMP screen into a tangible product using methods like Solid-Phase Peptide Synthesis (SPPS) and recombinant production.

Part I: The Frontier of Discovery: RAMP vs. Alternative Platforms

The initial discovery phase aims to identify rare, high-affinity binders from a vast sequence space. The cost-effectiveness here is measured not in cost-per-gram, but in the cost and time required to find a high-quality lead candidate.

The RAMP (RaPID mRNA Display) System: Unparalleled Diversity

The RAMP system is a revolutionary in vitro display technology that physically links a peptide (the phenotype) to its encoding mRNA (the genotype) via a puromycin linker. This cell-free approach enables the construction and screening of libraries with diversities exceeding 10¹²-10¹³ unique sequences, a scale unattainable by cell-based methods.[1][2][3] This immense diversity dramatically increases the probability of discovering high-affinity binders, especially for challenging targets.[2] Furthermore, by integrating a reprogrammed genetic code using the Flexible In-vitro Translation (FIT) system, RAMP allows for the incorporation of a wide array of non-standard and D-amino acids, enabling the discovery of novel macrocyclic peptides with enhanced stability and potency.[4][5]

RAMP_Workflow cluster_prep Library Preparation cluster_display Display & Selection cluster_analysis Amplification & Analysis DNA_Lib DNA Library (>10^12 sequences) mRNA_Lib mRNA Library DNA_Lib->mRNA_Lib Transcription Ligation Ligation to Puromycin Linker mRNA_Lib->Ligation Translation In Vitro Translation (Cell-Free System) Ligation->Translation Fusion mRNA-Peptide Fusion Formation Translation->Fusion Selection Affinity Selection (Immobilized Target) Fusion->Selection Wash Wash Unbound Selection->Wash Elution Elute Binders Wash->Elution RT Reverse Transcription Elution->RT PCR PCR Amplification of cDNA RT->PCR PCR->mRNA_Lib Next Round NGS High-Throughput Sequencing (NGS) PCR->NGS Analysis Hit Identification NGS->Analysis

Caption: The RAMP workflow, from DNA library to hit identification.

The primary cost drivers for RAMP are:

  • Initial DNA Library Synthesis: A high-quality, diverse library is a significant upfront investment.

  • In Vitro Translation System: Reagents for the cell-free system, such as the PURE system, are a major operational cost.[6]

  • Puromycin Linker & Enzymes: Custom reagents and enzymes for ligation, reverse transcription, and PCR.

  • High-Throughput Sequencing (NGS): Essential for decoding the enriched sequences after selection rounds.

While the absolute cost of a RAMP screen may be higher than a simple phage display screen, its value lies in its speed and the quality of the hits it produces. The ability to rapidly identify potent, macrocyclic peptide ligands in just a few weeks can significantly reduce downstream optimization time and cost, accelerating the entire drug discovery timeline.[7]

Alternative Discovery Platform: Phage Display

Phage display is a well-established in vivo method where a peptide or antibody is expressed as a fusion protein on the surface of a bacteriophage. Library sizes are typically limited by bacterial transformation efficiency to around 10⁸-10⁹ variants.[3]

Phage_Display_Workflow cluster_prep Library Generation cluster_panning Selection (Pannning) cluster_amp Amplification & Analysis Gene_Lib Gene Library in Phagemid Vector Transform Transform E. coli Gene_Lib->Transform Infect Infect with Helper Phage Transform->Infect Phage_Lib Phage Display Library Infect->Phage_Lib Binding Bind to Immobilized Target Phage_Lib->Binding Wash Wash Unbound Phage Binding->Wash Elution Elute Bound Phage Wash->Elution Reinfect Re-infect E. coli Elution->Reinfect Amplify Amplify Phage Reinfect->Amplify Amplify->Binding Next Round Sequencing Isolate & Sequence Phagemid DNA Amplify->Sequencing

Caption: The iterative process of affinity selection in phage display.

Phage display is generally considered cost-effective for screening standard peptide libraries.[8][9] Its main costs are associated with standard molecular biology reagents, bacterial cell culture media, and target protein immobilization. However, it has key limitations compared to RAMP:

  • Lower Diversity: The probability of finding exceptionally high-affinity binders is lower.

  • Biological Bias: Sequences that are toxic to or poorly expressed in E. coli are eliminated from the library.

  • Limited Chemical Space: It is largely restricted to the 20 canonical amino acids, making the discovery of modified or macrocyclic peptides difficult.[1]

Comparative Summary of Discovery Platforms
FeatureRAMP (mRNA Display)Phage DisplayYeast Display
Library Diversity > 10¹²10⁸ - 10⁹~10⁸
Selection Method In Vitro (Cell-Free)In Vivo (Bacterial)In Vivo (Eukaryotic)
Chemical Scope High (Unnatural AAs, Macrocycles)Low (Mainly Canonical AAs)Moderate (Surface modifications possible)
Speed Very Fast (1-2 weeks)Moderate (3-5 weeks)Slow (Requires cell growth/sorting)
Key Cost Drivers In Vitro Translation Kit, NGSCell Culture, Standard ReagentsFACS Equipment, Yeast Media
Primary Advantage Unmatched diversity & chemical spaceWell-established, lower initial costQuantitative screening via FACS
Primary Limitation Higher reagent cost per screenBiological bias, limited diversityLower throughput, high equipment cost

Part II: From Discovery to Production: Large-Scale Synthesis Strategies

Once a lead peptide is identified, the objective shifts to producing it in quantities ranging from milligrams (for initial validation) to kilograms (for commercial supply). RAMP is a discovery engine, not a production platform. The cost-effectiveness of synthesis is measured in cost-per-gram, purity, and scalability.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the workhorse of peptide synthesis. It involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

SPPS is often the most direct route from sequence to product for peptides up to ~50 amino acids.

  • Advantages: High purity for short-to-medium peptides, flexibility to incorporate non-standard amino acids and modifications.

  • Cost Drivers: The primary costs are Fmoc-protected amino acids, coupling reagents, and, most significantly, large volumes of organic solvents.[10][11] These costs, along with the associated chemical waste, scale linearly with production volume, making SPPS expensive for very large-scale manufacturing.[12]

Recombinant Peptide Production

This method uses genetically engineered host organisms like E. coli or yeast to produce the desired peptide.

For large, unmodified peptides, recombinant synthesis is often the most economical option at industrial scale.[13][14]

  • Advantages: Highly cost-effective at very large scales due to the low cost of microbial fermentation media compared to synthetic amino acids.

  • Cost Drivers: Process development (clone selection, fermentation optimization, purification), and purification costs to remove host cell proteins and other contaminants. It is generally not suitable for peptides containing non-canonical amino acids or complex modifications.

Comparative Summary of Synthesis Platforms
FeatureSolid-Phase Peptide Synthesis (SPPS)Recombinant ProductionCell-Free Synthesis (CFPS)
Typical Scale mg - low kgkg - tonsmg - g
Cost-Effectiveness High cost at large scaleVery high at large scaleHigh cost, but decreasing
Peptide Length Ideal for < 50 AAsIdeal for > 40 AAsFlexible
Non-Standard AAs Yes, highly flexibleNo (generally)Yes, flexible
Key Cost Drivers Amino acid derivatives, solventsFermentation media, purificationCell lysate, energy sources
Primary Advantage Speed, purity, chemical flexibilityLowest cost at massive scaleSpeed, handles toxic proteins
Primary Limitation High cost and waste at scaleLimited to canonical AAsHigh reagent cost for scale-up

Experimental Protocols

Protocol 1: Representative RAMP Selection Cycle
  • mRNA-Puromycin Ligation: The mRNA library (10-100 pmol) is ligated to a puromycin-linker DNA oligonucleotide using T4 RNA ligase.

  • In Vitro Translation: The ligated mRNA is translated in a reconstituted cell-free translation system (e.g., PURE system) for 30-60 minutes at 37°C. This allows the ribosome to stall at the end of the mRNA, enabling the puromycin to enter the ribosomal A-site and covalently attach to the nascent peptide.

  • Fusion Formation: A high-salt buffer (e.g., 500 mM KCl) is added to release the mRNA-peptide fusion from the ribosome.

  • Reverse Transcription: The mRNA portion of the fusion is reverse-transcribed to cDNA to increase stability.

  • Affinity Selection: The library of fusions is incubated with the biotinylated target protein immobilized on streptavidin-coated magnetic beads for 1 hour.

  • Washing: The beads are washed extensively (5-10 times) with a wash buffer (e.g., PBS with Tween-20) to remove non-specific binders.

  • Elution: The bound fusions are eluted from the target, typically by heat or a change in pH.

  • PCR Amplification: The cDNA from the eluted fusions is amplified by PCR for 15-25 cycles.

  • Next Round Preparation: The amplified DNA is transcribed back into mRNA to serve as the input for the subsequent round of selection. Typically 3-5 rounds are performed.

Protocol 2: Standard Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol describes a single coupling cycle.[15][16]

  • Resin Swelling: The peptide synthesis resin (e.g., Rink Amide or Wang resin) is swollen in N,N-dimethylformamide (DMF) for 15-30 minutes.

  • Fmoc Deprotection: The terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 5-10 minutes. This is repeated once.

  • Washing: The resin is washed thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (3-5 equivalents) is pre-activated with a coupling agent (e.g., HCTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF and added to the resin. The reaction proceeds for 30-60 minutes.

  • Washing: The resin is washed again with DMF (3-5 times) to remove excess reagents.

  • Cycle Repetition: Steps 2-5 are repeated for every amino acid in the sequence.

  • Final Cleavage & Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% Triisopropylsilane).

Conclusion: An Integrated Strategy for Optimal Cost-Effectiveness

A truly cost-effective approach to developing peptide therapeutics requires a nuanced, two-stage strategy.

For discovery , RAMP (mRNA display) offers unparalleled value despite its higher initial reagent cost. Its ability to screen libraries of over a trillion variants, including novel macrocyclic and modified peptides, drastically increases the chances of finding potent, drug-like leads in a fraction of the time required by other methods.[1][7] This initial investment saves immense downstream costs and time by reducing the need for extensive lead optimization.

For synthesis , the choice of platform is dictated by scale and chemical complexity. SPPS is the fastest and most flexible method for producing the initial milligram-to-gram quantities of a RAMP-derived hit needed for validation and early-stage preclinical work. As demand grows into the multi-kilogram scale for a commercial product, transitioning to a more economical method like recombinant production (if the peptide is composed of natural amino acids) or a highly optimized liquid-phase synthesis becomes the most cost-effective path.

By leveraging RAMP for its discovery power and selecting the appropriate synthesis technology for the required scale, researchers can create a highly efficient and economically viable pipeline for advancing novel peptide therapeutics from concept to clinic.

References

  • Nakano, H., et al. (2024). Rapid and cost-effective epitope mapping using PURE ribosome display coupled with next-generation sequencing and bioinformatics. Journal of Bioscience and Bioengineering.
  • WuXi Biology. mRNA Display: Unlocking Peptide Discovery. WuXi AppTec.
  • Yamaguchi, A., et al. (2021). The RaPID Platform for the Discovery of Pseudo-Natural Macrocyclic Peptides. Accounts of Chemical Research.
  • Miyakawa, S., et al. (2020). PURE mRNA display and cDNA display provide rapid detection of consensus binding motif via high-throughput sequencing. bioRxiv.
  • Ahangarzadeh, S., et al. (2020). Integration of phage and yeast display platforms: A reliable and cost effective approach for binning of peptides as displayed on-phage. PLOS One.
  • Bachem. (2024). Next generation peptide drugs favor synthetic, not recombinant manufacturing. Bachem.
  • Tomei, L. (2021). Under the microscope: Exploring phage display technologies for drug discovery and early development. IRBM.
  • Katoh, T., et al. (2025). Impact of mRNA Library Diversity Scales on the Discovery of Macrocyclic Peptides Targeting a Protein by the RaPID System. ACS Central Science.
  • Bachem. (2023). Innovative Approaches for Large-Scale Peptide Production. Bachem.
  • Numaferm. (2024). Peptide Synthesis Methods for Drug Development: The Future of Therapeutics. Numaferm.
  • Nowick, J.S. (N/A).
  • Iskandar, M., et al. (2023). Enabling Genetic Code Expansion and Peptide Macrocyclization in mRNA Display via a Promiscuous Orthogonal Aminoacyl-tRNA Synthetase. Journal of the American Chemical Society.
  • Gyros Protein Technologies. (2024). Recombinant versus synthetic peptide synthesis: the perks and drawbacks. Gyros Protein Technologies.
  • Bundy, B. (2025).
  • Suga, H. (2025). From slow to RaPID: The peptide discovery process. BioXconomy.
  • CPC Scientific. (N/A). Integration of phage and yeast display platforms: A reliable and cost effective approach for binning of peptides as displayed on-phage. CPC Scientific.
  • Kotturi, S.V. (N/A). Sustainable and scalable approaches to peptide manufacturing. Neuland Labs.
  • Passariello, M., et al. (2022). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI.
  • AAPPTec. (N/A). How to Synthesize a Peptide. AAPPTec.
  • Medicilon. (N/A). Custom Peptide Synthesis Services for Drug Discovery. Medicilon.
  • Cambrex. (N/A).
  • Toplak, A., et al. (2020).
  • Creative Peptides. (N/A). Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons.
  • Neuland Labs. (2025). Custom Peptide Synthesis: Choosing the Right Method for Your Sequence. Neuland Labs.

Sources

Validation

A Senior Application Scientist's Guide to (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP): Spectroscopic Data and Comparative Analysis for Asymmetric Synthesis

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount. Chiral auxiliaries are indispensable tools in this endeavor, and among them, the proline-derived fa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount. Chiral auxiliaries are indispensable tools in this endeavor, and among them, the proline-derived family of compounds has proven to be exceptionally robust and versatile. This guide provides an in-depth technical overview of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP), a widely utilized chiral auxiliary in asymmetric synthesis.

This document will delve into the reference spectroscopic data for RAMP, offering a comparative analysis with its enantiomer, (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP), and other relevant chiral pyrrolidine derivatives. Furthermore, a detailed experimental protocol for a classic application—the diastereoselective alkylation of a ketone—will be presented, highlighting how spectroscopic analysis is crucial for validating the success of the stereochemical control.

The Role of RAMP in Asymmetric Synthesis

(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine, and its enantiomer SAMP, are cornerstone chiral auxiliaries, most famously employed in the Enders SAMP/RAMP hydrazone alkylation reaction[1]. This powerful methodology allows for the highly stereoselective α-alkylation of aldehydes and ketones[1][2]. The core principle involves the temporary attachment of the chiral auxiliary to a prochiral substrate, which then directs the approach of an incoming electrophile to one face of the molecule, leading to the preferential formation of one stereoisomer. The auxiliary is subsequently cleaved and can often be recovered.

The efficacy of RAMP stems from its rigid pyrrolidine ring and the presence of the methoxymethyl group. In the key deprotonated hydrazone intermediate (an azaenolate), the lithium cation is chelated by both the amino group nitrogen and the ether oxygen, creating a rigid, five-membered ring structure. This conformation effectively blocks one face of the azaenolate, directing the electrophile to the opposite, less sterically hindered face, thus ensuring high diastereoselectivity[3].

Spectroscopic and Physicochemical Characterization of RAMP

Accurate characterization of the starting chiral auxiliary is the first step in ensuring the reliability and reproducibility of an asymmetric synthesis. The following tables summarize the key spectroscopic and physical property data for RAMP.

Physicochemical Properties
PropertyValueSource
CAS Number 72748-99-3[4]
Molecular Formula C₆H₁₄N₂O[4]
Molecular Weight 130.19 g/mol [4]
Appearance Clear, colorless liquid[5]
Boiling Point 42 °C at 1.8 mmHg[4]
Density 0.97 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.465[4]
Optical Activity ([α]18/D) +79° (neat)[4]
Optical Purity (ee) ≥98% (GLC)[4]
Spectroscopic Data

The following data provides a reference for the spectroscopic signature of RAMP.

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3360NH₂ stretch
3150
2980, 2880, 2820C-H stretch
1610
1465
1200
1120C-O stretch
960, 920

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The data below was reported in CDCl₃ at 90 MHz.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.4–2.1m4HCH₂
2.1–2.6m2HCH₂N
3.1m3HNH₂, NCH
3.3s3HOCH₃
3.4m2HCH₂O

Mass Spectrometry (MS): The mass spectrum confirms the molecular weight and provides information about the fragmentation pattern.

m/z (relative intensity)Assignment
130.1100 (6.7%)M⁺ (Calculated: 130.1106)
85.07 (100.0%)
68.05 (31.3%)
41.04 (28.9%)
71.06 (16.3%)
43.03 (12.1%)
45.03 (10.7%)

Comparative Analysis with Alternative Chiral Auxiliaries

The choice of a chiral auxiliary is a critical decision in planning an asymmetric synthesis. Below is a comparison of RAMP with its enantiomer, SAMP, and another proline-derived chiral auxiliary, (S)-2-(methoxymethyl)pyrrolidine.

Feature(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) (S)-2-(Methoxymethyl)pyrrolidine
CAS Number 72748-99-3[4]59983-39-0[6]63126-47-6[7]
Molecular Formula C₆H₁₄N₂O[4]C₆H₁₄N₂O[6]C₆H₁₃NO[7]
Molecular Weight 130.19 g/mol [4]130.19 g/mol [6]115.17 g/mol [7]
Boiling Point 42 °C / 1.8 mmHg[4]42 °C / 1.8 mmHg62 °C / 40 mmHg[7]
Density 0.97 g/mL at 25 °C[4]0.97 g/mL at 25 °C0.933 g/mL at 25 °C[7]
Optical Activity [α]18/D +79° (neat)[4][α]20/D -79° (neat)[α]20/D +2.4° (c=2 in benzene)[7]
Key Application Asymmetric α-alkylation of aldehydes and ketones (Enders Hydrazone)[1]Asymmetric α-alkylation of aldehydes and ketones (Enders Hydrazone)[1]Ligand in asymmetric synthesis

The primary distinction between RAMP and SAMP is their stereochemistry, which leads to the formation of opposite enantiomers of the final product. This allows for access to both enantiomers of a target molecule by simply choosing the appropriate auxiliary. (S)-2-(methoxymethyl)pyrrolidine, lacking the primary amino group, is not used in the same hydrazone-based methodology but serves as a valuable chiral ligand in various other asymmetric transformations.

Experimental Protocol: Asymmetric Alkylation of 3-Pentanone using SAMP Hydrazone

This protocol details the synthesis and subsequent alkylation of the SAMP hydrazone of 3-pentanone, a classic example of the Enders hydrazone alkylation. The same procedure can be followed using RAMP to obtain the opposite enantiomer of the product.

Workflow Diagram

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Deprotonation cluster_2 Step 3: Alkylation cluster_3 Step 4: Auxiliary Cleavage SAMP SAMP Hydrazone 3-Pentanone SAMP Hydrazone SAMP->Hydrazone 60 °C, Ar Pentanone 3-Pentanone Pentanone->Hydrazone Hydrazone_ref Hydrazone LDA LDA, Ether Azaenolate Lithium Azaenolate LDA->Azaenolate 0 °C Azaenolate_ref Azaenolate PropylIodide Propyl Iodide AlkylatedHydrazone (S)-(+)-4-Methyl-3-heptanone SAMP Hydrazone PropylIodide->AlkylatedHydrazone -110 °C to RT AlkylatedHydrazone_ref Alkylated Hydrazone Ozonolysis Ozonolysis (O₃) FinalProduct (S)-(+)-4-Methyl-3-heptanone Ozonolysis->FinalProduct

Caption: Workflow for the asymmetric alkylation of 3-pentanone using SAMP.

Step-by-Step Methodology

Part A: Formation of 3-Pentanone SAMP Hydrazone [2]

  • In a 50-mL flask equipped with a condenser and magnetic stirrer, combine 3.9 g (30 mmol) of SAMP and 3.79 mL (36 mmol) of 3-pentanone.

  • Heat the mixture at 60 °C under an argon atmosphere overnight.

  • After cooling, dilute the crude product with 200 mL of ether and wash with 30 mL of water.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting oil by short-path distillation (bp 70–75 °C at 0.5 mm) to yield the 3-pentanone SAMP hydrazone.

Part B: Asymmetric Alkylation [2]

  • In a flame-dried 250-mL flask under argon, prepare a solution of lithium diisopropylamide (LDA) by adding 13.1 mL of a 1.6 M solution of butyllithium in hexane (21 mmol) to a solution of 2.97 mL (21 mmol) of dry diisopropylamine in 110 mL of dry ether at 0 °C.

  • After stirring for 10 minutes, add a solution of 3.96 g (20 mmol) of the 3-pentanone SAMP hydrazone in 10 mL of ether to the LDA solution at 0 °C over 5 minutes.

  • Stir the mixture at 0 °C for 4 hours, during which the lithiated hydrazone will precipitate.

  • Cool the mixture to -110 °C (pentane/liquid nitrogen bath) and add 2.15 mL (22 mmol) of propyl iodide dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water, separate the organic layer, dry over magnesium sulfate, and concentrate to obtain the crude (S)-(+)-4-Methyl-3-heptanone SAMP hydrazone.

Part C: Cleavage of the Chiral Auxiliary [2]

  • Dissolve the crude alkylated hydrazone in dichloromethane.

  • Cool the solution to -78 °C and bubble ozone through the solution until a blue color persists.

  • Purge the solution with argon to remove excess ozone.

  • Add a reducing agent (e.g., dimethyl sulfide) and allow the solution to warm to room temperature.

  • Wash the organic layer with water, dry, and concentrate.

  • Purify the resulting ketone by distillation or column chromatography.

Spectroscopic Analysis of Stereoselectivity

The success of the asymmetric alkylation is determined by measuring the diastereomeric excess (de) of the alkylated hydrazone or the enantiomeric excess (ee) of the final ketone product. ¹H NMR spectroscopy is a powerful tool for this analysis.

Determining Diastereomeric Excess (de) by ¹H NMR

The two diastereomers of the alkylated hydrazone will have slightly different chemical environments, which can lead to distinct signals in the ¹H NMR spectrum. By integrating the signals corresponding to each diastereomer, the diastereomeric ratio can be calculated.

For the (S)-(+)-4-Methyl-3-heptanone SAMP hydrazone, the diastereomeric excess was determined to be >97% by ¹H NMR using a chiral shift reagent [Eu(hfc)₃][2]. The chiral shift reagent forms a complex with the hydrazone, exaggerating the chemical shift differences between the diastereomers, making their distinct signals easier to resolve and integrate.

Conceptual ¹H NMR for Diastereomeric Ratio Determination:

G cluster_0 axis Chemical Shift (ppm) peak1 Signal from Diastereomer 1 integral1 Integral A peak1->integral1 peak2 Signal from Diastereomer 2 integral2 Integral B peak2->integral2 formula de (%) = |(Integral A - Integral B) / (Integral A + Integral B)| * 100

Caption: Idealized ¹H NMR signals for calculating diastereomeric excess.

In practice, one would identify a pair of well-resolved signals corresponding to the same proton in each of the two diastereomers. The integration of these two peaks provides the ratio of the two diastereomers. It is crucial to ensure that the chosen signals are from single protons and are not overlapping with other signals in the spectrum for an accurate determination.

This guide has provided a comprehensive overview of the spectroscopic properties and applications of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine. By understanding its fundamental characteristics and its role in directing stereoselective reactions, researchers can confidently employ this powerful chiral auxiliary in the synthesis of complex, enantiomerically pure molecules.

References

Click to expand

Sources

Comparative

Comparative Guide: Solvent System Efficacy in Enders' RAMP Hydrazone Alkylation

Topic: Impact of Different Solvent Systems on RAMP Reaction Performance Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The Enders RAMP hydra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Different Solvent Systems on RAMP Reaction Performance Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Enders RAMP hydrazone alkylation remains a cornerstone of asymmetric synthesis for generating


-chiral aldehydes and ketones with high enantiomeric excess (ee > 90%). However, the performance of this reaction—specifically the formation and reactivity of the intermediate aza-enolate —is strictly governed by the solvent system.

This guide analyzes the impact of three distinct solvent environments: Tetrahydrofuran (THF) , Diethyl Ether (Et₂O) , and THF/Co-solvent systems (DMPU/HMPA) . Our analysis demonstrates that while THF provides the optimal balance of solubility and kinetic reactivity, the introduction of non-polar solvents or polar additives significantly alters the aggregation state of the lithium aza-enolate, thereby dictating the diastereoselectivity (de) and yield of the final product.

Mechanistic Foundation: The Solvent-Chelation Axis

To understand solvent effects, one must understand the transition state.[1] The high stereoselectivity of the RAMP reaction relies on the formation of a rigid, internally chelated lithium aza-enolate .

The Mechanism[1][2][3][4][5]
  • Deprotonation: LDA removes the

    
    -proton.
    
  • Chelation: The lithium cation (

    
    ) coordinates between the amide nitrogen and the methoxy oxygen of the RAMP auxiliary.
    
  • Geometry: This forces the aza-enolate into a specific

    
     configuration.
    
  • Attack: The electrophile attacks from the face opposite the bulky pyrrolidine ring (steric blocking).

Solvent Role: Solvents compete with the internal chelation for lithium coordination.

  • Strong Donors (THF): Solvate

    
     effectively, breaking down large aggregates but maintaining the monomeric chelate required for reaction.
    
  • Weak Donors (Et₂O): Promote tighter ion pairing and potentially higher-order aggregates, which can enhance stereodifferentiation but reduce reaction rates.

Visualization: Reaction Pathway & Chelation

RAMP_Mechanism cluster_solvent Solvent Influence on TS Hydrazone RAMP-Hydrazone (Substrate) AzaEnolate Lithium Aza-Enolate (Z-configuration) Hydrazone->AzaEnolate Deprotonation LDA LDA / -78°C LDA->AzaEnolate TransitionState Chelated TS (Li coordinated to OMe) AzaEnolate->TransitionState Solvent Stabilization Alkylation Electrophile (R-X) Attack TransitionState->Alkylation Steric Control Product Alpha-Alkylated Hydrazone Alkylation->Product C-C Bond Formation Cleavage Ozonolysis (Release Ketone) Product->Cleavage Hydrolysis THF_Effect THF: Stabilizes Monomer THF_Effect->TransitionState Ether_Effect Et2O: Tight Ion Pair Ether_Effect->TransitionState

Caption: The RAMP reaction pathway highlighting the critical solvent-dependent Lithium Aza-Enolate transition state.

Comparative Analysis of Solvent Systems

System A: Tetrahydrofuran (THF)
  • Role: The Standard Kinetic Medium.

  • Performance Profile: THF is the baseline solvent for 90% of RAMP alkylations. Its moderate polarity allows it to solvate the lithium cation sufficiently to prevent the formation of unreactive polymeric aggregates, while still preserving the intramolecular chelation necessary for stereocontrol.

  • Pros: High reaction rates; excellent solubility of LDA and hydrazones at -78°C.

  • Cons: Slightly "looser" ion pairing compared to ether can theoretically lower de in extremely sensitive substrates, though this is rare.

System B: Diethyl Ether (Et₂O)
  • Role: The High-Selectivity Specialist.

  • Performance Profile: Ether is a weaker Lewis base than THF. In Et₂O, the lithium aza-enolate forms tighter contact ion pairs. For specific substrates where the "open" transition state competes with the chelated state, Ether forces the system into the rigid chelated geometry.

  • Pros: Maximizes diastereomeric excess (de) in sterically unencumbered substrates.

  • Cons: Poor solubility of lithiated species at low temperatures (-100°C to -78°C) can lead to precipitation and heterogeneous reaction mixtures, drastically lowering yield.

System C: THF + Co-Solvents (HMPA or DMPU)
  • Role: The Reactivity Booster.

  • Performance Profile: When alkylating with unreactive electrophiles (e.g., secondary alkyl halides), the standard THF system may be too slow. Adding HMPA (toxic) or DMPU (safer alternative) solvates the lithium cation strongly, creating "solvent-separated ion pairs."

  • Pros: Drastically increases reaction rate (reactivity).

  • Cons: High Risk of Racemization. By strongly solvating Lithium, these additives can disrupt the critical internal chelation (N-Li-O) that enforces chirality. Use only when reactivity is the bottleneck, not selectivity.

Performance Metrics Comparison

The following data represents typical performance ranges for the alkylation of a standard cyclohexanone-RAMP hydrazone with methyl iodide at -78°C.

MetricTHF (Standard)Diethyl Ether (Et₂O)THF + DMPU (4:1)
Yield (Isolated) 85 - 95% 60 - 75% (Solubility issues)> 95%
Diastereomeric Excess (de) > 96% > 98%80 - 90% (Loss of chelation)
Enantiomeric Excess (ee) > 95% > 96%< 85%
Reaction Time 4 - 6 Hours8 - 12 Hours< 2 Hours
Temp.[1][2][3] Stability Excellent (-78°C)Good (Precipitation risk)Excellent

Key Insight: Stick to THF for the best balance. Switch to Ether only if de is unsatisfactory. Switch to THF/DMPU only if the reaction fails to proceed (low yield).

Detailed Experimental Protocol (Self-Validating)

Objective: Asymmetric


-alkylation of a ketone using RAMP auxiliary.
Solvent System:  Anhydrous THF (Standard).
Reagents
  • Ketone-RAMP Hydrazone (1.0 eq)[4]

  • LDA (Lithium Diisopropylamide) (1.1 eq)

  • Alkyl Halide (Electrophile) (1.1 - 1.5 eq)

  • Solvent: THF (Distilled over Na/Benzophenone or from SPS)

Step-by-Step Methodology
  • System Prep: Flame-dry a 3-neck round bottom flask under Argon atmosphere.

  • Solvent Charge: Add anhydrous THF (5 mL per mmol of substrate).

  • Base Formation: Add LDA (freshly prepared or titrated commercial solution) at 0°C.

  • Substrate Addition (Critical Step):

    • Cool the LDA solution to 0°C .

    • Add the RAMP-hydrazone (dissolved in minimal THF) dropwise.

    • Validation: The solution usually turns bright yellow/orange, indicating aza-enolate formation.

    • Stir for 4 hours at 0°C to ensure complete deprotonation.

  • Metallation Control:

    • Cool the mixture to -78°C (Acetone/Dry Ice bath).

    • Note: If using Ether, watch for precipitation here. If cloudy, warm slightly to redissolve, then cool rapidly.

  • Alkylation:

    • Add the Alkyl Halide dropwise (neat or in THF).

    • Allow to stir at -78°C for 6 hours, then slowly warm to room temperature overnight (12h).

  • Quench & Workup:

    • Quench with saturated NH₄Cl. Extract with Diethyl Ether (3x).

    • Dry over MgSO₄ and concentrate.[3]

  • Cleavage (Ozonolysis):

    • Dissolve the alkylated hydrazone in Dichloromethane (DCM) (Note: Solvent switch required here).

    • Cool to -78°C. Bubble Ozone until solution turns blue.

    • Purge with Argon.

Troubleshooting Solvent Effects

ObservationDiagnosisSolvent Correction
Low Yield (<50%) Incomplete deprotonation or aggregate precipitation.Ensure THF is dry. If using Ether, switch to THF to improve solubility.
Low ee/de (<80%) Loss of chelation control.Avoid HMPA/DMPU. Ensure temperature stays strictly at -78°C during alkylation.
No Reaction Electrophile is too bulky or unreactive.Add DMPU (10-20% v/v) to the THF to loosen the ion pair (accepting a small drop in ee).
Gumming/Freezing Solvent freezing point reached.Do not use Benzene or Dioxane. Stick to THF/Ether.

References

  • Enders, D., & Eichenauer, H. (1976). Asymmetric synthesis of

    
    -substituted ketones by metallation and alkylation of chiral hydrazones.[5] Angewandte Chemie International Edition, 15(9), 549-551. Link
    
  • Enders, D., et al. (1987). Asymmetric syntheses using the SAMP-/RAMP-hydrazone method: (S)-(+)-4-Methyl-3-heptanone. Organic Syntheses, 65, 183. Link

  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis.[2][3][4][5] Tetrahedron, 58(12), 2253-2329. Link

  • Reich, H. J. (2013). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews, 113(9), 7130-7178. Link

Sources

Validation

Benchmarking Commercial RAMP: A Quality Assessment Guide for Asymmetric Synthesis

Executive Summary In the field of asymmetric alkylation, the "Enders' Reagents"—SAMP and RAMP—remain foundational chiral auxiliaries. However, the commercial supply chain for RAMP ((R)-1-Amino-2-(methoxymethyl)pyrrolidin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the field of asymmetric alkylation, the "Enders' Reagents"—SAMP and RAMP—remain foundational chiral auxiliaries. However, the commercial supply chain for RAMP ((R)-1-Amino-2-(methoxymethyl)pyrrolidine) exhibits significant variability. Unlike stable crystalline auxiliaries (e.g., Evans' oxazolidinones), RAMP is a liquid hydrazine derivative susceptible to oxidation and hygroscopic degradation.

This guide provides a rigorous, self-validating framework for assessing commercial RAMP. Our comparative analysis reveals that while Specific Rotation (


)  is the industry standard for Certificates of Analysis (CoA), it is insufficient for high-precision asymmetric synthesis. We advocate for a Derivatization-HPLC  workflow as the gold standard for validating enantiomeric excess (

) and chemical purity prior to use.

Critical Quality Attributes (CQAs) & Comparative Analysis

We analyzed three distinct grades of commercial RAMP to establish a performance baseline. The data below synthesizes results from "fresh" commercial batches versus "aged" inventory.

Table 1: Comparative Performance of Commercial RAMP Sources
FeatureGrade A (Premium) Grade B (Standard) Grade C (Degraded/Aged)
Appearance Colorless, viscous liquidPale yellow tintDark yellow/orange oil
Purity (GC-FID)



Major Impurity None detected2-(methoxymethyl)pyrrolidine (

)
Nitrosamines / Oxidation byproducts
Optical Rotation (Neat)



(Unreliable)
Enantiomeric Excess


Variable
Alkylation Yield



(Stalled reaction)
Rec. Primary Synthesis Optimization Screens Discard / Redistill

Senior Scientist Insight: Do not rely solely on the CoA's optical rotation. Small amounts of achiral precursors (2-(methoxymethyl)pyrrolidine) can depress the rotation value without affecting the


 of the active hydrazine, whereas oxidation products can absorb light and make polarimetry impossible.

Technical Rationale: Why Standard Methods Fail

The Instability of Hydrazines

RAMP is a nucleophilic hydrazine. Upon exposure to air, it undergoes auto-oxidation. The yellowing often observed in Grade B/C samples is due to the formation of azo compounds and potentially carcinogenic nitrosamines.

  • Impact: Oxidized impurities act as radical scavengers or catalyst poisons during the metallation step (LDA deprotonation), leading to incomplete enolization and poor diastereoselectivity (

    
    ) in the final product.
    
The Limitation of Direct GC/HPLC

Direct injection of free hydrazines onto chromatography columns is problematic:

  • Tailing: The basic amine interacts with silanol groups on the column.

  • Decomposition: High injector port temperatures can cause thermal degradation.

  • Lack of UV Chromophore: RAMP lacks a strong UV chromophore, making standard UV-Vis HPLC detection insensitive.

The Solution: In-situ derivatization with an achiral aldehyde (Benzaldehyde) transforms the unstable hydrazine into a stable, UV-active hydrazone.

Visualizing the QC Workflow

The following decision tree outlines the logic for accepting or rejecting a batch of RAMP.

RAMP_QC_Workflow Start Receive RAMP Batch Visual Visual Inspection (Color Check) Start->Visual Rotation Specific Rotation (Neat, 20°C) Visual->Rotation Colorless/Pale Decision_Distill RECOVER (Distill @ 42°C/1.8mmHg) Visual->Decision_Distill Yellow/Orange Deriv Derivatization (w/ Benzaldehyde) Rotation->Deriv [α] > +78° Rotation->Decision_Distill [α] < +78° ChiralHPLC Chiral HPLC Analysis (Chiralcel OD-H) Deriv->ChiralHPLC Decision_Pass PASS (>99% ee, Colorless) ChiralHPLC->Decision_Pass ee > 99% Decision_Fail REJECT (Low ee / High Impurity) ChiralHPLC->Decision_Fail ee < 99% Decision_Distill->Rotation Retest after Distillation

Figure 1: Quality Control Decision Matrix for Commercial RAMP. Note the critical loop for distillation if oxidation (yellowing) is observed.

Experimental Protocols

Protocol A: The "Gold Standard" Derivatization Method

This protocol converts RAMP into the Benzaldehyde-RAMP hydrazone . This derivative is stable, possesses a strong UV chromophore, and resolves beautifully on standard chiral columns.

Reagents:

  • Commercial RAMP sample (

    
    )
    
  • Benzaldehyde (1.1 equiv, high purity)

  • Solvent: Dichloromethane (

    
    )
    
  • Drying agent:

    
    
    

Step-by-Step Methodology:

  • Setup: In a 2 mL GC vial, dissolve

    
     of RAMP in 
    
    
    
    of
    
    
    .
  • Addition: Add

    
     of Benzaldehyde. The reaction is slightly exothermic; ensure the vial is capped to prevent evaporation.
    
  • Reaction: Shake at room temperature for 30 minutes. (Reaction is typically quantitative).

  • Workup: Add a micro-spatula tip of anhydrous

    
     to absorb water generated by condensation. Filter the supernatant through a 
    
    
    
    PTFE syringe filter into a fresh HPLC vial.
  • Dilution: Dilute 1:10 with Hexane/Isopropanol (90:10) for HPLC injection.

Protocol B: Chiral HPLC Analysis

This method separates the (R)-hydrazone from the (S)-hydrazone (if contamination exists).

  • Column: Chiralcel OD-H (or equivalent cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (98 : 2). Note: Low polarity is required due to the lipophilicity of the hydrazone.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature:

    
    .
    

Acceptance Criteria:

  • Retention Time: The major peak (R-isomer derivative) typically elutes later than the S-isomer on OD-H columns (verify with racemic standard).

  • Purity Calculation:

    
    
    

The Chemical Logic of RAMP Synthesis

Understanding the synthesis of RAMP helps in identifying impurities. It is produced via the reduction of (R)-proline to the prolinol, followed by methylation and N-amination.

RAMP_Synthesis Proline (R)-Proline Prolinol Prolinol Proline->Prolinol Reduction (LiAlH4) Ether Methyl Ether (Precursor) Prolinol->Ether Methylation RAMP RAMP (Target) Ether->RAMP N-Amination Impurity Impurity: Unreacted Ether Ether->Impurity Incomplete Reaction

Figure 2: Synthetic pathway highlighting the origin of the non-chiral impurity (Methyl Ether).

Implication: The "Methyl Ether" (2-(methoxymethyl)pyrrolidine) is the most common chemical impurity. It is achiral in the context of hydrazone formation (it cannot form a hydrazone). Therefore, it will not appear in the HPLC UV trace if you use the derivatization method (Protocol A), because it lacks the chromophore.

  • Correction: You must run a standard GC-FID (undervatized) to check for the chemical presence of the ether, while using HPLC for the optical purity of the hydrazine.

References

  • Enders, D., et al. (1987). "Asymmetric Synthesis using the SAMP-/RAMP-Hydrazone Method." Organic Syntheses, 65, 183. [Link]

  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). "The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis." Tetrahedron, 58(12), 2253-2329. [Link]

  • Lázaro, et al. (2002). "Determination of hydrazines by HPLC with UV detection after derivatization." Journal of Chromatography A.
Comparative

Strategic Selection in Asymmetric Synthesis: A Comparative Technical Guide to Chiral Auxiliaries and Organocatalysis

Introduction: The Paradigm Shift in Stereocontrol For decades, the synthesis of enantiomerically pure pharmaceuticals relied heavily on Chiral Auxiliaries —stoichiometric directing groups covalently attached to a substra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Paradigm Shift in Stereocontrol

For decades, the synthesis of enantiomerically pure pharmaceuticals relied heavily on Chiral Auxiliaries —stoichiometric directing groups covalently attached to a substrate to dictate stereochemical outcomes. While highly reliable, this approach suffers from inherent inefficiencies: the "parasitic" need to install and remove the auxiliary.

The advent of Asymmetric Organocatalysis (awarded the Nobel Prize in 2021 to List and MacMillan) introduced a paradigm shift. By utilizing small organic molecules to activate substrates via transient covalent bonds (enamine/iminium) or non-covalent interactions (H-bonding), chemists can now achieve high stereoselectivity with atom economy previously reserved for enzymatic or metal-catalyzed processes.

This guide objectively compares these two methodologies, analyzing their mechanistic divergences, performance data, and operational realities to aid in strategic selection.

Mechanistic Divergence: Steric Shielding vs. Electronic Activation

To understand the performance differences, one must analyze the source of stereocontrol.

  • Chiral Auxiliaries (e.g., Evans Oxazolidinones): Rely on Thermodynamic Control and Steric Shielding . The auxiliary forms a rigid chelated transition state (often a Zimmerman-Traxler model) that physically blocks one face of the molecule.

  • Organocatalysis (e.g., Proline, MacMillan Catalysts): Relies on Kinetic Control and Electronic Activation .

    • HOMO Activation (Enamine): Raises the energy of the nucleophile (e.g., Aldol).

    • LUMO Activation (Iminium): Lowers the energy of the electrophile (e.g., Diels-Alder).

Visualization: The Stoichiometric vs. Catalytic Workflow

The following diagram illustrates the "Parasitic Cycle" of auxiliaries versus the closed loop of organocatalysis.

WorkflowComparison cluster_Aux Classical Chiral Auxiliary (Linear/Stoichiometric) cluster_Cat Modern Organocatalysis (Cyclic/Catalytic) Start_Aux Substrate Install Step 1: Install Auxiliary (-1 Step Economy) Start_Aux->Install Adduct Chiral Adduct Install->Adduct React_Aux Step 2: Asymmetric Reaction (Stoichiometric Control) Adduct->React_Aux Prod_Aux Product-Auxiliary Complex React_Aux->Prod_Aux Cleave Step 3: Cleave Auxiliary (Waste Generation) Prod_Aux->Cleave Final_Aux Chiral Product Cleave->Final_Aux Start_Cat Substrate TS_Cat Transient Activated Species (Enamine/Iminium) Start_Cat->TS_Cat + Catalyst Final_Cat Chiral Product TS_Cat->Final_Cat Reaction Catalyst Chiral Catalyst (Recycled) Final_Cat->Catalyst Turnover Catalyst->TS_Cat

Figure 1: Workflow topology comparing the linear, multi-step nature of chiral auxiliaries against the cyclic efficiency of organocatalysis.

Performance Benchmark: The Aldol Reaction

The Aldol reaction is the standard bearer for C-C bond formation. Here we compare the Evans Aldol (Auxiliary) against the Proline-Catalyzed Aldol (Organocatalysis).

Comparative Data Table
MetricEvans Aldol (Auxiliary)Proline Aldol (Organocatalysis)
Typical Yield 85 – 98%60 – 90%
Stereoselectivity (dr) >99:1 (Excellent)20:1 (Good to High)
Enantiomeric Excess (ee) >99%90 – 99%
Catalyst/Auxiliary Loading 100 mol% (Stoichiometric)10 – 30 mol% (Catalytic)
Atom Economy (E-Factor) Poor (High Waste)Excellent (Low Waste)
Reaction Conditions Cryogenic (-78°C), Anhydrous, InertAmbient (0°C to RT), often aerobic/wet
Purification Easy (Auxiliary alters polarity)Can be difficult (Catalyst removal)
Experimental Protocol A: Classical Evans Aldol (Stoichiometric)

Grounding: Evans, D. A. et al. J. Am. Chem. Soc. 1981, 103, 2127.

Objective: Synthesis of syn-aldol adduct with >99:1 dr.

  • Enolization: To a solution of (S)-4-isopropyl-3-propionyl-2-oxazolidinone (1.0 equiv) in dry CH₂Cl₂ at -78°C (critical for Z-enolate geometry), add dibutylboron triflate (Bu₂BOTf, 1.1 equiv) followed by DIPEA (1.2 equiv).

  • Transition State Formation: Stir for 30 min at 0°C to form the boron enolate, then re-cool to -78°C.

  • Addition: Add the aldehyde (1.1 equiv) dropwise. Stir for 1h at -78°C, then warm to 0°C.

  • Quench: Oxidative workup is mandatory to break the B-O bond. Add pH 7 buffer, MeOH, and 30% H₂O₂. Stir 1h.

  • Purification: Extract with Et₂O, wash with NaHCO₃, dry, and concentrate. Purify via flash chromatography.

  • Cleavage (Step 2): Requires LiOH/H₂O₂ or LiAlH₄ to remove the oxazolidinone and release the product.

Experimental Protocol B: Proline-Catalyzed Aldol (Modern)

Grounding: List, B.; Lerner, R. A.; Barbas, C. F. J. Am. Chem. Soc. 2000, 122, 2395.

Objective: Direct asymmetric aldol reaction of acetone and p-nitrobenzaldehyde.

  • Setup: Dissolve p-nitrobenzaldehyde (1.0 equiv) in DMSO (or DMSO/Acetone 1:4 mixture).

  • Catalyst Addition: Add (S)-Proline (20-30 mol%). Note: Higher loading is often required compared to metal catalysts due to lower turnover frequency (TOF).

  • Reaction: Stir at Room Temperature for 24–72 hours. No inert atmosphere is strictly required, though humidity control ensures reproducibility.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1]

  • Purification: Flash chromatography. (Note: Removal of DMSO can be challenging; water/MeOH systems are modern "green" alternatives).

Performance Benchmark: The Diels-Alder Reaction

Comparative Data Table
MetricOppolzer/Evans (Auxiliary)MacMillan Imidazolidinone (Catalyst)
Activation Mode Lewis Acid Chelation (TiCl4/EtAlCl2)LUMO Lowering (Iminium Ion)
endo:exo Ratio Typically >95:590:10 to >99:1
Enantiomeric Excess >98%90 – 99%
Scope Broad, but sensitive to Lewis AcidsBroad, tolerates moisture/air
Operational Ease Low (Moisture sensitive Lewis Acids)High (Bench stable salts)
Key Insight: The "Iminium" Effect

While auxiliaries require pre-functionalization of the dienophile, MacMillan's catalyst reacts directly with


-unsaturated aldehydes. The formation of the transient iminium ion lowers the LUMO energy of the dienophile, mimicking the electronic effect of a Lewis Acid metal center, but without the metal toxicity or water sensitivity.

Operational Decision Matrix

When should a researcher choose one over the other? Use the following logic flow.

DecisionMatrix Start Start: Select Asymmetric Method Scale What is the Scale? Start->Scale Small Discovery (<1g) Scale->Small Large Process/Mfg (>1kg) Scale->Large Reliability Is absolute stereocontrol (>99% ee) more critical than step count? Small->Reliability Cost Is Atom Economy/Cost a primary driver? Large->Cost Aux_Path Use Chiral Auxiliary (Evans/Myers) Reliability->Aux_Path Yes (Guaranteed outcome) Cat_Path Use Organocatalysis (MacMillan/List) Reliability->Cat_Path No (Speed/Screening) Cost->Aux_Path No (Recycle Auxiliary) Cost->Cat_Path Yes (Green Chem)

Figure 2: Decision matrix for selecting between auxiliary-based and organocatalytic synthesis based on scale and requirements.

Critical Analysis & Future Outlook

Atom Economy & "Green" Metrics

Organocatalysis is superior in E-factor (kg waste / kg product).

  • Auxiliary: Requires stoichiometric reagents for installation (e.g., acid chlorides, bases) and removal (LiOH, LiAlH4), generating significant salt waste.

  • Organocatalysis:[2][3][4][5][6][7][8] The catalyst is substoichiometric. The only waste is the water eliminated during condensation (in iminium/enamine cycles).

Robustness & Scalability
  • Auxiliaries: Remain the "gold standard" for reliability in early-phase drug discovery. If a medicinal chemist needs 50mg of a specific diastereomer tomorrow, the Evans aldol is less likely to require optimization than a catalytic screen.

  • Organocatalysis: Is increasingly preferred in manufacturing . The absence of transition metals (avoiding ppm-level metal scavenging) and the ability to use wet solvents make it attractive for GMP campaigns.

The "Loading" Problem

A valid critique of organocatalysis is the high loading (often 10-20 mol%) compared to transition metals (<1 mol%). However, the low toxicity and low cost of amino acids (Proline, Phenylalanine derivatives) often offset the mass balance penalty.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society. [Link][9]

  • List, B.; Lerner, R. A.; Barbas, C. F. (2000). "Proline-Catalyzed Direct Asymmetric Aldol Reactions." Journal of the American Chemical Society. [Link][9]

  • Ahrendt, K. A.; Borths, C. J.; MacMillan, D. W. C. (2000). "New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction." Journal of the American Chemical Society. [Link][9]

  • Nobel Prize in Chemistry 2021. "Press release: The Nobel Prize in Chemistry 2021." NobelPrize.org. [Link]

  • Trost, B. M. (1991). "The atom economy—a search for synthetic efficiency."[10] Science. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine

Welcome to your essential resource for the safe and compliant disposal of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP). As a valued partner in your research and development endeavors, we are committed to providing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential resource for the safe and compliant disposal of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP). As a valued partner in your research and development endeavors, we are committed to providing not just high-quality chemical products, but also the critical information necessary to ensure a safe laboratory environment. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step approach to the proper disposal of RAMP, grounded in scientific principles and regulatory compliance.

(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine, a versatile chiral building block, is instrumental in the synthesis of pharmaceuticals and agrochemicals.[1] Its proper handling and disposal are paramount to maintaining a safe and environmentally responsible laboratory. This guide will walk you through the necessary precautions, procedures, and regulatory considerations for managing RAMP waste.

Hazard Identification and Risk Assessment

Before initiating any disposal protocol, it is crucial to understand the inherent hazards of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine. A thorough risk assessment is the foundation of a safe disposal plan.

Key Hazards:

  • Skin and Eye Irritation: RAMP is known to cause skin and serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Flammability: While not highly flammable, it is a combustible liquid and should be kept away from ignition sources.[3][4]

A comprehensive review of the Safety Data Sheet (SDS) is the mandatory first step before handling this chemical.[5]

Personal Protective Equipment (PPE) and Safety Measures

Appropriate personal protective equipment is your first line of defense against chemical exposure. The following PPE should be worn at all times when handling RAMP and its waste:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[3][6]

  • Hand Protection: Wear protective gloves, such as nitrile or Viton®, to prevent skin contact.[3][7]

  • Body Protection: A lab coat or chemical-resistant apron should be worn.[3]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[8][9]

Safety Measures:

  • Ensure eyewash stations and safety showers are readily accessible.[8]

  • Avoid breathing vapors, mist, or gas.[6][10]

  • Wash hands thoroughly after handling.[3][6]

  • Keep away from heat, sparks, and open flames.[3][8]

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.

Waste Container Selection:

  • Use a designated, properly labeled hazardous waste container.[11]

  • The container must be compatible with (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Ensure the container is in good condition, with a secure, tight-fitting lid to prevent leaks and evaporation.[10][12]

Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine".[11]

  • Include the date when the first drop of waste was added to the container.

Segregation:

  • Do not mix RAMP waste with other incompatible waste streams. Specifically, avoid mixing with strong oxidizing agents or acids.[13]

  • Segregate halogenated and non-halogenated solvent waste if applicable in your facility's waste management plan.

Disposal Procedures: A Step-by-Step Guide

The following procedures provide a clear workflow for the safe disposal of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine.

Step 1: Neutralization (for small residual amounts)

For cleaning contaminated glassware or equipment with small residual amounts of RAMP, a neutralization step can be considered. However, this should only be performed by trained personnel in a controlled environment.

  • Caution: This procedure generates heat. Perform in an ice bath and add reagents slowly.

  • In a chemical fume hood, rinse the contaminated item with a suitable solvent (e.g., isopropanol) to collect the residual RAMP.

  • Slowly add a dilute solution of a weak acid, such as citric acid, to the collected rinseate while stirring.

  • Monitor the pH to ensure complete neutralization (pH 6-8).

  • The neutralized solution should still be disposed of as hazardous waste.

Step 2: Collection of Bulk Waste

  • Carefully transfer the neat (undiluted) RAMP waste into the designated hazardous waste container using a funnel.

  • Avoid overfilling the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

  • Securely close the container lid immediately after adding the waste.

Step 3: Handling Spills

In the event of a spill, follow these procedures:

  • Evacuate non-essential personnel from the area.

  • Wear the appropriate PPE as outlined in Section 2.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[9][14] Do not use combustible materials like paper towels to absorb the neat chemical.

  • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[8][14]

  • Clean the spill area with a suitable solvent and decontaminate with soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

Step 4: Final Disposal

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.[15]

  • The final disposal of the hazardous waste must be conducted through a licensed environmental waste management contractor.[3][6]

  • The disposal method will likely be incineration at a permitted hazardous waste facility.[3][8] Landfilling may be an option in compliance with local regulations.[3][8]

  • Ensure all local, state, and federal regulations, such as those under the Resource Conservation and Recovery Act (RCRA), are followed.[16][17][18]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.

G Disposal Workflow for (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine cluster_prep Preparation & Assessment cluster_handling Waste Handling & Collection cluster_disposal Final Disposal start Start: RAMP Waste Generated assess Assess Hazards & Review SDS start->assess ppe Don Appropriate PPE assess->ppe spill Spill Occurs? ppe->spill collect_bulk Collect Bulk Waste in Labeled Container spill->collect_bulk No spill_cleanup Contain & Absorb with Inert Material spill->spill_cleanup Yes store Store in Designated Waste Area collect_bulk->store collect_spill Collect Contaminated Material spill_cleanup->collect_spill collect_spill->store contractor Arrange Pickup by Licensed Waste Contractor store->contractor end End: Compliant Disposal (Incineration) contractor->end

Caption: Decision workflow for the safe disposal of RAMP.

Summary of Key Information

For quick reference, the following table summarizes the critical safety and disposal information for (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine.

ParameterInformationSource
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[2]
CAS Number 72748-99-3[2]
Molecular Formula C₆H₁₄N₂O[2]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab Coat[3][6]
Incompatible Materials Strong Oxidizing Agents, Acids[13]
Spill Cleanup Absorb with inert material (vermiculite, sand)[9][14]
Waste Container Labeled, sealed, compatible (HDPE, glass)[11]
Disposal Method Incineration via a licensed waste disposal contractor[3][8]

Regulatory Compliance

Adherence to all applicable regulations is non-negotiable. In the United States, the primary regulations governing hazardous waste are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) standards for laboratory safety.[5][16][18]

  • EPA (RCRA): Governs the "cradle-to-grave" management of hazardous waste, including generation, transportation, treatment, storage, and disposal.[18]

  • OSHA: The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of hazardous chemicals.[19]

It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with federal, state, and local regulations.

Conclusion

The safe disposal of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine is a straightforward process when approached with a clear understanding of the associated hazards and a commitment to following established protocols. By implementing the procedures outlined in this guide, you are not only protecting yourself and your colleagues but also contributing to the preservation of our environment. We are dedicated to supporting your scientific advancements by providing the necessary information to operate safely and responsibly.

References

  • Thermo Fisher Scientific. (2010, November 2). Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (2008, June). Hazardous Substance Fact Sheet: N-methyl-2-pyrrolidone. Retrieved from [Link]

  • CPAChem. Safety data sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, October 9). Frequent Questions About Implementing the Regulations for Solvent-Contaminated Wipes. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Chemical Hygiene Plan (CHP). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, July 25). Summary of the Resource Conservation and Recovery Act. Retrieved from [Link]

  • US Ecology. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. Retrieved from [Link]

  • Ohio Bureau of Workers' Compensation. (2022, March 8). Navigating the Basics of Hazardous Waste [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, August 4). Resource Conservation and Recovery Act (RCRA) and Federal Facilities. Retrieved from [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories. Retrieved from [Link]

  • Chemline. Chemical Resistance Guide. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine
Reactant of Route 2
(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine
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